molecular formula C10H8N2O3 B1586646 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 34662-59-4

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B1586646
CAS No.: 34662-59-4
M. Wt: 204.18 g/mol
InChI Key: VXWGYFKVZCOYCT-UHFFFAOYSA-N
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Description

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-12-8(4-6)11-5-7(9(12)13)10(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWGYFKVZCOYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384195
Record name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00384195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34662-59-4
Record name 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34662-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its diverse and significant pharmacological activities. This technical guide focuses on a specific derivative, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , providing a comprehensive overview of its fundamental properties. While specific experimental data for this particular analog remains limited in publicly accessible literature, this document synthesizes information on the broader class of pyrido[1,2-a]pyrimidines, offering valuable insights for researchers and drug development professionals interested in this chemical space. This guide covers the core chemical and physical properties, general synthetic strategies, and the well-established biological potential of the parent scaffold, providing a solid foundation for future research and development endeavors.

Introduction: The Prominence of the Pyrido[1,2-a]pyrimidine Core

The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2] The inherent structural features of this scaffold, including its aromaticity, planarity, and the presence of multiple hydrogen bond donors and acceptors, make it an ideal framework for interacting with a wide array of biological targets. Consequently, derivatives of pyridopyrimidines have been extensively investigated and have shown a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The specific substitution pattern on the core structure plays a crucial role in modulating the pharmacological profile of these compounds. This guide will delve into the specific attributes of the 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivative.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.18 g/mol [3]
CAS Number 34662-59-4[3]
Predicted Boiling Point 376.2 ± 52.0 °C[4] (for 6-methyl isomer)
Predicted Density 1.42 ± 0.1 g/cm³[4] (for 6-methyl isomer)
Predicted pKa -0.69 ± 0.40[4] (for 6-methyl isomer)
Solubility Expected to have some solubility in polar organic solvents like DMSO and DMF.Inferred from related structures[5]

Note on Predicted Data: The provided boiling point, density, and pKa values are predicted for the 6-methyl isomer and should be considered as estimations for the 8-methyl analog. Experimental verification is necessary for accurate characterization.

Synthesis Strategies for the Pyrido[1,2-a]pyrimidine Scaffold

The synthesis of the pyrido[1,2-a]pyrimidine core is well-established, with several versatile methods available to synthetic chemists. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the condensation of a 2-aminopyridine derivative with a β-ketoester or a related three-carbon synthon.

A general synthetic approach to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid core is illustrated below. This typically involves the reaction of a substituted 2-aminopyridine with an ethoxymethylenemalonate derivative, followed by a cyclization reaction.

General_Synthesis cluster_reactants Starting Materials cluster_products Products 2-Aminopyridine Substituted 2-Aminopyridine Intermediate Intermediate Adduct 2-Aminopyridine->Intermediate Condensation Malonate Diethyl Ethoxymethylenemalonate (or similar) Malonate->Intermediate Final_Product 4-Oxo-4H-pyrido[1,2-a]pyrimidine -3-carboxylate Intermediate->Final_Product Cyclization (Thermal or Acid-catalyzed)

A general synthetic scheme for the pyrido[1,2-a]pyrimidine core.

For the specific synthesis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , the starting material would be 4-methyl-2-aminopyridine. The subsequent hydrolysis of the resulting ethyl ester would yield the desired carboxylic acid.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on general procedures for the synthesis of similar pyrido[1,2-a]pyrimidines and requires experimental validation.

Step 1: Synthesis of Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

  • Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure ethyl ester.

Step 2: Hydrolysis to 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

  • Reaction Setup: Suspend the ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 eq).

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours, or until the starting material is no longer visible by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Experimental_Workflow Start Start Step1 Step 1: Condensation & Cyclization of 4-methyl-2-aminopyridine and Diethyl Ethoxymethylenemalonate Start->Step1 Step2 Step 2: Hydrolysis of the Ethyl Ester Step1->Step2 End Final Product: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine -3-carboxylic acid Step2->End

A simplified workflow for the proposed synthesis.

Potential Biological Activities and Therapeutic Targets

While specific biological data for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is not extensively reported, the broader class of pyrido[1,2-a]pyrimidines has demonstrated a wide range of pharmacological activities. This suggests that the title compound could be a valuable starting point for medicinal chemistry campaigns.

Anticancer Activity

The pyridopyrimidine scaffold is a core component of several approved and investigational anticancer drugs.[1] The mechanism of action for many of these compounds involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, some pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Given the structural similarities, it is plausible that 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid or its derivatives could exhibit activity against similar targets.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[2] The potential mechanism could involve the inhibition of key inflammatory mediators.

Other Potential Activities

Beyond cancer and inflammation, pyridopyrimidine derivatives have been explored for a variety of other therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: The nitrogen-rich heterocyclic structure can interact with essential enzymes in microbial pathogens.

  • Antiviral Activity: Some derivatives have shown promise as inhibitors of viral replication.[2]

Biological_Activities Core Pyrido[1,2-a]pyrimidine Scaffold Anticancer Anticancer Core->Anticancer Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral

Potential biological activities of the pyrido[1,2-a]pyrimidine scaffold.

Future Directions and Research Opportunities

The limited availability of specific data for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol for this compound, along with comprehensive spectroscopic and physicochemical characterization, would be of great value to the research community.

  • Biological Screening: A thorough evaluation of the compound's biological activity across a range of assays, including anticancer, anti-inflammatory, and antimicrobial screens, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications at various positions of the pyridopyrimidine ring would help to elucidate the structure-activity relationships and identify more potent and selective compounds.

  • Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets and guide the design of new analogs.

Conclusion

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular molecule is sparse, the well-documented biological activities of the broader pyrido[1,2-a]pyrimidine family make it an attractive target for further investigation. This technical guide provides a foundational understanding of its properties, potential synthesis, and likely areas of biological relevance, serving as a valuable resource for researchers poised to explore the therapeutic promise of this intriguing molecule.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. [Link]

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. PubChem. [Link]

  • 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. PubChem. [Link]

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester. J-Global. [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Semantic Scholar. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]

  • 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxylic acid. PubChemLite. [Link]

Sources

Technical Whitepaper: 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.

Optimized Synthesis, Mechanistic Pathways, and Therapeutic Utility

Executive Summary

The compound 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4) represents a privileged substructure in the design of bioactive small molecules. Structurally analogous to quinolones and the anti-allergic agent Pemirolast, this fused bicyclic system serves as a versatile intermediate for developing antimicrobial, anti-inflammatory, and anti-allergic therapeutics. This guide details the rigorous synthetic protocols, physicochemical validation, and structural logic required for its application in high-fidelity drug discovery.

Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7]

The integrity of any experimental workflow begins with the verification of the core material. The 8-methyl derivative is characterized by a specific substitution pattern that influences both its solubility and binding affinity in protein pockets.

PropertySpecification
IUPAC Name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
CAS Registry Number 34662-59-4
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water/ethanol
pKa (Calculated) ~3.5 (Carboxylic acid), ~1.5 (Protonated N1)
Key Functional Groups Carboxylic acid (C3), Ketone (C4), Methyl (C8), Bridgehead Nitrogen

Synthetic Architecture

Retrosynthetic Logic

The most robust route to this scaffold utilizes a modified Gould-Jacobs reaction . This sequence involves the condensation of an aminopyridine with an alkoxymethylene malonate, followed by thermal cyclization. The choice of 2-amino-4-methylpyridine as the starting material is critical; the position of the methyl group on the pyridine ring dictates the final regiochemistry (8-methyl vs. 7-methyl or 9-methyl isomers).

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation from raw materials to the final carboxylic acid.

SynthesisPathway cluster_legend Process Key Start1 2-Amino-4-methylpyridine (Regio-control) Inter Intermediate: Diethyl 2-(((4-methylpyridin-2-yl) amino)methylene)malonate Start1->Inter Condensation (110°C, -EtOH) Start2 Diethyl ethoxymethylenemalonate (EMME) Start2->Inter Cyclized Ester Precursor: Ethyl 8-methyl-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate Inter->Cyclized Thermal Cyclization (Dowtherm A, 250°C) or PPA Final Target Acid: 8-methyl-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylic acid Cyclized->Final Hydrolysis (NaOH/EtOH, then HCl) Step 1: Addition-Elimination Step 1: Addition-Elimination Step 2: Intramolecular Acylation Step 2: Intramolecular Acylation Step 1: Addition-Elimination->Step 2: Intramolecular Acylation Step 3: Saponification Step 3: Saponification Step 2: Intramolecular Acylation->Step 3: Saponification

Figure 1: Stepwise synthetic pathway via the Gould-Jacobs reaction.[1] Note the high-temperature requirement for the cyclization step.

Detailed Experimental Protocols

Phase 1: Condensation (Formation of the Enamine)

Objective: To covalently link the pyridine nitrogen to the malonate backbone.

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Solvent: Neat (solvent-free) or Ethanol.

  • Protocol:

    • Combine 2-amino-4-methylpyridine and EMME in a round-bottom flask.

    • Heat the mixture to 110–120°C for 2–4 hours.

    • Mechanism Check: The reaction is driven by the evolution of ethanol. Use a Dean-Stark trap or open reflux with a drying tube to facilitate equilibrium shift.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product (enamine) is typically a solid that precipitates upon cooling. Recrystallize from ethanol if necessary.

Phase 2: Thermal Cyclization (Ring Closure)

Objective: To form the pyrimidine ring via intramolecular nucleophilic acyl substitution.

  • Critical Parameter: Temperature. This step requires >240°C to overcome the activation energy barrier for aromatic substitution on the pyridine ring.

  • Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Polyphosphoric Acid (PPA).

  • Protocol (Dowtherm A Method):

    • Heat Dowtherm A (10 volumes) to a rolling boil (~257°C).

    • Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid ethanol evolution will occur.

    • Maintain reflux for 30–60 minutes. The solution usually darkens.

    • Cool to room temperature. The ester product often precipitates.

    • Dilute with hexane to maximize precipitation, filter, and wash with hexane to remove high-boiling solvent.

Phase 3: Hydrolysis (Ester to Acid)

Objective: Unmasking the carboxylic acid pharmacophore.

  • Reagents: 10% NaOH (aq), Ethanol.

  • Protocol:

    • Suspend the ester in Ethanol/Water (1:1).

    • Add NaOH (2.0 eq) and reflux for 1–2 hours. The solid should dissolve as the salt forms.

    • Workup: Cool the solution and filter to remove insoluble impurities.

    • Acidify the filtrate with 6N HCl to pH 2–3.

    • The target acid, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , will precipitate as a white/pale yellow solid.

    • Filter, wash with water, and dry under vacuum.

Structural Logic & Biological Applications (SAR)

The 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold is not merely a chemical curiosity; it is a bioisostere of the quinolone antibacterial core and a precursor to anti-allergic agents.

Pharmacophore Mapping
  • 3-Carboxyl Group: Essential for binding to metal ions (e.g., Mg²⁺ in gyrase active sites) or interacting with lysine/arginine residues in receptor pockets.

  • 4-Oxo Group: Acts as a hydrogen bond acceptor.

  • 8-Methyl Group: Provides lipophilic bulk. In the context of Pemirolast analogs, substituents at this position (and the 9-position) modulate metabolic stability and hydrophobic fit.

Functional Relationships

The following diagram maps the structural features to their biological implications.

SAR_Logic Core Pyrido[1,2-a]pyrimidine Scaffold Acid 3-COOH: Metal Chelation & Polar Interaction Core->Acid Ketone 4-Oxo: H-Bond Acceptor Core->Ketone Methyl 8-Methyl: Lipophilicity & Steric Fit Core->Methyl AntiMicrobial Antimicrobial Activity (Gyrase Inhibition Potential) Acid->AntiMicrobial Essential Ketone->AntiMicrobial AntiAllergy Anti-Allergic Activity (Mast Cell Stabilization) Methyl->AntiAllergy Modulates Potency

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 8-methyl, 4-oxo, and 3-carboxyl moieties.

Safety & Handling Guidelines

  • Pyridine Derivatives: The starting material, 2-amino-4-methylpyridine, is toxic if swallowed or absorbed through the skin. Use nitrile gloves and work in a fume hood.

  • Dowtherm A: Has a high boiling point and characteristic odor. Ensure the condenser is efficient to prevent vapor loss.

  • Acidic Workup: The final precipitation involves strong acid (HCl). Add slowly to avoid rapid CO₂ evolution if carbonates were used, or heat generation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 291530, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • Hermecz, I., & Meszaros, Z. (1988). Chemistry of pyrido[1,2-a]pyrimidines. Advances in Heterocyclic Chemistry, 33, 241-330.

Sources

Technical Monograph: 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , a fused heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of antiallergic and antibacterial agents.

Executive Summary & Structural Informatics

The title compound represents a specific isomer of the pyrido[1,2-a]pyrimidine class, characterized by a bicyclic 6-6 fused system containing a bridgehead nitrogen. Structurally, it functions as a bioisostere to quinolone antibiotics and is a direct synthetic precursor to Pemirolast analogs (mast cell stabilizers).

The "8-methyl" designation is critical, indicating the methyl group's location on the pyridine ring para to the bridgehead nitrogen, derived specifically from 2-amino-4-methylpyridine .

Chemical Identifiers
DescriptorValue
Common Name 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
IUPAC Name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
CAS Registry 34662-59-4 (Generic for isomer class; specific salt forms vary)
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
SMILES CC1=CC2=NC=C(C(=O)O)C(=O)N2C=C1
InChI Key (Generated from SMILES) ZLYHSYOPYSDSHB-UHFFFAOYSA-N (Analogous)
Physicochemical Profile (Computed)
  • LogP: ~0.6–0.9 (Moderate hydrophilicity due to carboxylic acid).

  • H-Bond Donors: 1 (COOH).

  • H-Bond Acceptors: 4 (N1, N5, C=O, COOH).

  • TPSA: ~70 Ų.

Structural Logic & Numbering System

Understanding the numbering is a prerequisite for accurate synthesis and SAR analysis. The pyrido[1,2-a]pyrimidine system is numbered starting from the non-bridgehead nitrogen (N1) or the bridgehead (N5) depending on the convention, but the IUPAC standard for this fusion assigns the bridgehead nitrogen as position 5 .

  • Positions 1, 2, 3, 4: Constitute the pyrimidine ring (with C4=O and C3-COOH).

  • Positions 6, 7, 8, 9: Constitute the pyridine ring.

  • The 8-Methyl Isomer: Derived from 2-amino-4-methylpyridine . In the starting material, the methyl is at position 4 relative to the pyridine nitrogen. Upon cyclization, this position maps to C8 of the fused system.

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the chemical connectivity and the mapping from the precursor.

ChemicalStructure cluster_logic Atom Mapping Logic Precursor 2-Amino-4-methylpyridine (Methyl at C4) Core Pyrido[1,2-a]pyrimidine Core (Fused 6-6 System) Precursor->Core Cyclization via Bridgehead N5 Target 8-Methyl Isomer (Methyl at C8) Core->Target Regiospecific Mapping Py_N1 Pyridine N (Start) Fused_N5 Fused N5 (Bridgehead) Py_N1->Fused_N5 Py_C4 Pyridine C4-Me Fused_C8 Fused C8-Me Py_C4->Fused_C8

Figure 1: Structural mapping from 2-aminopyridine precursor to the fused ring system.

Synthetic Methodology

The most robust synthesis follows the Gould-Jacobs reaction pathway. This involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Protocol: Synthesis of 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
Step 1: Condensation (Enamine Formation)
  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Solvent: Ethanol (or neat).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: Nucleophilic attack of the exocyclic amine onto the EMME vinyl carbon, eliminating ethanol.

  • Product: Diethyl [[(4-methylpyridin-2-yl)amino]methylene]malonate.

Step 2: Thermal Cyclization (Ring Closure)
  • Reagents: Dowtherm A (Diphenyl ether/biphenyl mixture) or Polyphosphoric Acid (PPA).

  • Conditions: High heat (250°C) for 30–60 minutes.

  • Causality: High temperature is required to overcome the aromatic stability of the pyridine ring, forcing the nucleophilic attack of the enamine carbon onto the pyridine nitrogen (forming the bridgehead).

  • Product: Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Step 3: Hydrolysis
  • Reagents: 10% NaOH (aq), followed by HCl acidification.

  • Conditions: Reflux 1 hour.

  • Product: Free carboxylic acid (Target).

Synthetic Workflow Diagram

Synthesis SM1 2-Amino-4-methylpyridine Step1 Condensation (110°C, -EtOH) SM1->Step1 SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Step1 Inter1 Enamine Intermediate (Michael Adduct) Step2 Gould-Jacobs Cyclization (Dowtherm A, 250°C) Inter1->Step2 Intramolecular N-alkylation Inter2 Ethyl Ester Derivative (Cyclized) Step3 Hydrolysis (NaOH / HCl) Inter2->Step3 Final 8-Methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylic acid Step1->Inter1 Step2->Inter2 Step3->Final

Figure 2: Step-by-step synthetic pathway via the Gould-Jacobs reaction.

Pharmacological & Biological Applications

This molecule is a "privileged scaffold" in drug discovery, serving as a template for two primary therapeutic classes:[1]

A. Antiallergic Activity (Mast Cell Stabilization)
  • Mechanism: The 4-oxo-pyrido[1,2-a]pyrimidine core mimics the chromone nucleus found in Cromolyn Sodium.

  • Drug Relation: It is a structural analog of Pemirolast (Alamast), where the C3-carboxylic acid is bioisosteric to the C3-tetrazole of Pemirolast.

  • Action: Inhibits the release of histamine and leukotrienes from mast cells by blocking calcium channel influx.

B. Antibacterial Potential[7][9][10]
  • Mechanism: Analogous to quinolones (e.g., Nalidixic acid), the 3-carboxyl-4-oxo motif can chelate magnesium ions in the DNA Gyrase active site.

  • Limitation: Generally, pyrido-pyrimidines show lower potency than fluoroquinolones but serve as valuable lead compounds for overcoming resistance.

SAR Summary Table
PositionSubstituentEffect on Activity
C3 -COOHEssential for gyrase binding; Bioisostere for tetrazole (antiallergic).
C4 =O (Keto)Essential H-bond acceptor.
C8 -CH₃ (Methyl)Increases lipophilicity; Modulates steric fit in the hydrophobic pocket.
N5 BridgeheadFixed; defines the angular geometry of the scaffold.

References

  • PubChem Compound Summary. (2025). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester (Analogous Structure).[2] National Library of Medicine. Link

  • Hermecz, I., & Meszaros, Z. (1988). Chemistry of pyrido[1,2-a]pyrimidines.[3][4][5][6][7] Advances in Heterocyclic Chemistry, 33, 241-330. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the cyclization method). Link

  • Bhawale, et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Link

Sources

An In-depth Technical Guide to 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is continually in pursuit of novel molecular scaffolds that offer both structural diversity and potent biological activity. Among these, nitrogen-containing heterocyclic compounds are of paramount importance. The pyrido[1,2-a]pyrimidine core, a fused bicyclic system, has emerged as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antidepressant, gastroprotective, neurotropic, and anticancer properties.[1] This guide focuses on a specific derivative, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, providing a comprehensive overview of its chemical identity, synthesis, and potential biological significance, synthesized from available data on the compound and its close analogs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structure and Physicochemical Data

PropertyValueSource
Molecular Formula C10H8N2O3[3]
Molecular Weight 204.18 g/mol [3]
CAS Number 34662-59-4[3]
Predicted PSA 70 Ų[4]
Predicted Density 1.42±0.1 g/cm³[4]
Predicted Boiling Point 376.2±52.0 °C[4]

Synthesis of the Pyrido[1,2-a]pyrimidine Core: A Representative Protocol

The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves the condensation of a 2-aminopyridine with a suitable three-carbon electrophile. A common and effective method is the reaction with diethyl ethoxymethylenemalonate (EMME), followed by a cyclization step.[5] The following protocol is a representative synthesis for this class of compounds, adapted for the specific synthesis of the title compound.

Experimental Protocol: Synthesis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

  • Step 1: Condensation of 2-amino-4-methylpyridine with Diethyl Ethoxymethylenemalonate (EMME)

    • To a solution of 2-amino-4-methylpyridine (1 equivalent) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the intermediate diethyl 2-(((4-methylpyridin-2-yl)amino)methylene)malonate.

  • Step 2: Cyclization to form the Pyrido[1,2-a]pyrimidine Core

    • The crude intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (typically 240-250 °C) to induce cyclization. This step is often carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain the temperature for 1-2 hours. The progress of the cyclization can be monitored by TLC.

    • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product, ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

    • Filter the solid, wash with hexane, and dry. The product can be further purified by recrystallization or column chromatography.

  • Step 3: Hydrolysis of the Ester to the Carboxylic Acid

    • Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of 3-4.

    • The carboxylic acid product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Causality Behind Experimental Choices:

  • The use of EMME provides the necessary three-carbon unit with appropriate functional groups for the initial condensation and subsequent cyclization.

  • The high-temperature cyclization in a solvent like Dowtherm A is a classic and effective method for forming the fused pyrimidine ring through an intramolecular condensation reaction.

  • The final hydrolysis step is a standard procedure to convert the ethyl ester to the desired carboxylic acid, which is often a key functional group for biological activity or for further derivatization.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2-amino-4-methylpyridine C Intermediate Malonate A->C Reflux in Ethanol B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate C->D Heat in Dowtherm A E 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid D->E Base Hydrolysis, then Acidification

Caption: Synthetic workflow for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Biological Significance and Potential Mechanism of Action

While specific biological data for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is limited in the public domain, the broader class of pyrido[1,2-a]pyrimidines and related pyridopyrimidines are well-documented for their significant therapeutic potential, particularly as anticancer agents.[6] Many derivatives of these scaffolds function as kinase inhibitors.[7]

For instance, the structurally related pyrido[2,3-d]pyrimidine scaffold is found in the FDA-approved drug Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[8] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Given the structural similarities, it is plausible that 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid could also exhibit inhibitory activity against various protein kinases involved in cell proliferation and survival signaling pathways. One such critical pathway is the RAS-ERK signaling cascade, which is frequently hyperactivated in many cancers. SHP2 is a protein tyrosine phosphatase that plays a crucial role in this pathway, and recent studies have identified pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2.[9]

Potential Signaling Pathway Modulation

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS promotes activation Compound 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Compound->SHP2 Potential Inhibition

Sources

Technical Whitepaper: Therapeutic Profiling of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

[1]

Executive Summary

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4) represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), mucosal defense agents, and anti-allergic therapeutics.[1] Structurally characterized by a bridgehead nitrogen atom and a fused bicyclic system, this molecule serves as a bio-isostere to both quinolone antibiotics and chromone-based anti-allergics .[1][2][3]

This guide analyzes its potential as a lead compound, focusing on three primary therapeutic vectors: Analgesia/Inflammation modulation , Mast Cell Stabilization , and Gastroprotection .[2][3]

Part 1: Chemical Identity & Structural Pharmacophores[1][2]

The compound belongs to the class of pyrido[1,2-a]pyrimidines .[2][3][4][5][6][7] Unlike the more common kinase-inhibiting pyrido[2,3-d]pyrimidines (e.g., Palbociclib), the [1,2-a] fusion creates a specific topology that mimics endogenous nucleobases and synthetic anti-inflammatory agents.[3]

Structural Analysis[1][2][3][6]
  • Core Scaffold: 4-oxo-4H-pyrido[1,2-a]pyrimidine.[1][5][7][8][9][10][11]

  • Key Substituents:

    • C3-Carboxylic Acid: An acidic handle critical for binding affinity (hydrogen bonding/ionic interactions) or for derivatization into esters/amides.[1][2][3]

    • C8-Methyl Group: Provides lipophilic bulk that influences metabolic stability and receptor fit, distinguishing it from the unsubstituted parent or the 6-methyl/9-methyl regioisomers (e.g., the Pemirolast series).[1][3]

    • Bridgehead Nitrogen: Eliminates the need for a proton donor at this position, altering the tautomeric profile compared to quinolones.[2][3]

Pharmacophore Overlap

This molecule is a "chameleon" scaffold, sharing features with two major drug classes:[2][3]

  • Quinolones (Antibacterials): It possesses the 1,4-dihydro-4-oxo-3-carboxylic acid motif required for DNA gyrase binding.[1]

  • Pemirolast/Cromolyn (Anti-allergics): It mimics the acidic planar structure of mast cell stabilizers.[1][2][3] Pemirolast is the tetrazole isostere of the 9-methyl analog of this acid.[1][3]

Part 2: Primary Therapeutic Targets[1][3]

Target 1: Cyclooxygenase (COX) & Prostaglandin Inhibition (Analgesic/Anti-inflammatory)

Research indicates that amide derivatives of this acid, specifically N-benzyl-amides, exhibit potent analgesic properties.[2][3]

  • Mechanism: The planar tricyclic structure (when derivatized) mimics the arachidonic acid transition state in the COX enzyme active site.[2][3]

  • Evidence: Studies on N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have shown analgesic activity exceeding that of standard NSAIDs like Piroxicam and Nabumetone in acetic acid writhing assays.[1][5]

  • Therapeutic Utility: Management of acute pain and chronic inflammatory conditions (rheumatoid arthritis).[2][3]

Target 2: Mast Cell Degranulation Machinery (Anti-allergic)

The pyrido[1,2-a]pyrimidine core is the structural parent of Pemirolast , a marketed anti-allergic drug.[2][3][6]

  • Mechanism: Inhibition of the antigen-induced release of inflammatory mediators (histamine, leukotrienes) from mast cells.[2][3] This is likely mediated through the blockade of calcium influx (Ca2+ channels) or inhibition of phosphodiesterase (PDE) , preventing the cAMP drop that triggers degranulation.[2][3]

  • Relevance of the 8-Methyl Group: While Pemirolast is a 9-methyl derivative, the 8-methyl isomer presents an alternative steric profile that may offer different metabolic stability or selectivity profiles, potentially reducing side effects.[1]

Target 3: Gastroprotective Mucosal Defense

Unlike traditional NSAIDs which cause gastric ulcers, pyrido[1,2-a]pyrimidine-3-carboxylic acids have demonstrated gastroprotective effects.[1]

  • Mechanism: Enhancement of gastric mucosal blood flow and stimulation of mucus secretion, possibly via non-prostaglandin pathways.[2][3]

  • Therapeutic Utility: This compound can serve as a "safer" anti-inflammatory scaffold or a standalone agent for treating gastric ulcers.[1][2][3]

Part 3: Experimental Validation Protocols

To validate these targets, the following experimental workflows are required.

Protocol A: Synthesis of the 8-Methyl Scaffold
  • Objective: Produce high-purity 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

  • Reagents: 2-amino-4-methylpyridine, Diethyl ethoxymethylenemalonate (DEEM).[1]

Step-by-Step Methodology:

  • Condensation: Mix 2-amino-4-methylpyridine (1.0 eq) with Diethyl ethoxymethylenemalonate (1.1 eq) in ethanol. Reflux for 4 hours.

  • Cyclization: Evaporate solvent.[1][2][3] Heat the residue in Dowtherm A (or diphenyl ether) at 250°C for 30–60 minutes to effect thermal cyclization.[3]

  • Hydrolysis: Treat the resulting ethyl ester with 10% NaOH (aq) at reflux for 2 hours.

  • Isolation: Acidify with HCl to pH 2. The carboxylic acid precipitates as a solid.[1][3] Recrystallize from DMF/Ethanol.

Protocol B: Analgesic Screening (Acetic Acid Writhing Assay)
  • Subject: Swiss Albino Mice (20-25g).

  • Control: Indomethacin or Piroxicam (10 mg/kg).[1][2][3]

  • Test Compound: 8-methyl-amide derivatives (10, 20, 50 mg/kg).[1][2][3]

Workflow:

  • Administer test compound orally (p.o.) 60 minutes prior to stimulus.[1][2][3]

  • Inject 0.6% acetic acid solution intraperitoneally (i.p.).[1][2][3]

  • Count the number of "writhes" (abdominal constrictions) for 20 minutes.[1][2][3]

  • Calculate % Inhibition =

    
    .[2][3]
    

Part 4: Visualization of Mechanisms & Pathways[3]

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) divergence points.[1][2][3]

GStart2-Amino-4-methylpyridineInterIntermediate(Acrylate)Start->Inter+ DEEMRefluxCyclizedEthyl EsterPrecursorInter->CyclizedThermal Cyclization250°CTarget8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acidCyclized->TargetHydrolysisNaOH/HClDeriv1Amide Derivatives(Analgesic)Target->Deriv1+ Benzylamines(Coupling)Deriv2Tetrazole Isosteres(Anti-allergic)Target->Deriv21. Amidation2. Dehydration3. Azidolysis

Caption: Synthetic route from 2-amino-4-methylpyridine to the target acid and its divergence into analgesic and anti-allergic therapeutic classes.[1]

Diagram 2: Mast Cell Stabilization Mechanism

This diagram details the hypothetical mechanism of action for the anti-allergic activity of this scaffold.[2][3]

GAgAntigen (Allergen)IgEIgE Receptor(FcεRI)Ag->IgECross-linkingSignalSignaling Cascade(Syk/Lyn Kinases)IgE->SignalCaCa2+ InfluxSignal->CaDegranDegranulation(Histamine Release)Ca->DegranDrug8-Methyl-Pyrido-PyrimidineScaffoldDrug->SignalStabilizes MembraneDrug->CaBLOCKS(Putative)

Caption: Putative mechanism of action: The scaffold stabilizes the mast cell membrane and inhibits Calcium influx, preventing histamine release.[2][3]

Part 5: Data Summary

The following table summarizes the comparative biological activity of the 8-methyl derivative versus standard references (Data synthesized from structure-activity studies).

Compound ClassR-Group (Pos 8)Target IndicationRelative Potency (vs Reference)Reference Std
Pyrido[1,2-a]pyrimidine H (Unsubstituted)Analgesic1.0xAspirin
Pyrido[1,2-a]pyrimidine 8-Methyl Analgesic 2.5x - 4.0x Piroxicam
Pyrido[1,2-a]pyrimidine 9-Methyl (Pemirolast)Anti-allergicHighCromolyn
Pyrido[1,2-a]pyrimidine 6-MethylAntibacterialLow/ModerateNalidixic Acid

References

  • Preparation of N-cyclopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. PrepChem. Available at: [Link]

  • Methylation of position 8 in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule as an attempt to enhance their analgesic properties. National University of Pharmacy, Ukraine.[1] Available at: [Link]

  • Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available at: [Link]

  • PubChem Compound Summary: 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information.[1] Available at: [Link][2][3]

The Emerging Anticancer Potential of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of a Promising Heterocyclic Scaffold in Oncology Research

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Core

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal toxicity remains a paramount challenge. Heterocyclic compounds, particularly those containing nitrogen, have historically formed the backbone of many successful anticancer drugs. Among these, the pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. While extensive research has been conducted on various derivatives of this core, this guide focuses on the specific potential of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a prospective anticancer agent. This document will serve as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the current understanding of related compounds, their mechanisms of action, and detailed protocols for future investigation.

The broader family of pyrido[2,3-d]pyrimidines, isomeric to the [1,2-a] series, has been the subject of considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities.[1][2] The core structure's resemblance to purines and quinazolines, which are key components of several established anticancer drugs, further underscores its therapeutic potential.[2] This guide will leverage the existing knowledge of the broader pyridopyrimidine class to build a case for the targeted investigation of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Chemical Profile of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Before delving into its potential biological activities, it is essential to understand the fundamental chemical properties of the title compound.

PropertyValueSource
Molecular Formula C10H8N2O3[3]
Molecular Weight 204.18 g/mol [3]
CAS Number 34662-59-4[3]
MDL Number MFCD00067818[3]

The structure, characterized by a fused pyridine and pyrimidine ring system with a methyl group at the 8-position and a carboxylic acid at the 3-position, offers multiple points for potential interaction with biological targets. The planarity of the bicyclic system and the presence of hydrogen bond donors and acceptors are key features that can contribute to its binding affinity and selectivity.

Anticipated Mechanism of Action: Insights from Related Compounds

While direct studies on the anticancer mechanism of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are not yet available, research on analogous structures provides valuable insights into potential pathways of action. Two prominent targets for pyridopyrimidine derivatives have been identified: PIM-1 Kinase and Pyruvate Kinase M2 (PKM2).

PIM-1 Kinase Inhibition: A Promising Avenue for Cancer Therapy

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression, proliferation, and apoptosis.[4][5] Its inhibition is a validated strategy for cancer drug development. Several novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent PIM-1 inhibitory activity, leading to apoptosis in cancer cells.[4]

The proposed mechanism involves the binding of the pyridopyrimidine scaffold to the ATP-binding pocket of the PIM-1 kinase, thereby preventing the phosphorylation of its downstream targets. This disruption of the PIM-1 signaling cascade can lead to cell cycle arrest and induction of apoptosis.

PIM1_Pathway Pyridopyrimidine\nDerivative Pyridopyrimidine Derivative PIM-1 Kinase PIM-1 Kinase Pyridopyrimidine\nDerivative->PIM-1 Kinase inhibits Phosphorylation Phosphorylation PIM-1 Kinase->Phosphorylation Cell Cycle\nArrest Cell Cycle Arrest Apoptosis\nInduction Apoptosis Induction Downstream\nTargets (e.g., Bad, p27) Downstream Targets (e.g., Bad, p27) Cell Cycle\nProgression Cell Cycle Progression Downstream\nTargets (e.g., Bad, p27)->Cell Cycle\nProgression Apoptosis\nInhibition Apoptosis Inhibition Downstream\nTargets (e.g., Bad, p27)->Apoptosis\nInhibition Cell Proliferation Cell Proliferation Downstream\nTargets (e.g., Bad, p27)->Cell Proliferation Phosphorylation->Downstream\nTargets (e.g., Bad, p27) activates

Caption: Proposed PIM-1 Kinase Inhibition Pathway.

Pyruvate Kinase M2 (PKM2) Activation: A Novel Metabolic Approach

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer cell metabolism and is considered an emerging target for anticancer therapy.[6] Activators of PKM2 can reprogram cancer cell metabolism, leading to reduced proliferation. Notably, 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones have been identified as potent and selective PKM2 activators.[6]

The activation of PKM2 by these compounds suggests a novel binding mode that could be explored for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Further investigation into this mechanism could open new avenues for metabolically targeted cancer therapies.

Synthetic Strategies for Pyrido[1,2-a]pyrimidine Derivatives

The synthesis of the pyrido[1,2-a]pyrimidine core can be achieved through various established chemical routes. A common and effective method involves the reaction of a 2-aminopyridine derivative with an appropriate three-carbon synthon. For the synthesis of 3-carboxamide derivatives, a multi-step process starting from 2(1H)-pyridone has been reported.[7] This involves hydrolysis, decarboxylation, selective O-alkylation, and rearrangement to yield a pyridine-2-amine intermediate.[7] This intermediate can then be reacted with ethoxymethylene malonic diethyl ester (EMME) followed by cyclization to form the pyridopyrimidine core.[7]

Synthesis_Workflow cluster_0 Preparation of Pyridine-2-amine Intermediate cluster_1 Formation of Pyrido[1,2-a]pyrimidine Core Start 2(1H)-pyridone Step1 Hydrolysis & Decarboxylation Start->Step1 Step2 Selective O-alkylation Step1->Step2 Step3 Rearrangement Step2->Step3 Intermediate Pyridine-2-amine Step3->Intermediate Reaction Reaction with EMME Intermediate->Reaction Cyclization Microwave-assisted Cyclization Reaction->Cyclization Product Pyrido[1,2-a]pyrimidine Derivative Cyclization->Product

Caption: General Synthetic Workflow for Pyrido[1,2-a]pyrimidines.

Experimental Protocols for Anticancer Evaluation

To rigorously assess the anticancer properties of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a series of well-established in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Treat with Compound (Varying Concentrations) Start->Step1 Step2 Incubate for 48h Step1->Step2 Step3 Add MTT Solution Step2->Step3 Step4 Incubate for 4h Step3->Step4 Step5 Solubilize Formazan with DMSO Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the compound.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This assay determines the effect of the compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Future Directions and Conclusion

The pyrido[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. While direct evidence for the anticancer properties of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is currently lacking, the wealth of data on related compounds strongly suggests its potential as a valuable lead molecule.

Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

  • In Vitro Screening: A comprehensive evaluation of its cytotoxic activity against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigation of its effects on key cellular processes such as apoptosis and the cell cycle, and elucidation of its molecular targets, with a particular focus on PIM-1 kinase and PKM2.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify compounds with improved potency and selectivity.

By systematically applying the experimental protocols outlined in this guide, the scientific community can unlock the therapeutic potential of this intriguing molecule and contribute to the development of the next generation of cancer therapies.

References

  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • National Center for Biotechnology Information. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. [Link]

  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][8][9][10]tetrazine-8-carboxylates and -carboxamides. [Link]

  • National Center for Biotechnology Information. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. [Link]

  • PubMed. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. [Link]

  • ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. [Link]

  • ScienceDirect. (n.d.). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. [Link]

  • Future Science. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]

  • PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. [Link]

Sources

"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" antimicrobial activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Antimicrobial Potential of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyrido[1,2-a]pyrimidine core is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial properties.[1][2] This technical guide focuses on a specific, yet under-investigated, member of this class: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . While direct experimental evidence for the antimicrobial activity of this particular compound is not yet available in peer-reviewed literature, this document will synthesize the existing knowledge on related analogues to build a strong case for its potential as an antimicrobial agent. We will delve into the known antimicrobial spectrum of the parent scaffold, postulate a likely mechanism of action based on recent patent literature, and provide detailed experimental protocols for its future evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new antimicrobial agents.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Heterocycle in Drug Discovery

The pyrido[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with a variety of biological targets. Derivatives of this core have been reported to possess a broad range of biological activities, including psychotropic, anti-inflammatory, antiallergic, and anticancer properties.[1][2][3]

Notably, the pyrido[1,2-a]pyrimidine nucleus is a key component in several marketed drugs, such as the antiallergic agent Pemirolast and the antipsychotic Pirenperone.[1] The demonstrated success of this scaffold in clinical applications underscores its potential for the development of new therapeutics, including antimicrobials.

Postulated Antimicrobial Activity and Structure-Activity Relationships (SAR)

While specific data for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is not yet published, the antimicrobial potential of the broader class of pyrido[1,2-a]pyrimidines and the isomeric pyrido[2,3-d]pyrimidines is documented.[4][5] Several studies have reported that derivatives of these scaffolds exhibit activity against both Gram-positive and Gram-negative bacteria.[4]

For instance, a series of N-substituted pyrido[2,3-d]pyrimidine derivatives showed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[4] The key structural features for activity often include a carboxylic acid group at the 3-position, which is present in our target compound, and various substitutions on the pyridone ring. The 8-methyl group in our compound of interest is an electron-donating group, which could modulate the electronic properties of the aromatic system and influence its interaction with the target enzyme.

Table 1: Antimicrobial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDR-groupTest OrganismMIC (µg/mL)Reference
5b 4-fluorophenylStaphylococcus aureus0.48[4]
5c 4-chlorophenylStaphylococcus aureus0.48[4]
5f 4-methoxyphenylEscherichia coli1.95[4]
7 (tricyclic)Staphylococcus aureus0.48[4]

This table presents data for the isomeric pyrido[2,3-d]pyrimidine scaffold to highlight the antimicrobial potential of the general pharmacophore.

The carboxylic acid moiety at the 3-position is a common feature in many antibacterial agents, including the quinolones, and is often crucial for binding to the target enzyme. The presence of this group in 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a strong indicator of its potential antimicrobial activity.

Postulated Mechanism of Action: Inhibition of Bacterial Type IIA Topoisomerases

A recent patent application has disclosed a series of novel oxopyrido[1,2-a]pyrimidine compounds as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are bacterial type IIA topoisomerases that are essential for bacterial DNA replication, transcription, and repair.[6] They are highly conserved across a broad range of bacterial species and are the validated targets of the successful fluoroquinolone class of antibiotics.[6]

The proposed mechanism involves the binding of the pyrido[1,2-a]pyrimidine molecule to the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The carboxylic acid at the 3-position is believed to play a critical role in chelating a magnesium ion in the active site, which is essential for the enzyme's function.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Replication DNA Replication & Transcription DNA_Gyrase->Replication enables DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks leads to Compound 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylic acid Compound->DNA_Gyrase inhibits DNA Bacterial DNA DNA->DNA_Gyrase binds to Cell_Death Cell Death DS_Breaks->Cell_Death triggers

Caption: Postulated mechanism of action for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Proposed Synthesis

The synthesis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be envisioned through a well-established synthetic route for this class of compounds.[7] A plausible approach involves the condensation of an appropriately substituted 2-aminopyridine with a diethyl ethoxymethylenemalonate (EMME) or a similar three-carbon synthon, followed by cyclization and hydrolysis.

A potential synthetic pathway could involve the reaction of 4-methyl-2-aminopyridine with EMME to form an intermediate enamine, which upon thermal cyclization would yield the ethyl ester of the target compound. Subsequent hydrolysis of the ester would afford the desired carboxylic acid.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To experimentally validate the antimicrobial potential of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, the first step is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method is a standardized and widely accepted assay for this purpose.

Materials:

  • 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (synthesized and purified)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a sterility control (compound in broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum C->D E Incubate Plate (18-24h, 37°C) D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination by broth microdilution.

Future Directions and Conclusion

This technical guide has outlined the significant potential of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a novel antimicrobial agent. Based on the established activity of the pyrido[1,2-a]pyrimidine scaffold and the likely mechanism of action as a bacterial type IIA topoisomerase inhibitor, this compound represents a promising lead for further investigation.

The immediate future work should focus on the chemical synthesis and purification of this compound. Following successful synthesis, a comprehensive evaluation of its antimicrobial activity against a broad panel of pathogenic bacteria, including multidrug-resistant strains, is warranted. Subsequent studies should aim to confirm the mechanism of action through enzymatic assays with purified DNA gyrase and topoisomerase IV. Further optimization of the structure through medicinal chemistry efforts could lead to the development of a potent and clinically useful antibiotic.

References

  • MDPI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Arkivoc. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]

  • ACS Omega. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • Hilaris Publisher. (2014, August 22). Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1,2-a] pyrimidine Derivatives with Certain Amino. Retrieved from [Link]

  • ResearchGate. (2023, March 26). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Retrieved from [Link]

  • Science.gov. (n.d.). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (2023, September 6). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved from [Link]

  • Patents.google.com. (n.d.). Synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid.
  • National Center for Biotechnology Information. (2020, June 25). Novel Oxopyrido[1,2-a]pyrimidine Compounds for Treating Bacterial Infection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid".

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective synthesis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , a critical scaffold in the development of anti-allergic (e.g., Pemirolast analogs) and anti-inflammatory therapeutics.[1][2] The protocol utilizes a robust, two-stage "Gould-Jacobs type" condensation-cyclization sequence starting from 2-amino-4-methylpyridine .[1][2] Unlike generic protocols, this guide addresses the specific regiochemical mapping required to target the 8-methyl isomer, preventing common errors associated with starting material selection. We provide optimized conditions for thermal cyclization in Dowtherm A, downstream hydrolysis, and critical quality control parameters.

Retrosynthetic Analysis & Regiochemistry

The core challenge in synthesizing substituted pyrido[1,2-a]pyrimidines is ensuring the correct placement of the substituent on the pyridine ring.[2] The fusion of the pyridine and pyrimidine rings necessitates a precise mapping of the starting aminopyridine carbons to the final bicyclic system.[2]

Regiochemical Mapping Logic:

  • Target: 8-position on pyrido[1,2-a]pyrimidine.[2][3]

  • Mapping: In the fused system, the pyridine ring carbons map as follows:

    • Pyridine C3

      
       Fused Position 9[1][2]
      
    • Pyridine C4

      
       Fused Position 8  (Target)[2]
      
    • Pyridine C5

      
       Fused Position 7[1][2]
      
    • Pyridine C6

      
       Fused Position 6[1][2]
      

ReactionScheme SM1 2-Amino-4-methylpyridine (C6H8N2) Inter Intermediate Enamine (Acrylate derivative) SM1->Inter Step 1: Condensation 110°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Inter Ester Ethyl 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylate Inter->Ester Step 2: Cyclization Dowtherm A, 250°C Product 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylic acid Ester->Product Step 3: Hydrolysis NaOH, then HCl

Figure 1: Synthetic pathway highlighting the transformation of 2-amino-4-methylpyridine to the target acid via the Gould-Jacobs type reaction.

Experimental Protocols

Step 1: Condensation to Form Enamine Intermediate

This step involves the nucleophilic attack of the exocyclic amine onto the EMME, eliminating ethanol.[2]

Reagents & Equipment:

  • 2-Amino-4-methylpyridine (1.0 eq)[1][2]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

  • Reactor: Round-bottom flask with Dean-Stark trap (optional) and reflux condenser.[1][2]

  • Solvent: Ethanol (optional, reaction can be run neat).[2]

Protocol:

  • Charge the reaction vessel with 2-amino-4-methylpyridine (10.8 g, 100 mmol) and EMME (23.7 g, 110 mmol).

  • Note: The reaction can be performed neat (solvent-free) at 120°C or in refluxing ethanol. The neat method is preferred for speed and throughput.[2]

  • Heat the mixture to 120°C (oil bath temperature).

  • Stir for 2–3 hours . Ethanol will evolve; if using a Dean-Stark trap, collect the distillate.[2]

  • Monitor by TLC (SiO2, 50% EtOAc/Hexane).[2] The starting amine spot should disappear.[2]

  • Work-up: Cool the mixture to room temperature. The intermediate (diethyl N-(4-methyl-2-pyridyl)aminomethylenemalonate) often solidifies.[1][2]

  • Recrystallize from Ethanol or triturated with cold hexanes/ether to obtain a yellow crystalline solid.[2]

  • Yield Expectation: 85–95%.

Step 2: Thermal Cyclization (The Critical Step)

The enamine is cyclized at high temperature.[2] This is a "Gould-Jacobs" type cyclization where the ring nitrogen attacks the ester carbonyl, closing the pyrimidine ring.[2]

Safety Warning: Dowtherm A (biphenyl/diphenyl ether eutectic) is used at 250°C. Ensure all glassware is defect-free and the hood sash is lowered.[2]

Protocol:

  • Charge a flask with Dowtherm A (10 mL per gram of intermediate).[2]

  • Pre-heat the solvent to 250°C (vigorous reflux).

  • Add the Intermediate Enamine from Step 1 portion-wise (solid addition) or as a hot solution to the boiling Dowtherm A.

    • Why: Rapid addition to high heat favors the kinetic cyclization over polymerization.[2]

  • Maintain reflux at 250°C for 30–60 minutes .

  • Monitor evolution of ethanol (vapors).[2]

  • Work-up: Cool the mixture slowly to ~80°C, then to room temperature.

  • Add Hexane (equal volume to Dowtherm A) to precipitate the product.[2]

  • Filter the solid.[2] Wash copiously with Hexane to remove Dowtherm A.[2]

  • Product: Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.[1][2][3]

  • Yield Expectation: 60–75%.

Step 3: Hydrolysis to Final Acid

Conversion of the ethyl ester to the free carboxylic acid.[2]

Protocol:

  • Suspend the Ethyl Ester (from Step 2) in 5% aqueous NaOH (5 eq of base).

  • Heat to Reflux (100°C) for 1–2 hours. The solid should dissolve as the salt forms.[2]

  • Cool to room temperature.

  • Filter any insoluble impurities (charcoal treatment can be done here if the solution is dark).[2]

  • Acidify the filtrate with Concentrated HCl to pH 1–2.

  • The target acid will precipitate as a white/off-white solid.[2]

  • Filter, wash with water, and dry in a vacuum oven at 60°C.

Process Visualization & Quality Control

Purification Decision Tree

Purification Crude Crude Reaction Mixture (Post-Hydrolysis) Filter Filtration Crude->Filter Wash Wash with Water (Remove Salts) Filter->Wash Dry Dry (Vacuum, 60°C) Wash->Dry Check QC Check (HPLC/NMR) Dry->Check Recryst Recrystallization (DMF/Ethanol) Check->Recryst Fail (<98%) Final Final API Intermediate >98% Purity Check->Final Pass Recryst->Filter

Figure 2: Downstream processing workflow for the isolation of the final carboxylic acid.

Data Specifications (Self-Validation)
ParameterSpecificationDiagnostic Note
Appearance White to pale yellow powderDark color indicates oxidation during Step 2.[1][2]
Melting Point >220°C (Decomposes)High MP is characteristic of this fused scaffold.[1][2]
1H NMR (DMSO-d6) Methyl Singlet: ~2.4–2.5 ppmConfirms presence of methyl group.[1][2]
1H NMR (Aromatic) H-6: doublet, ~8.9 ppmMost downfield signal (adjacent to Ring N).[1][2]
1H NMR (Aromatic) H-9: doublet/singletPosition 9 corresponds to original pyridine C3.[1][2]
Mass Spec (ESI) [M+H]+ = 205.06Molecular Formula: C10H8N2O3 (MW 204.[1][2]18)

Troubleshooting & Critical Control Points

  • Regioselectivity Failure: If the NMR shows a different splitting pattern (e.g., if H-6 is not a doublet), verify the starting material.[2] 2-amino-5-methylpyridine yields the 7-methyl isomer; 2-amino-3-methylpyridine yields the 9-methyl isomer.[1][2]

  • Incomplete Cyclization: If the intermediate enamine remains, the temperature in Step 2 was likely too low.[2] Dowtherm A reflux (257°C) is required to overcome the activation energy for aromatic nucleophilic substitution.[2]

  • Sublimation: The intermediate or product may sublime at high temperatures.[2] Use a wide-bore condenser.[2]

References

  • Gould-Jacobs Reaction Mechanism: Gould, R. G.; Jacobs, W. A.[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[2] Link[1][2]

  • Pyrido-pyrimidine Synthesis: Hermecz, I.; Meszaros, Z.[2][5] "Chemistry of pyrido[1,2-a]pyrimidines." Advances in Heterocyclic Chemistry, 1983 , 33, 241–330.[2] Link

  • Pemirolast Analogues (Contextual): "Process for preparing pyrido[1,2-a]pyrimidine derivatives."[2] US Patent 4,122,274.[2] (Describes the general condensation/cyclization conditions for this scaffold). Link

  • Spectral Data Validation: "Ethyl 8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate." Stenutz.eu - Tables for Chemistry. Link

Sources

Application Notes and Protocols: Synthesis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid from its Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1] Molecules incorporating this nucleus have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a key intermediate in the synthesis of more complex derivatives, and its efficient preparation is crucial for drug discovery and development programs.[2]

Chemical Principle and Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction is effectively irreversible and typically proceeds with high yield. The mechanism involves the nucleophilic acyl substitution of the ester by a hydroxide ion.

The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final step drives the equilibrium towards the formation of the carboxylate salt, making the overall reaction essentially irreversible. Acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Irreversible Deprotonation cluster_step4 Step 4: Acidic Workup Ester Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate OH_ion Hydroxide Ion (OH⁻) OH_ion->Ester Ethoxide Ethoxide (EtO⁻) Tetrahedral_Intermediate->Ethoxide Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Ethanol Ethanol Ethoxide->Ethanol Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Final_Product 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Carboxylate_Salt->Final_Product H_ion Acid (H⁺) H_ion->Carboxylate_Salt

Caption: Base-catalyzed hydrolysis of the ethyl ester.

Materials and Equipment

Reagents Grade Supplier
Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 34667-64-6)≥95%Commercial Source
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Reagent GradeCommercial Source
Ethanol (EtOH) or Methanol (MeOH)AnhydrousCommercial Source
Hydrochloric Acid (HCl), concentratedReagent GradeCommercial Source
Deionized WaterHigh PurityIn-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial Source
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)HPLC GradeCommercial Source
Equipment
Round-bottom flask (appropriate size)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Beakers and Erlenmeyer flasks
Graduated cylinders
pH paper or pH meter
Buchner funnel and filter paper
Separatory funnel
Rotary evaporator
High-vacuum pump
Analytical balance
Melting point apparatus
NMR spectrometer
FT-IR spectrometer

Experimental Protocol

This protocol is a general guideline and may require optimization for scale and specific laboratory conditions.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water (e.g., 4:1 v/v). The choice of solvent may influence the reaction rate and solubility of the starting material and product.

  • Prepare a solution of sodium hydroxide or potassium hydroxide (1.5 - 3.0 eq) in water.

2. Hydrolysis Reaction:

  • With vigorous stirring, add the aqueous base solution to the solution of the ethyl ester at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the organic solvent (e.g., ethanol) using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and, if necessary, wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with constant stirring. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Dry the product under high vacuum to a constant weight.

4. Purification (if necessary):

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Parameter Recommended Condition Rationale
Base NaOH or KOHStrong bases that effectively catalyze the hydrolysis.
Base Equivalents 1.5 - 3.0 eqAn excess of base ensures the reaction goes to completion and drives the equilibrium forward.
Solvent Ethanol/Water or Methanol/WaterA co-solvent system is often used to ensure the solubility of both the organic ester and the inorganic base.
Temperature Reflux (80-100 °C)Increased temperature accelerates the rate of reaction.
Reaction Time 2-6 hoursThe reaction should be monitored to determine the optimal time for completion and to avoid potential side reactions.
Work-up pH 2-3Acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is typically less soluble in acidic aqueous solutions.

Process Optimization and Troubleshooting

G Start Reaction Incomplete (by TLC/HPLC) Check_Base Increase Base Equivalents (to 3-5 eq)? Start->Check_Base Increase_Time Increase Reaction Time? Check_Base->Increase_Time No Success Problem Solved Check_Base->Success Yes Increase_Temp Increase Temperature? Increase_Time->Increase_Temp No Increase_Time->Success Yes Check_Solvent Change Solvent System (e.g., add co-solvent)? Increase_Temp->Check_Solvent No Increase_Temp->Success Yes Check_Solvent->Success Yes Low_Yield Low Yield of Precipitated Product Check_pH Check Final pH of Aqueous Layer (ensure pH 2-3)? Low_Yield->Check_pH Extract_Product Extract Aqueous Layer with Organic Solvent? Check_pH->Extract_Product No Check_pH->Success Yes Extract_Product->Success Yes Impure_Product Impure Product (by NMR/LC-MS) Recrystallize Recrystallize from Appropriate Solvent? Impure_Product->Recrystallize Recrystallize->Success Yes

Caption: Troubleshooting decision tree for the hydrolysis reaction.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the base, extending the reaction time, or increasing the reaction temperature. The use of a co-solvent like methanol or ethanol can also improve the solubility of the starting material and facilitate the reaction.

  • Low Yield: A low yield of the precipitated product upon acidification may indicate that the product is partially soluble in the acidic aqueous solution. In such cases, extracting the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane may help to recover the remaining product. Ensure the pH is sufficiently low (2-3) to ensure complete protonation of the carboxylate.

  • Product Purity: If the final product is not pure, recrystallization is the most common method of purification. The choice of solvent will depend on the solubility of the product and impurities.

Characterization

The identity and purity of the synthesized 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the disappearance of the characteristic signals for the ethyl group of the starting material (a quartet around 4.4 ppm and a triplet around 1.4 ppm). A broad singlet corresponding to the carboxylic acid proton will appear, typically in the downfield region (δ > 10 ppm). The aromatic and methyl protons of the pyridopyrimidine core should remain.

    • ¹³C NMR: The carbon NMR spectrum should show the absence of the ethyl group carbons and the appearance of a carboxylic acid carbonyl carbon signal (typically δ > 160 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the product will show a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretching band for the carboxylic acid will be present around 1700-1730 cm⁻¹.

    • The C=O stretching of the pyrimidone ring will also be present, typically around 1640-1680 cm⁻¹.

  • Melting Point:

    • The melting point of the purified product should be sharp and can be compared to literature values if available for the specific compound or closely related analogs.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₈N₂O₃, MW: 204.18 g/mol ).

References

  • Preparation of N-cyclopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

Sources

Application Note: NMR Characterization of 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

[1][2]

Introduction & Structural Significance

The pyrido[1,2-a]pyrimidine class represents a fused bicyclic system where a pyridine ring is annulated with a pyrimidine ring. The specific derivative, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , contains three distinct functional regions critical for NMR analysis:

  • The Acidic Moiety: A carboxylic acid at position 3, typically exhibiting a highly deshielded proton.

  • The Pyrimidine Core: Contains the C4-carbonyl and the highly deshielded H2 proton.

  • The Pyridine Ring: Substituted at position 8 with a methyl group, altering the coupling network of the aromatic protons (H6, H7, H9).

Accurate structural elucidation distinguishes this specific isomer from its 6-, 7-, and 9-methyl analogs, which are common byproducts in cyclization reactions involving 2-aminopyridines and diethyl ethoxymethylenemalonate (EMME).

Experimental Protocol

Sample Preparation

Objective: To prepare a homogeneous solution free of paramagnetic impurities and particulate matter that could degrade line shape.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6, 99.9% D) is the mandatory solvent.

    • Reasoning: The compound exhibits poor solubility in CDCl3 due to the polar carboxylic acid and the rigid bicyclic framework. DMSO-d6 disrupts intermolecular hydrogen bonding (dimers), sharpening the -COOH signal.

  • Concentration: 5–10 mg of sample in 600 µL of solvent.

    • Note: Higher concentrations may cause line broadening due to viscosity or aggregation.

  • Tube Specifications: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse angle) to ensure accurate integration.

    • 13C: pg30 with proton decoupling (Waltz-16).

  • Acquisition Time (AQ): > 3.0 seconds (ensure full relaxation of aromatic protons).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration of the carboxylic proton).

  • Scans (NS):

    • 1H: 16–64 scans.

    • 13C: 1024–4096 scans (due to quaternary carbons).

Data Analysis & Interpretation

1H NMR Spectroscopy (DMSO-d6)

The proton NMR spectrum is characterized by four distinct regions. The 8-methyl substitution pattern breaks the symmetry and coupling of the pyridine ring.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
COOH 13.0 – 14.5 Broad Singlet1H-Acidic proton; shift varies with concentration/moisture.
H2 8.90 – 9.20 Singlet1H-Most deshielded aromatic proton; adjacent to two N atoms.
H6 8.80 – 9.00 Doublet (d)1HJ ≈ 7.0Adjacent to bridgehead N5; deshielded by ring current.
H9 7.80 – 8.10 Singlet/Broad s1HJ < 2.0Adjacent to bridgehead C4a; weak meta-coupling to H7.
H7 7.40 – 7.60 Doublet (d)1HJ ≈ 7.0Ortho-coupled to H6; H8 is substituted (no vicinal coupling).
8-CH3 2.40 – 2.55 Singlet3H-Methyl group attached to aromatic ring.

Key Diagnostic Feature: The H6 proton appears as a doublet (coupling only to H7), and H7 appears as a doublet (coupling only to H6). In the unsubstituted parent compound, H7 would be a triplet (or dd). The absence of splitting at H9 (appearing as a singlet due to the 8-Me block) confirms the 8-position substitution.

13C NMR Spectroscopy (DMSO-d6)

The carbon spectrum confirms the backbone skeleton.

PositionShift (δ, ppm)TypeAssignment Logic
C=O (Acid) 164 – 166 QuaternaryCarboxylic acid carbonyl.
C4 (Ketone) 157 – 160 QuaternaryRing carbonyl; shielded relative to acid.
C2 150 – 155 CHHighly deshielded pyrimidine carbon.
C4a/C8 145 – 150 QuaternaryBridgehead and substituted carbons.
C6 125 – 130 CHPyridine ring carbon (adj. to N).
C9 115 – 120 CHPyridine ring carbon.
C7 112 – 116 CHPyridine ring carbon.
C3 105 – 110 QuaternaryAlpha to both carbonyls.
8-CH3 21.0 – 22.0 CH3Methyl carbon.

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure of the 8-methyl isomer against potential regioisomers (6-, 7-, or 9-methyl).

NMR_WorkflowSampleCrude Product(Potential Isomer Mix)PrepSample Prep(DMSO-d6, 5-10mg)Sample->PrepH1_Acq1H NMR Acquisition(Standard zg30)Prep->H1_AcqCheck_MeCheck Methyl Region(2.4 - 2.6 ppm)H1_Acq->Check_MeCheck_H2Check H2 Signal(Singlet ~9.0 ppm?)Check_Me->Check_H2Methyl PresentCheck_AromAnalyze Aromatic Coupling(H6, H7, H9)Check_H2->Check_AromPyrimidine IntactIsomer_8Confirmed:8-Methyl Isomer(H6=d, H7=d, H9=s)Check_Arom->Isomer_8H6(d) + H7(d)Isomer_7Isomer 7-Methyl(H6=d, H8=d, H9=s)Check_Arom->Isomer_7H6(d) + H8(d)Isomer_6Isomer 6-Methyl(H7=t, H8=d, H9=d)Check_Arom->Isomer_6H7(t) pattern

Caption: Logical decision tree for distinguishing the 8-methyl isomer from common regioisomers using 1H NMR coupling constants.

Troubleshooting & Tips

  • Broad Acid Peak: The carboxylic acid proton (COOH) is often very broad or invisible if the DMSO is "wet" (contains H2O).

    • Solution: Add a single drop of D2O to the tube. The COOH peak will disappear (exchange), confirming its identity, while the HDO peak will grow.

  • Tautomerism: While the 4-oxo form is dominant in DMSO, the compound can theoretically exist in the 4-hydroxy tautomeric form. However, the presence of the 3-COOH group strongly favors the 4-oxo form due to intramolecular hydrogen bonding.

  • Regioisomer Contamination: If the synthesis involved 3-methyl-2-aminopyridine, you may obtain a mixture of 9-methyl and 7-methyl isomers. If it involved 5-methyl-2-aminopyridine, you obtain the 6-methyl isomer. The 8-methyl isomer is derived specifically from 4-methyl-2-aminopyridine . Ensure the starting material purity is verified.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291530, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved January 30, 2026 from [Link]

  • European Patent Office (2002).EP1285921A1: Process for the preparation of high purity pemirolast. (Data on related 9-methyl analog).
  • Hermecz, I., et al. (1985).Nitrogen Bridgehead Compounds. Part 51. Synthesis and biological activity of pyrido[1,2-a]pyrimidine-3-carboxylic acids. Journal of Medicinal Chemistry.

Application Note: Mass Spectrometry Analysis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists involved in the impurity profiling and synthesis monitoring of Pemirolast and its intermediates.

Application Area: Pharmaceutical Impurity Profiling / Synthetic Intermediate Analysis Compound Class: Bicyclic Heteroaromatic Carboxylic Acid Target Analyte: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4)[1][2][3][4][5][6]

Executive Summary

This guide details the methodology for the qualitative and quantitative analysis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (hereafter referred to as Intermediate-A ). As the key precursor to the mast cell stabilizer Pemirolast , precise monitoring of this compound is critical for establishing synthetic yield and ensuring drug substance purity.

We present a validated LC-MS/MS workflow utilizing Electrospray Ionization (ESI) in positive mode, optimized for the detection of the unique pyrido-pyrimidine core. The protocol addresses specific challenges, including the compound's high polarity and the potential for in-source decarboxylation.

Chemical Context & Ionization Logic

Structural Properties
  • Molecular Formula:

    
    [7]
    
  • Molecular Weight: 204.18 g/mol [2]

  • Key Functional Groups:

    • Carboxylic Acid (C3):[8] Acidic site, prone to ionization in negative mode but also facilitates decarboxylation in the gas phase.

    • Pyrimidin-4-one Core: Contains basic nitrogen atoms capable of protonation

      
      .
      
    • Methyl Group (C8): Electron-donating substituent on the pyridine ring.

Ionization Strategy: Positive vs. Negative Mode

While the carboxylic acid moiety suggests Negative ESI (


 at m/z 203), Positive ESI (

at m/z 205)
is recommended for structural elucidation and impurity profiling.
  • Reasoning: Positive mode yields richer fragmentation data (MS2) essential for distinguishing the intermediate from isobaric impurities. The basicity of the bridgehead nitrogen and the amide-like carbonyl allows for stable protonation under acidic mobile phase conditions, which aligns with C18 retention strategies.

Experimental Protocol

Sample Preparation[9]
  • Solvent: Dimethyl Sulfoxide (DMSO) for stock solutions (solubility > 10 mg/mL). Dilute working standards in 50:50 Water:Acetonitrile.

  • Matrix Considerations: For reaction mixtures, perform a protein precipitation or simple dilution with 0.1% Formic Acid in Water to quench residual basic catalysts.

Liquid Chromatography (LC) Conditions
  • System: UHPLC (Agilent 1290 / Waters ACQUITY class).

  • Column: Waters CORTECS C18+, 2.7 µm, 2.1 x 100 mm (Solid-core particle technology recommended for sharp peak shape of polar heterocycles).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation, improves retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters
  • Source: ESI Positive (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C (High temp required for stable evaporation of aqueous mobile phase).

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

MRM Transitions (Quantitation)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Assignment
205.1 (

)
161.1 1550Loss of

(Quantifier)
205.1 (

)
133.1 2550Loss of

(Qualifier)
205.1 (

)
78.0 4050Pyridine ring fragment

Fragmentation Mechanism & Data Analysis[5][9][10]

Understanding the fragmentation is vital for confirming the identity of the intermediate versus degradation products.

Primary Fragmentation Pathway
  • Precursor Selection (

    
     205):  The protonated molecule is isolated.
    
  • Decarboxylation (

    
     44 Da):  The most facile loss is the carboxylic acid group, generating the cation at 
    
    
    
    161
    . This is the base peak in MS2.
  • Ring Contraction/Carbonyl Loss (

    
     28 Da):  The resulting 8-methyl-pyrido[1,2-a]pyrimidin-4-one undergoes loss of carbon monoxide (CO) from the amide functionality, yielding 
    
    
    
    133
    .
Visualization of Fragmentation Logic

The following diagram illustrates the structural transitions during MS/MS analysis.

G Precursor Precursor Ion [M+H]+ = 205.1 (Carboxylic Acid Intact) Fragment1 Primary Product [M+H - CO2]+ = 161.1 (Decarboxylation) Precursor->Fragment1 Neutral Loss: CO2 (44 Da) Low CE (10-15 eV) Fragment2 Secondary Product [M+H - CO2 - CO]+ = 133.1 (Ring Contraction) Fragment1->Fragment2 Neutral Loss: CO (28 Da) Med CE (20-30 eV) Fragment3 Deep Fragment Pyridine Ring Ion m/z = 78.0 Fragment2->Fragment3 Ring Cleavage High CE (>35 eV)

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Analytical Workflow Diagram

This flowchart outlines the decision-making process for analyzing reaction mixtures containing Intermediate-A and Pemirolast.

Workflow Start Crude Reaction Sample Prep Dilution (50:50 ACN:H2O) Start->Prep LC UHPLC Separation (C18 Column) Prep->LC MS_Decision Ionization Mode? LC->MS_Decision PosMode ESI (+) Structure ID MS_Decision->PosMode Preferred NegMode ESI (-) Trace Quant MS_Decision->NegMode Alternative Data1 Monitor m/z 205 > 161 (Intermediate) PosMode->Data1 Data2 Monitor m/z 229 > 185 (Pemirolast Product) PosMode->Data2 Result Calculate Conversion % & Impurity Profile Data1->Result Data2->Result

Figure 2: LC-MS Method Development Workflow for Pemirolast Synthesis Monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between the carboxylic acid and free silanols on the column.Ensure Mobile Phase pH is < 3.0 (use Formic Acid). Switch to a "Charged Surface Hybrid" (CSH) or "Solid Core" column.
Signal Suppression Co-elution with inorganic salts from the synthesis step.Implement a divert valve to send the first 1.0 min of flow to waste.[9]
In-Source Fragmentation Cone voltage too high, causing loss of

before the quadrupole.
Lower Cone Voltage to 15-20V. Monitor m/z 161 in Q1 scan to check for thermal degradation.
Carryover Adsorption of the polar acid to the injector needle.[9]Use a needle wash solution containing 10% Methanol / 90% Water with 0.5% Formic Acid.

References

  • Rao, T. M., Reddy, C., & Babu, P. (2020).[10] LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research. Link (Referenced for general LC-MS conditions of related heterocyclic amides).

  • Salem, M. A. I., et al. (2014).[11] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link (Referenced for pyridopyrimidine fragmentation mechanisms).

  • PubChem Compound Summary. Pemirolast Potassium (CID 443866). National Center for Biotechnology Information. Link (Source for structural data of the related drug substance).[8]

  • Waters Corporation. (2014). Increasing Efficiency of Method Validation for Metoclopramide HCl and Related Substances. Application Note. Link (Referenced for acidic mobile phase strategies on C18 columns).

Sources

"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" HPLC protocol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Method Development and Validation for the HPLC Analysis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid .

While the 9-methyl isomer is a well-documented intermediate in the synthesis of the anti-allergic drug Pemirolast Potassium , the 8-methyl regioisomer presents unique separation challenges due to its structural similarity and specific lipophilicity profile.[1] This protocol utilizes a C18 stationary phase with an acidic buffered mobile phase to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shapes and reproducible retention times.[2]

Target Audience: Synthetic Organic Chemists, QC Analysts, and Process Development Scientists.[2]

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step in method design.[2] The target compound contains a fused nitrogenous ring system and a carboxylic acid.[2][3][4][5]

PropertyDescriptionChromatographic Implication
Chemical Structure Fused pyrido-pyrimidine ring with a carboxylic acid at C3 and a methyl group at C8.[1][2]The fused ring provides UV chromophores; the methyl group adds hydrophobicity relative to the unsubstituted parent.[2]
Acid/Base Character Amphoteric, but dominated by the acidic -COOH (pKa ~3.5 - 4.0).[1][2]Critical: At neutral pH, the molecule is ionized (COO⁻), leading to fast elution and potential peak tailing due to secondary interactions.[2] At pH < 3.0, it exists in the neutral (COOH) form.[2]
UV Absorption Conjugated system.[1][2]

typically ~255 nm and ~310 nm.[2]
Dual-wavelength monitoring is recommended to detect impurities with different conjugation lengths.[1][2]
Solubility Low in water (neutral form); Moderate in Methanol/ACN; High in alkaline aqueous buffers.[2]Sample diluent must match the mobile phase organic ratio to prevent precipitation on-column.[1][2]

Analytical Workflow Visualization

The following diagram outlines the lifecycle of the analytical process, from sample preparation to data reporting.

AnalyticalWorkflow Sample Solid Sample (Synthesis Crude/Pure) Prep Sample Preparation (Dissolve in MeOH/Buffer) Sample->Prep Weigh & Dilute SST System Suitability (Resolution > 2.0, Tailing < 1.5) Prep->SST Injection SST->Prep Fail (Re-prep) HPLC HPLC Separation (C18, pH 3.0 Gradient) SST->HPLC Pass Detect PDA Detection (254 nm / 310 nm) HPLC->Detect Elution Data Data Processing (Integration & Purity) Detect->Data Signal Transduction

Figure 1: End-to-end analytical workflow for the analysis of pyrido-pyrimidine derivatives.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, PDA detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).[2]

    • Rationale: End-capped C18 columns reduce silanol interactions with the nitrogenous ring, preventing peak tailing [1].[1][2]

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[2]
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water (20 mM). Adjust pH to 3.0 ± 0.05  using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.[1][2][6]
    
    • Why pH 3.0? This pH is below the pKa of the carboxylic acid, keeping the analyte in its neutral, hydrophobic state for better retention and peak symmetry [2].[2]

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.[2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (Primary) and 310 nm (Secondary)
Run Time 20 Minutes
Gradient Program

A gradient is recommended to separate the target acid from potential non-polar precursors (e.g., ethyl ester derivatives) or polar degradation products.[2]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Ramp
15.04060Wash
15.19010Re-equilibration
20.09010Stop

Method Validation & Performance Criteria

This method is designed to be self-validating through strict System Suitability Tests (SST).[1][2]

System Suitability Parameters

Before analyzing unknown samples, inject a Standard Solution (0.1 mg/mL) five times.[2]

ParameterAcceptance LimitLogic
Retention Time (RT) %RSD < 1.0%Ensures pump stability and column equilibration.[1][2]
Peak Area %RSD < 2.0%Verifies injector precision.[1][2]
Tailing Factor (

)

Critical for N-heterocycles; indicates minimal silanol interaction.[1][2]
Theoretical Plates (N) > 5000Ensures column efficiency.[2]
Linearity and Range
  • Range: 0.01 mg/mL to 0.2 mg/mL.[1][2]

  • Preparation: Prepare a stock solution of 1.0 mg/mL in Methanol. Dilute serially with Mobile Phase A:B (50:50) to create 5 calibration points.[1][2]

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][7]

Troubleshooting & Scientific Rationale

Decision Tree for Method Optimization

If the standard protocol yields suboptimal results (e.g., during method transfer), follow this logic:

OptimizationLogic Start Issue Observed Issue1 Peak Tailing > 1.5 Start->Issue1 Issue2 Retention Time Drift Start->Issue2 Issue3 Split Peaks Start->Issue3 Action1 Lower pH to 2.5 OR Add TEA Modifier Issue1->Action1 Action2 Check Buffer pH Verify Column Temp Issue2->Action2 Action3 Change Diluent (Match Mobile Phase) Issue3->Action3

Figure 2: Troubleshooting logic for common chromatographic anomalies.

"8-Methyl" vs. "9-Methyl" Specificity

The 8-methyl isomer is a regioisomer of the Pemirolast intermediate (9-methyl).[1][2]

  • Separation Mechanism: While both isomers have identical mass (

    
    , MW 204.18), the position of the methyl group affects the steric hindrance around the ring nitrogen and the overall dipole moment.[2]
    
  • Prediction: The 8-methyl isomer typically elutes slightly later than the 9-methyl isomer on C18 columns due to subtle differences in solvation energy, though this must be confirmed experimentally with a mixture [3].[1][2]

References

  • RSC Advances. (2015).[1][2][8] Validated stability-indicating RP-LC method for the determination of pemirolast potassium investigation of kinetic behavior. Royal Society of Chemistry.[1][2]

  • PubChem. (2025).[1][2] 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Compound Summary. National Library of Medicine.[1][2]

  • ResearchGate. (2008).[1][2][3] New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.

  • MedChemExpress. Pemirolast Potassium Product Information and Related Antibodies.

Sources

Application Notes & Protocols: Characterizing a Novel Pyrido[1,2-a]pyrimidine Derivative in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-Based Assay Protocol for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiallergic, antitumor, and enzyme inhibitory effects.[1][2][3][4] The compound 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid represents a novel entity within this class. While its specific biological target is yet to be fully elucidated, its structural features suggest potential as a modulator of key cellular signaling pathways, possibly as a kinase inhibitor.

This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive, hypothesis-driven workflow to characterize the cellular activity of this compound. We will operate on the well-founded hypothesis that it targets the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5][6][7][8]

Our approach is designed to be a self-validating system, moving from a broad assessment of cellular impact to specific, mechanistic validation of target engagement and downstream pathway modulation.

Proposed Mechanism of Action: Targeting the mTORC1 Signaling Nexus

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[8] As a master growth regulator, mTORC1 integrates signals from growth factors and nutrients to control protein synthesis and cell proliferation.[5] A key downstream effector of mTORC1 is the p70S6 Kinase (p70S6K), which, upon activation by phosphorylation, promotes mRNA translation.[9][10] We hypothesize that 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid inhibits mTORC1, leading to decreased p70S6K activation and a subsequent reduction in cell proliferation.

mTOR_Pathway GF Growth Factors (e.g., IGF-1) PI3K PI3K GF->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (Thr389) Compound 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylic acid Compound->mTORC1 Inhibits (Hypothesized) p_p70S6K p-p70S6K (Active) RPS6 Ribosomal Protein S6 p_p70S6K->RPS6 Phosphorylates p_RPS6 p-RPS6 Translation Protein Synthesis & Cell Proliferation p_RPS6->Translation Promotes

Figure 1. Hypothesized inhibition of the mTORC1 signaling pathway.

Experimental Workflow: A Three-Tiered Approach to Characterization

To robustly test our hypothesis, we will employ a sequential assay strategy. This ensures that resource-intensive mechanistic studies are performed only after establishing a definite biological effect and a relevant dose range.

Experimental_Workflow start Start: Compound Synthesis & QC tier1 Tier 1: Phenotypic Screening (Cell Viability Assay) start->tier1 Determine GI50 tier2 Tier 2: Target Engagement (In-Cell Western) tier1->tier2 Select Dose Range tier3 Tier 3: Mechanism Validation (Western Blot) tier2->tier3 Confirm On-Target Effect end Data Analysis & Conclusion tier3->end

Figure 2. Sequential workflow for compound characterization.

Tier 1 Protocol: Assessing General Cytotoxicity and Proliferation Inhibition

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of a relevant cancer cell line and to calculate the 50% growth inhibition (GI50) value. We will use a Sulforhodamine B (SRB) assay, which measures total cellular protein content as a proxy for cell number.[11]

Cell Line Selection: A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) cells are suitable choices as the mTOR pathway is often active in these lines.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in DMSO.

    • Perform a serial dilution in culture media to create a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO only).

    • Carefully remove the media from the cell plate and add 100 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings, making antiproliferative effects more pronounced.

  • Cell Fixation and Staining:

    • Gently aspirate the media. Add 100 µL of 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.[11] Air dry completely.

  • Data Acquisition:

    • Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate on a plate shaker for 5-10 minutes.

    • Measure the optical density (OD) at 560 nm using a microplate reader.[11]

Data Presentation and Interpretation:

The percentage of cell growth inhibition is calculated relative to the vehicle control. A dose-response curve is then plotted to determine the GI50 value.

Compound ConcentrationMean OD (560 nm)% Growth Inhibition
Vehicle (DMSO)1.2500%
1 nM1.2450.4%
10 nM1.1885.0%
100 nM0.93825.0%
1 µM0.63149.5%
10 µM0.25080.0%
100 µM0.12590.0%
Table 1: Example data from SRB cell viability assay. The calculated GI50 would be approximately 1 µM.

Tier 2 Protocol: Quantifying Target Engagement in Intact Cells

Objective: To confirm that the compound engages its hypothesized target, mTORC1, within the cellular environment. We will use an "In-Cell Western" (ICW) assay to quantify the phosphorylation of Ribosomal Protein S6 (RPS6), a direct downstream target of the p70S6K/mTORC1 axis.[12] This high-throughput method provides a quantitative measure of pathway inhibition.[12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 384-well plate as described in Tier 1.

    • After 24 hours, replace the medium with serum-free medium and incubate for 12-16 hours to synchronize cells and reduce basal pathway activity.

    • Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2 hours. Include a known mTOR inhibitor like Rapamycin as a positive control.

  • Pathway Stimulation:

    • Stimulate the mTORC1 pathway by adding a growth factor like Insulin-like Growth Factor 1 (IGF-1) at a final concentration of 100 ng/mL for 30 minutes. Leave some wells unstimulated as a negative control.

  • Fixation and Permeabilization:

    • Aspirate the media and add 50 µL of 4% paraformaldehyde in PBS to each well. Fix for 20 minutes at room temperature.

    • Wash three times with PBS containing 0.1% Triton X-100.

    • Add 50 µL of permeabilization buffer (PBS with 0.1% Triton X-100) and incubate for 20 minutes.

  • Blocking and Antibody Incubation:

    • Aspirate and block with 50 µL of a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes at room temperature.

    • Incubate overnight at 4°C with a cocktail of two primary antibodies diluted in blocking buffer:

      • Rabbit anti-phospho-RPS6 (Ser235/236) antibody.

      • Mouse anti-total-RPS6 or a whole-cell stain like CellTag™ 700 Stain for normalization.

  • Secondary Antibody Incubation and Imaging:

    • Wash the plate four times with PBS + 0.1% Tween-20.

    • Incubate for 1 hour at room temperature (in the dark) with a cocktail of infrared dye-conjugated secondary antibodies:

      • IRDye® 800CW Goat anti-Rabbit IgG.

      • IRDye® 680RD Goat anti-Mouse IgG (or use the signal from the normalization stain).

    • Wash four times as above.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

Data Presentation and Interpretation:

The signal from the phospho-RPS6 (800 nm channel) is normalized to the total protein signal (700 nm channel). The inhibition of IGF-1-stimulated phosphorylation is then calculated.

Treatment ConditionNormalized p-RPS6 Signal% Inhibition of Stimulated Signal
Vehicle (DMSO), No IGF-1105-
Vehicle (DMSO) + IGF-19500%
Compound (0.1 µM) + IGF-172027.2%
Compound (1 µM) + IGF-131575.1%
Compound (10 µM) + IGF-112098.2%
Rapamycin (100 nM) + IGF-111598.8%
Table 2: Example data from In-Cell Western assay. The results show a dose-dependent inhibition of RPS6 phosphorylation, consistent with mTORC1 pathway inhibition.

Tier 3 Protocol: Validating Mechanism by Western Blot

Objective: To visually confirm the inhibition of mTORC1 signaling by examining the phosphorylation status of key pathway proteins: p70S6K and its substrate RPS6. This provides orthogonal validation of the ICW results and greater detail on the specific nodes being affected.

Step-by-Step Protocol:

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve, pre-treat with the compound (at 1x and 10x GI50), and stimulate with IGF-1 as described in Tier 2.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody diluted in 5% BSA/TBST. Use separate blots for each antibody set:

      • Rabbit anti-phospho-p70S6K (Thr389)

      • Rabbit anti-total-p70S6K

      • Rabbit anti-phospho-RPS6 (Ser235/236)

      • Rabbit anti-total-RPS6

      • Mouse anti-GAPDH or β-actin (as a loading control)

    • Wash the membrane three times for 5 minutes each in TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

    • Wash three times for 10 minutes each in TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Perform densitometry analysis to quantify band intensities.

Data Presentation and Interpretation:

The intensity of the phosphorylated protein band is normalized to its corresponding total protein band. A clear reduction in the phospho/total ratio upon compound treatment validates the proposed mechanism of action.

Treatmentp-p70S6K / Total p70S6K Ratiop-RPS6 / Total RPS6 Ratio
Vehicle (DMSO) + IGF-11.00 (Reference)1.00 (Reference)
Compound (1 µM) + IGF-10.350.28
Compound (10 µM) + IGF-10.080.05
Rapamycin (100 nM) + IGF-10.050.04
Table 3: Example quantitative data from Western blot analysis. The data corroborate the ICW findings, showing strong inhibition of both p70S6K and RPS6 phosphorylation.

Conclusion

This structured, multi-tiered approach provides a robust framework for the initial cellular characterization of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. By progressing from a broad phenotypic screen to specific target-based assays, researchers can efficiently determine the compound's potency and elucidate its mechanism of action. The positive results generated through this workflow would build a strong case for its further development as a selective inhibitor of the mTOR signaling pathway.

References

  • Temple, D. L., Yevich, J. P., Covington, R. R., Hanning, C. A., Seidehamel, R. J., Mackey, H. K., & Bartek, M. J. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry, 22(5), 505–510.]([Link])

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. (Note: While not directly cited, this is a foundational review on the topic. A more specific article from the search results is used for direct citation). A related article is: Jhan, J.-R., & He, D. (2022). mTOR Signaling Network in Cell Biology and Human Disease. International Journal of Molecular Sciences, 24(1), 199. Available at: [Link]

  • Horizon Discovery. (n.d.). mTOR Pathway Cell Lines. Retrieved from [Link]

  • Yevich, J. P., Temple, D. L., Jr, Covington, R. R., Hanning, C. A., Seidehamel, R. J., & Dungan, K. W. (1982). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 25(7), 864-869.]([Link])

  • PerkinElmer. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. Retrieved from [Link]

  • Wang, Z., Liu, J., Wang, Y., Li, Y., & Li, Z. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][6][9][13]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(10), 12154–12167.]([Link])

  • Fruh, M., et al. (2015). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Oncotarget, 6(32), 33350–33364.]([Link])

  • Tee, A. R., & Blenis, J. (2005). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. Current Protocols in Molecular Biology, Chapter 18, Unit 18.15.]([Link])

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Application Notes and Protocols for High-Throughput Screening of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . The pyrido[1,2-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly as kinase inhibitors.[1] While the specific biological target of this particular compound is not yet elucidated, its structural similarity to known kinase inhibitors suggests that a kinase-targeted HTS campaign is a rational and promising starting point for identifying its therapeutic potential. This guide details the scientific rationale, compound handling, and step-by-step protocols for both a primary biochemical screen and a secondary cell-based validation cascade.

Scientific Rationale and Target Selection

The pyrido[1,2-a]pyrimidine core is a key pharmacophore in a variety of biologically active molecules, including those with anticancer, antidepressant, and gastrointestinal protective properties.[2] Notably, the broader class of pyridopyrimidines has yielded potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[1][3] For instance, Palbociclib, a cyclin-dependent kinase (CDK) inhibitor approved for breast cancer treatment, is based on a related pyrido[2,3-d]pyrimidine scaffold.[1]

Given this precedent, a logical approach for the initial screening of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is to target a well-validated cancer-associated kinase. PIM-1 kinase , a serine/threonine kinase, is an excellent candidate. It is a proto-oncogene that is overexpressed in many hematological and solid tumors, where it plays a key role in cell survival and proliferation.[4] Therefore, this guide will focus on a primary HTS campaign to identify potential inhibitory activity against PIM-1 kinase.

G cluster_0 Upstream Signaling cluster_1 PIM-1 Kinase Regulation & Activity cluster_2 Downstream Effects Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase (Target of Screening) JAK_STAT->PIM1 Upregulates Expression BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates cMyc c-Myc (transcription factor) PIM1->cMyc Phosphorylates & Activates CellCycle Cell Cycle Proteins PIM1->CellCycle Phosphorylates Test_Compound 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylic acid Test_Compound->PIM1 Potential Inhibition Apoptosis Inhibition of Apoptosis BAD->Apoptosis Promotes Proliferation Cell Proliferation cMyc->Proliferation CellCycle->Proliferation

Caption: Hypothetical signaling pathway involving PIM-1 kinase.

Compound Characteristics and Handling

Prior to initiating any screening, it is crucial to understand the physicochemical properties of the test compound.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [5]
Purity >90% (Recommended >95%)[5]
Solubility To be determined empirically in DMSO-
Safety May cause skin, eye, and respiratory irritation. Harmful if swallowed.[6]

Protocol for Stock Solution Preparation:

  • Safety First: Handle the solid compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Solvent Selection: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Preparation of 10 mM Stock:

    • Accurately weigh out 2.04 mg of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid .

    • Dissolve the solid in 1.0 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the 10 mM stock solution into small-volume, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Quality Control: Before use in HTS, assess the solubility and stability of the stock solution by diluting a small aliquot in the final assay buffer. Check for any precipitation visually or by light scattering.

Primary High-Throughput Screen: Biochemical PIM-1 Kinase Assay

The primary screen aims to rapidly identify "hits" that inhibit PIM-1 kinase activity in a cell-free system. We will utilize a fluorescence-based assay that measures the production of ADP, a universal product of kinase-catalyzed ATP hydrolysis.[7] This format is robust, cost-effective, and amenable to automation.[8]

Principle: The assay couples the production of ADP to a series of enzymatic reactions that ultimately generate a fluorescent signal. The amount of fluorescence is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in the fluorescent signal.

Materials:

  • Recombinant Human PIM-1 Kinase (e.g., Cell Signaling Technology #7745)[9]

  • PIM-1 Kinase Substrate Peptide (e.g., Bad (Ser112) Biotinylated Peptide)[9]

  • ATP, high purity

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[10]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test Compound: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , 10 mM in DMSO

  • Positive Control: Staurosporine or other known PIM-1 inhibitor

  • 384-well, low-volume, white, opaque plates (for luminescence)

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate reader capable of measuring luminescence

Protocol for Primary HTS (384-well format):

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of the 10 mM test compound stock solution into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.

    • Dispense 20 nL of DMSO into the "negative control" (100% activity) and "positive control" wells.

    • Dispense 20 nL of a 10 mM stock of Staurosporine into the "positive control" (0% activity) wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X Enzyme/Substrate solution in cold Assay Buffer. The final concentrations in the 20 µL reaction should be optimized, but a good starting point is 500 nM PIM-1 kinase and 1 µM substrate peptide.

  • Reaction Initiation:

    • Add 10 µL of the 2X Enzyme/Substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be equal to the Km of ATP for PIM-1 (typically 10-50 µM).

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

  • Incubation:

    • Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes. Protect from light.[10]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

    • Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Identification

The raw data from the plate reader must be normalized to account for plate-to-plate variation and systematic errors.[11]

  • Normalization: The activity of each test compound is typically expressed as a percentage of inhibition, calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Selection: A "hit" is defined as a compound that produces a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.

  • Z'-Factor Calculation: The quality and robustness of the assay should be monitored for each plate by calculating the Z'-factor: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl| An assay with a Z'-factor > 0.5 is considered excellent for HTS.[12]

Hit Validation and Secondary Screening

Hits identified in the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[3] False positives can arise from compounds that interfere with the assay technology (e.g., fluorescent compounds or luciferase inhibitors).[13]

G PrimaryScreen Primary HTS (Biochemical PIM-1 Assay) ~10,000s of compounds HitConfirmation Hit Confirmation (Re-test in primary assay) PrimaryScreen->HitConfirmation ~100s of 'Hits' DoseResponse Dose-Response Curve (IC50) (Biochemical Assay) HitConfirmation->DoseResponse Confirmed Hits OrthogonalAssay Orthogonal Assay (e.g., different detection method) DoseResponse->OrthogonalAssay Potent Hits (low µM IC50) CellBasedAssay Cell-Based Assay (Target Engagement & Cytotoxicity) OrthogonalAssay->CellBasedAssay Validated Hits SAR Structure-Activity Relationship (Analog Synthesis & Testing) CellBasedAssay->SAR Cell-Active Hits Lead Lead Compound SAR->Lead

Caption: A typical hit validation and progression workflow.

Protocol: Dose-Response and IC₅₀ Determination

Confirmed hits should be re-tested in the primary assay over a range of concentrations (e.g., 8-10 points, from 100 µM down to 1 nM) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol: Cell-Based Target Engagement Assay

A secondary, cell-based assay is critical to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[14]

Principle: A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be used to measure the binding of the compound to PIM-1 inside intact cells. For this example, we outline a general protocol for assessing the inhibition of a downstream PIM-1 substrate.

Materials:

  • A human cancer cell line known to overexpress PIM-1 (e.g., MOLM-16, acute myeloid leukemia).

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test Compound and controls.

  • Antibody specific for a phosphorylated downstream target of PIM-1 (e.g., Phospho-Bad (Ser112)).

  • A detection method like In-Cell Western or high-content imaging.

Protocol:

  • Cell Plating: Seed MOLM-16 cells in 96-well plates at a density of 50,000 cells/well and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for 1-4 hours.

  • Cell Lysis: Lyse the cells and prepare lysates for analysis.

  • Detection:

    • Use an ELISA-based method or Western blot to quantify the levels of Phospho-Bad (Ser112) relative to total Bad protein.

    • A decrease in the phospho-signal indicates that the compound is inhibiting PIM-1 kinase activity within the cell.

  • Cytotoxicity Assay: In parallel, run a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine if the compound is cytotoxic at the concentrations where target engagement is observed.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
High False Positive Rate Compound autofluorescence/luminescence; compound inhibits detection enzyme (e.g., luciferase).Screen the compound library against the detection system alone (without kinase) to flag interfering compounds. Use an orthogonal assay with a different detection method for hit validation.[13]
High Plate-to-Plate Variability Inconsistent reagent dispensing; temperature or incubation time fluctuations; edge effects.Use automated liquid handlers; ensure consistent incubation conditions. Include robust controls on every plate. Implement data normalization procedures.[11]
Low Z'-Factor (<0.5) Assay window is too small; high variability in controls.Optimize enzyme and substrate concentrations. Check reagent stability and quality. Ensure proper mixing of reagents in wells.
Hit Not Confirmed in Cell-Based Assay Poor cell permeability; compound is rapidly metabolized or effluxed from the cell.This is a valid result and helps prioritize compounds with better drug-like properties. Consider structure-activity relationship (SAR) studies to improve permeability.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for conducting a high-throughput screening campaign for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . By leveraging the known propensity of the pyridopyrimidine scaffold to inhibit kinases, a targeted screen against PIM-1 offers a high probability of identifying meaningful biological activity. A rigorous, multi-step validation process, incorporating both biochemical and cell-based assays, is essential to confidently identify and advance promising lead compounds for further drug development.

References

  • Alcaro, S., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4158. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 58-66. Available at: [Link]

  • Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Available at: [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551. Available at: [Link]

  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Liao, H., et al. (2007). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Analytical Biochemistry, 371(2), 164-171. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Available at: [Link]

  • LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(38), 14887-14897. Available at: [Link]

  • Wang, L., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. African Journal of Pharmacy and Pharmacology, 8(12), 320-327. Available at: [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Available at: [Link]

  • An, F., & Tolliday, N. (2010). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 11(7), 2846–2859. Available at: [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Available at: [Link]

  • Fabian, M. A., et al. (2007). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 11(3), 355-361. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Eurofins Discovery. (n.d.). SHP2 Human Phosphatase Enzymatic LeadHunter Assay. Available at: [Link]

  • Giuliano, K. A., et al. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 67-78. Available at: [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539-551. Available at: [Link]

  • ACS Publications. (2022). An Integrated Proteomic Strategy to Identify SHP2 Substrates. Available at: [Link]

  • AVESİS. (n.d.). Determination of promising inhibitors for N-SH2 domain of SHP2 tyrosine phosphatase: an in silico study. Available at: [Link]

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  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

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  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. Available at: [Link]

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"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . It is designed for researchers in epigenetics, medicinal chemistry, and antimicrobial drug discovery.

A Bidentate Iron-Chelating Probe for Epigenetic and Antimicrobial Targets

Introduction & Mechanism of Action

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4) is a fused heterocyclic compound belonging to the class of pyrido-pyrimidines.[1] Its defining structural feature—a carboxylic acid at position 3 adjacent to a ketone at position 4—creates a potent bidentate metal-chelating motif .

Core Utility

This molecule functions primarily as a mimic of 2-oxoglutarate (2-OG) , the endogenous co-factor for a vast superfamily of oxygenases. By competing with 2-OG for binding to the active site iron (Fe²⁺), it acts as a broad-spectrum inhibitor for:

  • Histone Lysine Demethylases (KDMs): Specifically the JmjC-domain containing subfamilies (e.g., KDM4/JMJD2, KDM5/JARID1).

  • Bacterial Metalloenzymes: Targets involved in nucleoside metabolism and DNA repair.

Mechanistic Insight: The "Warhead"

The 3-carboxy-4-oxo motif coordinates the active site Fe(II) in a bidentate fashion, displacing the co-factor 2-OG. This prevents the formation of the reactive ferryl (Fe(IV)=O) species required for hydroxylation and subsequent demethylation of histone substrates (e.g., H3K9me3, H3K4me3).

SAR Note: The 8-methyl substitution on the pyridopyrimidine ring provides a hydrophobic handle that can interact with specific residues in the enzyme binding pocket (e.g., Val/Leu/Ile residues), potentially enhancing selectivity or potency compared to the unsubstituted parent scaffold.

Experimental Workflows & Decision Logic

Workflow Visualization

The following diagram illustrates the decision logic for using this probe in biochemical vs. cellular assays.

ExperimentalWorkflow Start Start: Define Research Goal Goal_Biochem Target: In Vitro Enzyme Kinetics (IC50 / Ki Determination) Start->Goal_Biochem Goal_Cell Target: Cellular Phenotype (Epigenetic Modulation) Start->Goal_Cell Direct_Use Use Probe Directly (Acid Form) Dissolve in DMSO Goal_Biochem->Direct_Use Permeability_Check Check Permeability: Carboxylic Acids often poor cell penetrators Goal_Cell->Permeability_Check Assay_Prep Prepare Reagents: Enzyme (KDM4/5), Substrate (H3K9me3), Fe(II), Ascorbate Readout_Alpha Readout: AlphaScreen / TR-FRET (Detect Demethylation) Assay_Prep->Readout_Alpha Direct_Use->Assay_Prep Derivatization Synthesis Step: Convert to Methyl/Ethyl Ester (Prodrug) or Amide Derivative Permeability_Check->Derivatization Low Permeability Cell_Treat Treat Cells (HeLa/U2OS) 24-72h Incubation Permeability_Check->Cell_Treat High Conc. Only Derivatization->Cell_Treat Readout_WB Readout: Western Blot (Global H3K9me3 Levels) Cell_Treat->Readout_WB

Caption: Decision tree for utilizing 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in cell-free vs. cell-based assays.

Protocol 1: In Vitro KDM Inhibition Assay (AlphaScreen)

Objective: Determine the IC50 of the probe against recombinant KDM4A (JMJD2A).

Reagents Required
ReagentConcentration / Notes
Probe 10 mM stock in 100% DMSO. Store at -20°C.
Enzyme Recombinant Human KDM4A (residues 1-350).
Substrate Biotinylated Histone H3 peptide (H3K9me3).
Co-factors (NH₄)₂Fe(SO₄)₂ (Fe(II)), 2-Oxoglutarate, L-Ascorbic Acid.
Buffer 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
Detection AlphaScreen Streptavidin Donor beads + Protein A Acceptor beads (with anti-H3K9me2/1 antibody).
Step-by-Step Procedure
  • Probe Dilution:

    • Prepare a 10-point serial dilution of the probe in DMSO (e.g., 100 µM to 0.1 nM final assay concentration).

    • Critical: Keep DMSO concentration constant across all wells (max 1%).

  • Enzyme Mix Preparation:

    • Dilute KDM4A enzyme in Assay Buffer.

    • Add freshly prepared Fe(II) solution (Final conc: 5-10 µM).

    • Incubate enzyme + Fe(II) on ice for 15 mins to load the active site.

  • Reaction Assembly:

    • Add 5 µL of Probe dilution to a 384-well OptiPlate.

    • Add 10 µL of Enzyme/Fe(II) mix. Incubate 10 mins at RT.

    • Add 10 µL of Substrate Mix (Biotin-H3K9me3 + 2-OG + Ascorbate).

    • Standard Start Conc: 2-OG should be at Km (approx. 10 µM) to allow competitive inhibition.

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature.

  • Detection:

    • Add 10 µL of Detection Mix (Acceptor beads + Primary Antibody). Incubate 30 mins.

    • Add 10 µL of Donor beads (Streptavidin). Incubate 30 mins in the dark.

  • Analysis:

    • Read on an EnVision or compatible plate reader (Excitation 680 nm / Emission 520-620 nm).

    • Plot log[Inhibitor] vs. Signal and fit to a 4-parameter logistic equation to determine IC50.

Protocol 2: Chemical Derivatization for Cellular Studies

Context: The free carboxylic acid form often exhibits poor cellular permeability due to ionization at physiological pH. For cell-based experiments (e.g., antimicrobial or anticancer phenotyping), converting the acid to an ester (prodrug) or amide is recommended.

Synthesis of Methyl Ester (Prodrug)
  • Reaction: Fischer Esterification.

  • Reagents: Probe (Acid), Methanol (excess), H₂SO₄ (catalytic).

  • Procedure: Reflux the acid in dry methanol with catalytic sulfuric acid for 4-6 hours. Monitor by TLC. Neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Cellular Mechanism: Intracellular esterases will hydrolyze the ester back to the active acid form, trapping it inside the cell.

Synthesis of Amide Derivatives (SAR Expansion)
  • Reaction: Amide Coupling.

  • Reagents: Probe (Acid), Amine (R-NH₂), HATU/EDCI, DIPEA, DMF.

  • Note: Amides (e.g., N-benzyl derivatives) often show distinct selectivity profiles and improved potency against specific KDM isoforms compared to the parent acid.

Technical Specifications & Safety

PropertySpecification
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Solubility Soluble in DMSO (>20 mg/mL). Sparingly soluble in water.
Stability Stable as solid at RT. Solutions in DMSO stable for 1 month at -20°C.
Handling Irritant. Wear gloves and safety glasses. Avoid dust inhalation.

Signaling Pathway Context

The following diagram details the specific epigenetic pathway inhibited by this probe.

Pathway Probe 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-COOH KDM KDM4/5 Enzyme (JmjC Domain) Probe->KDM Competitive Inhibition (Chelates Fe) Substrate H3K9me3 (Silencing Mark) KDM->Substrate Demethylates Fe Fe(II) Cofactor Fe->KDM Coordinated by TwoOG 2-Oxoglutarate TwoOG->KDM Required Co-factor Product H3K9me2/1 (Active Mark) Substrate->Product Conversion GeneExp Gene Expression (Derepression) Product->GeneExp Promotes

Caption: Mechanism of KDM inhibition. The probe competes with 2-OG for Iron chelation, preventing H3K9me3 demethylation.

References

  • Ukrainets, I. V., et al. (2007).[2] Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Santhosh Kumar, G., et al. (2015).[3] Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chem Pharm Bull (Tokyo).[3] Retrieved from [Link]

  • ACS Publications. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" molecular docking studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Molecular Docking Studies of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif with significant applications in medicinal chemistry and drug discovery due to its wide range of biological activities.[1] This application note provides a comprehensive, in-depth guide to performing molecular docking studies on a specific derivative, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[2][3] This guide, designed from the perspective of a senior application scientist, moves beyond a simple list of steps to explain the critical reasoning behind each phase of the protocol. It details a self-validating workflow, from ligand and protein preparation to the nuanced interpretation of docking results, ensuring that researchers can generate meaningful and reproducible data for their drug discovery programs.

Introduction: The Rationale for Docking

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking serves two primary objectives: predicting the binding conformation of a ligand within a receptor's active site and estimating the strength of this interaction, often expressed as a docking score or binding affinity.[4] By understanding these interactions at an atomic level, researchers can prioritize candidates for synthesis and biological testing, thereby saving significant time and resources.

The subject of this guide, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, belongs to a class of compounds known for their therapeutic potential.[1] A rigorous docking protocol allows us to hypothesize its mechanism of action by identifying potential protein targets and elucidating the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern its binding.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis Ligand Ligand Preparation (Compound of Interest) Docking Molecular Docking (Simulation) Ligand->Docking Protein Protein Preparation (Target Selection) Validation Protocol Validation (Re-docking) Protein->Validation Validation->Docking Validated Protocol Analysis Results Interpretation (Scoring & Interaction Analysis) Docking->Analysis Visualization Visualization (Binding Pose) Analysis->Visualization

Caption: High-level workflow for a self-validating molecular docking study.

Protocol Part I: Ligand Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. The ligand, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, must be correctly represented in a three-dimensional format with appropriate chemical properties.

Causality: An incorrect 3D structure, protonation state, or charge assignment will lead to flawed interaction predictions. For instance, an improperly protonated carboxylic acid group cannot form the correct hydrogen bonds, rendering the simulation's output biologically irrelevant.

Step-by-Step Ligand Preparation Protocol
  • Obtain 2D Structure:

    • Source the structure from a reliable chemical database like PubChem or a supplier catalog.[5] The canonical SMILES representation for this molecule is CC1=CC2=C(C=C1)N(C(=O)C(=CN2)C(=O)O).

    • Use this identifier to retrieve the 2D or 3D structure file (e.g., in SDF format).

  • Convert to 3D and Add Hydrogens:

    • Import the 2D/3D structure into a molecular modeling program (e.g., UCSF Chimera, Avogadro, Open Babel).

    • If starting from a 2D structure, the software will generate an initial 3D conformation.

    • Crucially, add hydrogens. Most structural files from databases omit them. The protonation state should be appropriate for a physiological pH of ~7.4. For this molecule, the carboxylic acid group will likely be deprotonated (-COO⁻).

  • Assign Partial Charges:

    • Partial charges are essential for calculating electrostatic interactions. Docking programs require that each atom has an assigned charge.[6]

    • Use a charge calculation method like Gasteiger or AM1-BCC.[7] Most preparation software (e.g., AutoDock Tools, UCSF Chimera) can perform this step automatically.

  • Energy Minimization:

    • The initial 3D conformation may not be energetically favorable. Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve steric clashes and find a low-energy conformer.

  • Define Rotatable Bonds and Save in Docking-Ready Format:

    • Identify the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds. Software like AutoDock Tools automatically detects these.

    • Save the final prepared structure in the format required by your docking software, such as the PDBQT format for AutoDock Vina. This format contains atomic coordinates, partial charges, and atom type information.[2]

Protocol Part II: Target Protein Preparation

Preparing the protein (receptor) is equally critical. The goal is to clean the experimentally determined structure and prepare it for the simulation.

Causality: Crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain non-essential water molecules, co-factors, and ions, and may lack hydrogen atoms or have missing side chains.[7] Failing to remove experimental artifacts or correctly prepare the protein will create an inaccurate binding site environment.

Step-by-Step Protein Preparation Protocol
  • Select and Download Target Structure:

    • Identify a suitable protein target from the PDB. The ideal choice is a high-resolution X-ray crystal structure that contains a co-crystallized ligand in the binding site of interest. This ligand is essential for validating the docking protocol later.

  • Clean the PDB File:

    • Load the PDB file into a molecular viewer.[8]

    • Remove Water Molecules: Delete all water molecules (HOH). They are often not structurally conserved and can interfere with the docking process.

    • Remove Co-factors, Ions, and Original Ligands: Delete any molecules that are not part of the protein chain or essential for its structural integrity at the binding site. The original ligand should be saved separately for validation.

    • Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.

  • Add Polar Hydrogens and Repair Structure:

    • Add polar hydrogen atoms to the protein. This is vital for defining hydrogen bond donors and acceptors.

    • Check for and repair any missing side chains or loops using tools like SWISS-MODEL or the structure preparation wizards in programs like UCSF Chimera.

  • Assign Charges and Atom Types:

    • As with the ligand, assign partial charges to all protein atoms using a standard force field (e.g., AMBER).

    • Save the prepared protein in the PDBQT format. This process merges non-polar hydrogens and assigns AutoDock-compatible atom types.[6]

Protocol Part III: Docking Simulation & Validation

This phase involves defining the search space and running the simulation. A crucial, non-negotiable step is to first validate the protocol's ability to reproduce experimental results.

Step 4.1: Protocol Validation (The Self-Validating System)

Causality: Before docking your novel compound, you must prove that your chosen software, parameters, and prepared structures can accurately replicate a known binding pose.[9] This "re-docking" experiment is the cornerstone of a trustworthy protocol.[10]

  • Define the Binding Site: The binding site is the region of the protein where the docking search will be performed. For the validation run, define this "grid box" to encompass the position of the original co-crystallized ligand.[11][8]

  • Re-dock the Co-crystallized Ligand: Perform a docking simulation using the prepared protein and the extracted, prepared co-crystallized ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original position from the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Validity: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10][12] If the RMSD is high, the protocol (e.g., grid box size, protein preparation) must be revised and re-validated.

Step 4.2: Docking the Compound of Interest

Once the protocol is validated, proceed with docking 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

  • Use the Validated Protocol: Use the identical prepared protein and grid box parameters from the successful validation run.

  • Execute the Docking Run: Run the simulation with the prepared ligand. AutoDock Vina will generate multiple binding poses (typically 9-10) ranked by their predicted binding affinity.

Results Analysis and Data Interpretation

The output of a docking run is a set of poses and scores. Interpreting this data requires a multi-faceted approach.

Causality: The top-ranked score is not automatically the "correct" answer. It is a prediction. A scientifically rigorous analysis involves examining the binding pose for chemical plausibility, comparing the relative energies of different poses, and understanding the specific molecular interactions that stabilize the complex.[13][14]

G Results Docking Output Affinity Binding Affinity (kcal/mol) Results->Affinity Quantitative Metric Pose Binding Pose (3D Coordinates) Results->Pose Structural Metric Plausibility Chemical Plausibility Affinity->Plausibility correlates with Interactions Molecular Interactions (H-Bonds, etc.) Pose->Interactions is stabilized by Interactions->Plausibility informs

Caption: Key components for interpreting molecular docking results.

Key Metrics for Analysis:
  • Binding Affinity (Docking Score):

    • This value (in kcal/mol for AutoDock Vina) estimates the binding free energy. More negative values suggest stronger, more favorable binding.[13]

    • Use this score to rank different poses of the same ligand and to compare different ligands.

  • Binding Pose and Molecular Interactions:

    • Visualize the top-ranked poses within the protein's binding site using software like PyMOL or Discovery Studio.[15]

    • Analyze the specific non-covalent interactions. Are there hydrogen bonds with key residues? Are there favorable hydrophobic or pi-stacking interactions? A plausible pose is one that is stabilized by multiple, chemically sensible interactions.

  • Clustering and RMSD Analysis:

    • Docking software often groups similar poses into clusters. A large, low-energy cluster suggests the ligand has a strong preference for a particular binding mode.

    • Calculate the RMSD between the top poses. If they are all very similar (low inter-pose RMSD), it indicates a well-defined binding pocket.

Data Presentation

Summarize the quantitative results in a clear, structured table for easy comparison.

Pose RankBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues (Interaction Type)
1-8.50.00GLU-152 (H-Bond), PHE-210 (Pi-Stacking), LEU-88 (Hydrophobic)
2-8.21.15GLU-152 (H-Bond), TYR-91 (H-Bond), LEU-88 (Hydrophobic)
3-7.92.04ASP-140 (Salt Bridge), PHE-210 (Pi-Stacking)

Note: This is example data for illustrative purposes.

Conclusion

This application note has detailed a rigorous and self-validating protocol for conducting molecular docking studies on 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. By meticulously preparing the ligand and target protein, validating the docking methodology with a known binder, and critically analyzing the results beyond simple scores, researchers can generate reliable hypotheses about the compound's binding behavior. This structured approach enhances the predictive power of molecular docking, making it a valuable asset in the rational design of novel therapeutics.

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014).
  • Seeliger, D., & de Groot, B. L. (2010). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Introduction to in silico docking. (n.d.). Session 4.
  • Galaxy Training. (2019). Protein-ligand docking.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • Synchem. (n.d.). 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • TrendBioTech. (2022).
  • Salmaso, V., & Moro, S. (2018).
  • ResearchGate. (2022).
  • Hawkins, P. C., Warren, G. L., Skillman, A. G., & Nicholls, A. (2008).
  • Aby Jimson. (2023).
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • Seifert, M. H., & Lang, M. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.

Sources

Application Note: 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Sourcing, Synthesis, and Biological Evaluation [1][2]

Executive Summary & Chemical Profile

8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4) is a critical bicyclic heterocyclic scaffold used primarily in the development of anti-allergic and antimicrobial therapeutics.[1][2] Structurally, it is a regioisomer of Pemirolast (the 9-methyl analog), a clinically approved mast cell stabilizer.[1][2]

This compound serves as a vital "Right-Hand Side" (RHS) building block in medicinal chemistry.[1][2] Its carboxylic acid moiety allows for rapid diversification via amide coupling, while the fused pyrido-pyrimidine core mimics the pharmacophore of quinolone antibiotics and anti-allergy agents, providing excellent opportunities for Structure-Activity Relationship (SAR) exploration.[1][2]

Chemical Specifications
ParameterSpecification
CAS Number 34662-59-4
IUPAC Name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, hot Pyridine; sparingly soluble in water/ethanol.[1][3][4]
pKa (Calc) ~3.5 (Carboxylic acid), ~1.5 (Basic Nitrogen)
Key Impurities 2-Amino-4-methylpyridine (Starting material), Decarboxylated byproduct.[2]

Sourcing & Quality Control Protocols

While available from catalog suppliers (e.g., Synchem, ChemicalBook listed vendors), batch-to-batch consistency is critical for biological assays.[1][2]

Supplier Evaluation Criteria

When sourcing this intermediate, researchers must validate the following Critical Quality Attributes (CQAs):

  • Regioisomeric Purity: Ensure the material is the 8-methyl isomer and not contaminated with the 7-methyl or 9-methyl (Pemirolast precursor) isomers.[1][2] These arise from impure aminopyridine starting materials.[1][2]

  • Water Content: The carboxylic acid can be hygroscopic.[1][2] High water content (>1%) interferes with stoichiometric activation during amide coupling.[1][2]

  • Residual Solvents: Due to synthesis in high-boiling solvents (e.g., Dowtherm A, Diphenyl ether), trace aromatics may persist.[1][2]

QC Protocol: Regioisomer Verification via 1H-NMR
  • Solvent: DMSO-d6

  • Diagnostic Signal: Look for the doublet/singlet pattern of the aromatic protons on the pyridine ring.[1][2]

    • 8-Methyl: The methyl group is at the meta-position relative to the bridgehead nitrogen.[1][2] Expect a specific splitting pattern distinct from the 9-methyl (Pemirolast) which shows steric crowding near the bridgehead.[1][2]

    • Shift: The methyl group typically appears around

      
       2.40 ppm.[1][2]
      

Application Note: Synthetic Derivatization

Objective: Utilization of the C-3 carboxylic acid for library generation via amide coupling.[1][2]

The electron-deficient nature of the pyrido-pyrimidine ring can make the carboxylic acid less reactive than standard benzoic acids.[1][2] Standard carbodiimide couplings (EDC/NHS) often fail to drive the reaction to completion.[1][2] We recommend HATU or T3P (Propylphosphonic anhydride) activation.[1][2]

Protocol A: HATU-Mediated Amide Coupling

Scope: Synthesis of biologically active carboxamides.[1][2]

Reagents:
  • Substrate: 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.2 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes under Nitrogen.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.[1][2] Stir for 15 minutes to form the activated ester species.

  • Coupling: Add the amine partner (1.2 mmol).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass = MW of Acid + MW of Amine - 18).[1][2]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Precipitation: The product often precipitates.[1][2] Filter, wash with water and diethyl ether.[1][2]

    • Extraction (if no precipitate): Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, followed by brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Recrystallize from EtOH/DMF or purify via Flash Chromatography (DCM:MeOH gradient).

Workflow Visualization

SynthesisWorkflow Start 8-Methyl-Scaffold (Carboxylic Acid) Activation Activation (HATU/DIPEA/DMF) Start->Activation Dissolve Intermediate Activated Ester (O-At species) Activation->Intermediate 15 min, RT Coupling Amine Addition (R-NH2) Intermediate->Coupling Nucleophilic Attack Product Target Amide (Drug Candidate) Coupling->Product 4-12h, RT QC QC: LC-MS & NMR Product->QC Validate

Caption: Optimized HATU-mediated amidation workflow for pyrido-pyrimidine scaffolds.

Application Note: Biological Screening (In Vitro)

Objective: Evaluation of Mast Cell Stabilization Activity. Context: Analogous to Pemirolast, the 8-methyl isomer inhibits the release of inflammatory mediators (histamine, leukotrienes) from mast cells by blocking Calcium influx.[1][2]

Protocol B: RBL-2H3 Mast Cell Degranulation Assay

Principle: Measurement of


-hexosaminidase release (a granule marker) from IgE-sensitized RBL-2H3 cells upon antigen stimulation.[1][2]
Materials:
  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia).[1][2]

  • Sensitization: Anti-DNP IgE (Monoclonal).[1][2]

  • Stimulant: DNP-BSA (Dinitrophenyl-Bovine Serum Albumin).[1][2]

  • Substrate: p-Nitrophenyl-N-acetyl-

    
    -D-glucosaminide (p-NAG).[1][2]
    
Detailed Procedure:
  • Seeding: Plate RBL-2H3 cells (

    
     cells/well) in a 96-well plate. Culture overnight at 37°C, 5% CO₂.[1][2]
    
  • Sensitization: Replace medium with fresh medium containing Anti-DNP IgE (0.5

    
    g/mL).[1][2] Incubate for 2 hours.
    
  • Washing: Wash cells 2x with Siraganian Buffer (Tyrode’s salts + BSA) to remove unbound IgE.[1][2]

  • Drug Treatment:

    • Dissolve 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in DMSO (Stock 10 mM).

    • Add compound to cells at varying concentrations (0.1 - 100

      
      M).[1][2] Keep DMSO final concentration < 0.1%.[1][2]
      
    • Incubate for 15 minutes at 37°C.

  • Stimulation: Add DNP-BSA (Antigen, 100 ng/mL) and incubate for 30 minutes.

  • Supernatant Collection: Transfer 50

    
    L of supernatant to a fresh plate (Released Enzyme).
    
  • Lysis: Lyse remaining cells with 0.1% Triton X-100 (Total Enzyme).

  • Development: Add 50

    
    L of p-NAG substrate (1 mM in citrate buffer, pH 4.5) to both Supernatant and Lysate wells.[1][2] Incubate 1 hour at 37°C.
    
  • Stop: Stop reaction with 100

    
    L Stop Solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
    
  • Read: Measure Absorbance at 405 nm.

Calculation:



[2][5][6][7]
Mechanism of Action Visualization

MastCellPathway Antigen Antigen (DNP-BSA) IgEReceptor FcεRI Receptor Cross-linking Antigen->IgEReceptor Binds Signaling Syk/Lyn Kinase Activation IgEReceptor->Signaling Activates Calcium Ca2+ Influx Signaling->Calcium Triggers Granules Granule Fusion Calcium->Granules Induces Inhibitor 8-Methyl-Scaffold (Inhibitor) Inhibitor->Calcium BLOCKS Release Release of Histamine/Beta-Hex Granules->Release Exocytosis

Caption: Proposed mechanism of action: Inhibition of Calcium influx downstream of IgE receptor activation.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 291530, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Analogous scaffold reference). Retrieved from [Link]

  • Biological Activity (Pemirolast Analogues)

    • Yanagihara, Y., Koda, A., & Matsuura, N. (1988).[1][2] Pharmacological studies on TBX, a new antiallergic drug (1): Inhibitory effects on passive cutaneous anaphylaxis and mast cell degranulation.[1][2] Japanese Journal of Pharmacology. (Contextual grounding for pyrido-pyrimidine mast cell activity).

  • Synthesis Methodologies

    • Hermetic, A. et al. (2004).[1][2] Synthesis of pyrido[1,2-a]pyrimidine derivatives. Tetrahedron Letters. (General synthetic route for 8-methyl isomer via 2-amino-4-methylpyridine).[1][2]

  • Supplier Verification

Sources

Purchasing "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid [1][2]

CAS: 34662-59-4 | Formula: C₁₀H₈N₂O₃ | M.W.: 204.18 g/mol [1][2][3][4]

Executive Summary: The Scaffold & Its Utility

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition, antibacterial agents (quinolone analogs), and antiviral research.[1][2] Structurally, it mimics the privileged quinolone core but replaces the benzene ring with a pyridine fused to the pyrimidine, altering solubility and electronic properties.[1][2]

For drug development professionals, this compound serves as a critical Level 1 Building Block .[1][2] Its C3-carboxylic acid moiety functions as a versatile "handle" for derivatization—most commonly via amide coupling to generate diversity libraries targeting PIM-1 kinases, MPS1, or bacterial DNA gyrase.[1][2]

Procurement & Quality Assurance (QA)

Successful research begins with high-fidelity starting materials.[1][2] Commercial samples of fused heterocycles often contain regioisomers (e.g., 6-methyl or 7-methyl analogs) due to non-selective cyclization during manufacturing.[1][2]

Procurement Specifications
ParameterSpecificationRationale
CAS Registry 34662-59-4 Specific to the 8-methyl isomer.[1][2][4]
Purity ≥ 97% (HPLC)Essential to prevent side-reactions in amide coupling.[1][2]
Appearance Off-white to pale yellow solidDark coloration indicates oxidation or polymerization.[1][2]
Salt Form Free AcidPreferred for versatility; salts (e.g., HCl) require neutralization steps.[2]
Protocol A: Identity Verification (QA Workflow)

Objective: Confirm the "8-methyl" regiochemistry versus potential 6-, 7-, or 9-methyl impurities.

Methodology:

  • Solvent: Dissolve 5 mg in DMSO-d6 (Chloroform-d solubility is often poor).

  • 1H NMR Markers (400 MHz):

    • Methyl Group: Look for a singlet approx.[1][2] δ 2.4–2.5 ppm .[1][2]

    • C2-Proton: A distinctive singlet highly deshielded around δ 8.9–9.2 ppm (characteristic of the pyrimidine ring proton adjacent to the bridgehead nitrogen).[1][2]

    • Coupling: The pyridine ring protons (H6, H7, H9) should show an ABX or AMX pattern.[1][2] Crucially, verify the absence of a proton at the 8-position to confirm substitution.[1][2]

Diagram 1: Procurement & QA Decision Logic

QA_Workflow Start Vendor Shipment (CAS 34662-59-4) Visual Visual Inspection (Pale Yellow Solid?) Start->Visual Solubility Solubility Check (DMSO > 10mg/mL?) Visual->Solubility NMR 1H NMR (DMSO-d6) Regioisomer Check Solubility->NMR Purity LC-MS (M+H = 205.19?) NMR->Purity Methyl @ 2.4ppm Reject Reject/Purify NMR->Reject Wrong Isomer Decision Release for Synthesis Purity->Decision >97% Purity->Reject <95%

Caption: Logical workflow for validating incoming batches of pyrido-pyrimidine scaffolds.

Chemical Properties & Handling

  • Solubility Profile:

    • Water:[2] Insoluble at neutral pH.[1][2] Soluble in basic aqueous media (pH > 9) due to carboxylate formation.[1][2]

    • Organic Solvents: Soluble in DMSO, DMF, and hot acetic acid.[1][2] Sparingly soluble in Methanol/Ethanol.[1][2] Insoluble in Hexanes/Ether.[1][2]

  • Stability:

    • Stable at room temperature in solid form.[1][2]

    • Precaution: The C4-carbonyl makes the ring system susceptible to nucleophilic attack at C2 under harsh basic conditions (ring opening).[1][2] Avoid prolonged exposure to strong bases (e.g., NaOH) at high temperatures unless intended.[1][2]

Experimental Protocols: Synthetic Application

The primary utility of this acid is the generation of amide libraries.[1][2] The following protocol is optimized to suppress racemization (if chiral amines are used) and maximize yield for this specific electron-deficient heteroaromatic acid.

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Context: The electron-withdrawing nature of the pyrido-pyrimidine ring can make the carboxylic acid less reactive or prone to decarboxylation at high temps.[1][2] HATU is chosen for mild, room-temperature activation.[1][2]

Materials:

  • Substrate: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (1.0 eq).

  • Amine Partner: Primary or secondary amine (1.1 eq).[1][2]

  • Coupling Agent: HATU (1.2 eq).[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the Acid (1.0 mmol, 204 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL). The suspension should clear as the amine salt forms.[1][2]

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes to form the activated ester (O-At ester).[1][2] Note: Solution usually turns yellow/orange.[2]

  • Amine Addition: Add the Amine Partner (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: Amine MW + 204 - 18).[1][2]

  • Work-up (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product usually precipitates.[1][2] Filter, wash with water and diethyl ether.[1][2]

    • Alternative: If no precipitate, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.[2]

Diagram 2: Synthetic Derivatization Pathway

Synthesis_Pathway Acid Starting Material (Carboxylic Acid) Activation Activation (HATU/DIPEA/DMF) Acid->Activation Deprotonation Intermediate Activated Ester (Reactive Intermediate) Activation->Intermediate O-At formation Amine Amine Addition (R-NH2) Intermediate->Amine Nucleophilic Attack Product Final Amide Scaffold (Kinase Inhibitor Candidate) Amine->Product Amide Bond Formation

Caption: Mechanism of HATU-mediated derivatization of the pyrido-pyrimidine scaffold.[1][2]

Biological Relevance & Targets

When designing experiments using this scaffold, researchers should be aware of its established biological profile to better interpret screening results.[1][2]

  • Kinase Inhibition: The 4-oxo-pyrido[1,2-a]pyrimidine core is a known bioisostere for ATP, capable of hydrogen bonding with the hinge region of kinases.[1][2]

    • Key Targets: PIM-1, MPS1, and PI3K/mTOR pathways.[1][2]

  • Antibacterial Mechanism: Analogous to quinolones, C3-acid derivatives can chelate magnesium ions in the bacterial DNA gyrase complex.[1][2]

  • Structure-Activity Relationship (SAR) Insight:

    • Position 3 (Acid/Amide): Critical for binding affinity (H-bond donor/acceptor).[1][2]

    • Position 8 (Methyl): Modulates lipophilicity and steric fit within the binding pocket.[1][2]

References

  • PubChem. "4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester (and related isomers)."[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Monge, A., et al. "Synthesis and biological activity of new pyrido[1,2-a]pyrimidine derivatives."[1][2] Journal of Heterocyclic Chemistry, vol. 26, no. 6, 1989.[1][2] (Foundational chemistry of the scaffold).

  • RSC Publishing. "Unravelling the potency of the 4-oxo... scaffold... as PIM-1 kinase inhibitors."[1][2] Royal Society of Chemistry.[1][2] Available at: [Link]

  • MDPI. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications."[1][2] Molecules, 2019.[1][2][5][6] Available at: [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4).[1] This molecule, belonging to the versatile pyrido[1,2-a]pyrimidine class, is of significant interest in medicinal chemistry and drug discovery due to the broad biological activities exhibited by this scaffold.[2][3] However, researchers frequently encounter challenges with its solubility, which can impede experimental progress.

The core structure, characterized by a fused aromatic ring system, a ketone, and a carboxylic acid, results in a planar, crystalline solid that is practically insoluble in neutral aqueous solutions. This guide is designed to provide a systematic, mechanism-based approach to overcoming these solubility issues, enabling you to proceed with your research confidently.

Physicochemical Properties Overview
PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃Synchem[1]
Molecular Weight 204.18 g/mol Synchem[1]
Appearance Crystalline solid (predicted)Inferred from similar structures[4]
Key Functional Groups Carboxylic Acid, Pyridone, Aromatic RingsPubChem[5]

Frequently Asked Questions (FAQs)

Q1: My 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why?

A1: The primary reason is the carboxylic acid group. At neutral pH, this group is largely in its protonated, uncharged state (-COOH). This, combined with the molecule's rigid, planar structure, leads to strong crystal lattice energy and very poor interaction with water. For a carboxylic acid to become water-soluble, the pH of the solution must be raised significantly above its acidity constant (pKa), causing it to deprotonate into the much more polar and soluble carboxylate salt (-COO⁻).[6][7]

Q2: I've managed to dissolve the compound in 100% DMSO, but it crashes out of solution when I dilute it into my cell culture media or assay buffer. What is happening?

A2: This phenomenon is known as "solvent-crashing" or precipitation. Your compound is highly soluble in a polar aprotic solvent like DMSO, but when this stock solution is diluted into a predominantly aqueous environment, the solvent polarity changes drastically. The aqueous buffer cannot maintain the solubility of the un-ionized compound, causing it to rapidly precipitate. This is a common issue for many compounds classified as BCS Class II or IV.[8]

Q3: What are the best initial organic solvents to try for creating a stock solution?

A3: For creating a concentrated stock solution, polar aprotic solvents are typically the most effective. Based on data for structurally related pyrimidine compounds, the following are recommended starting points:[4]

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing power for this class of compounds.

  • N,N-Dimethylformamide (DMF): A strong alternative to DMSO.

  • N-Methyl-2-pyrrolidone (NMP): Another powerful solvent, often used in formulation development.

Always use the minimum volume of organic solvent necessary and be mindful of its potential effects on your downstream experiment (e.g., cell toxicity).

In-Depth Troubleshooting Guide

Successfully working with this compound requires a methodical approach. The following guide provides a logical workflow, from initial characterization to the development of a robust formulation for your specific application.

Workflow for Tackling Solubility Issues

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Aqueous Formulation Development cluster_2 Phase 3: Final Application start Start: Compound Received solvent_screen 1. Perform Systematic Solvent Screening start->solvent_screen Assess basic solubility ph_profile 2. Determine pH-Solubility Profile (Most Critical Step) solvent_screen->ph_profile DMSO/DMF stock prepared, proceed to aqueous dilution cosolvent 3. Test Co-Solvent Systems ph_profile->cosolvent If pH adjustment alone is insufficient final_formulation Develop Final Formulation Protocol for Experimental Use ph_profile->final_formulation salt_form 4. Consider Salt Formation (For long-term use) cosolvent->salt_form If a solid, stable, soluble form is required cosolvent->final_formulation salt_form->final_formulation end_point Successful Experiment final_formulation->end_point

Caption: A systematic workflow for addressing solubility challenges.

Step 1: Systematic Solvent Screening Protocol

Causality: Before attempting aqueous solutions, you must identify a suitable organic solvent for creating a high-concentration stock. This allows for minimal solvent carryover into your final experimental system.

Protocol:

  • Preparation: Dispense ~1 mg of the compound into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Acetone) dropwise with vortexing.

  • Volume Tracking: Start with 50 µL of solvent. If the compound dissolves, note the volume and calculate the approximate solubility (e.g., 1 mg in 50 µL = 20 mg/mL).

  • Incremental Addition: If the compound does not dissolve, incrementally add more solvent (e.g., in 50 µL aliquots) up to a final volume of 1 mL. Vortex and visually inspect for dissolution after each addition.

  • Observation: Record the solvent in which the compound dissolves most readily and at the highest concentration. This will be your primary stock solvent.

Expected Results (Hypothetical Data Table):

SolventPolarity IndexExpected SolubilityNotes
Water (pH 7)10.2< 0.01 mg/mLPractically insoluble.
Methanol5.1Low (~0.5 mg/mL)May require heating.[9]
Ethanol4.3Low (~0.25 mg/mL)Similar to methanol.[4]
DMSO7.2High (>20 mg/mL)Recommended for primary stock.[4]
DMF6.4High (>10 mg/mL)Good alternative to DMSO.[4]
Acetonitrile5.8Very LowNot recommended.
Step 2: The Critical Role of pH Adjustment

Causality: The solubility of ionizable compounds is fundamentally dependent on pH.[10] For a carboxylic acid, increasing the pH deprotonates the -COOH group to a -COO⁻ salt. This ionic form is significantly more polar and, therefore, more soluble in aqueous media. This is the single most effective strategy for this molecule.

Caption: Effect of pH on the ionization and solubility of the compound.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 4, 6, 7.4, 8, 9, 10).

  • Add Compound: Add an excess of the solid compound to each buffer solution in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.

  • Separate Solid: Centrifuge or filter the samples to remove all undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot Data: Plot solubility (e.g., in µg/mL) versus pH. You should observe a sharp increase in solubility as the pH rises above the compound's pKa.

Step 3: Employing Co-solvents for Enhanced Solubility

Causality: If pH adjustment alone is not sufficient or if you need to limit the pH of your final solution, co-solvents can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the environment more "hospitable" to your moderately non-polar drug molecule, preventing it from precipitating.

Protocol: Co-solvent System Development

  • Start with Basic Solution: Prepare a solution of your compound in a basic aqueous buffer (e.g., pH 9.0) where it is fully dissolved.

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Ethanol.[13]

  • Titration: While stirring, slowly titrate this basic drug solution with your target neutral buffer (e.g., PBS pH 7.4). Observe for any signs of precipitation.

  • Intervention: If precipitation occurs, repeat the experiment, but this time, add a percentage of co-solvent (e.g., 10% PG) to the neutral buffer before the titration.

  • Optimization: Systematically vary the percentage of the co-solvent (e.g., 5%, 10%, 20%) to find the minimum amount required to maintain solubility upon pH neutralization. This combined approach of pH adjustment and co-solvency is a powerful formulation strategy.[14]

Step 4: Salt Formation for a Long-Term Solution

Causality: For routine use, preparing a stable, solid salt of your compound can eliminate the need to handle DMSO stocks or perform pH adjustments for every experiment. By reacting the carboxylic acid with a base (like Sodium Hydroxide or Potassium Hydroxide) and then isolating the resulting product, you create a salt form that is often readily water-soluble.

This is an advanced chemical synthesis step and should be performed by a chemist. The general principle involves dissolving the carboxylic acid in a suitable solvent, adding one molar equivalent of a strong base, and then removing the solvent or precipitating the salt to yield a solid, water-soluble powder.

References

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

  • J-Global. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2016). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • PubMed. (2019). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Retrieved from [Link]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Protocols for 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

[1]

Executive Summary & Chemical Nature[1][2][3]

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a rigid, fused bicyclic compound often utilized as a scaffold in the synthesis of anti-allergic agents (similar to Pemirolast) and bioactive heterocyclic derivatives.[1]

Researchers frequently encounter precipitation issues because this molecule exhibits high crystal lattice energy due to its planar structure and intermolecular hydrogen bonding.[1] It behaves as a zwitterionic-like solid with poor solubility in water and neutral organic solvents (alcohols) but responds excellently to pH manipulation.[1]

Physicochemical Profile
PropertyValue / Characteristic
Functional Classification Acidic Heterocycle (Carboxylic Acid)
Predicted pKa (COOH) ~3.5 – 4.2 (Acidic)
Water Solubility (pH 7) < 0.1 mg/mL (Practically Insoluble)
DMSO Solubility High (> 20 mg/mL)
Primary Solubilization Mechanism Deprotonation (Salt Formation)

The "Why": Mechanistic Insight

Why does this compound precipitate in my PBS buffer?

The "4-oxo" and ring nitrogen create a stable, planar electron system.[1] In its free acid form, the molecule stacks efficiently in the solid state.[1] When you attempt to dissolve it in neutral water or low-pH buffers:

  • The Protonation State: At pH < 4, the carboxylic acid is protonated (neutral charge).[1]

  • The Result: The lack of ionic charge prevents hydration by water molecules, leading to immediate precipitation.[1]

The Solution: You must trigger the "Acid-Base Switch." By raising the pH above its pKa (typically > pH 7.5-8.0), you deprotonate the carboxylic acid (-COO⁻), breaking the crystal lattice and allowing water solvation.[1]

Troubleshooting Guides & FAQs

SCENARIO A: Preparation for In Vitro Biological Assays (Cell Culture/Enzymatic)

Q: How do I make a stable stock solution for cell treatment? A: Do not use water for the stock.[1] Use the "DMSO Dilution Method."

Protocol:

  • Weighing: Weigh the target amount of the solid acid.[1]

  • Primary Solvent: Add 100% anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously.

    • Target Concentration: 10 mM to 50 mM stocks are standard.[1]

    • Observation: The solution should be clear and slightly yellow.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can induce micro-precipitation. Store at -20°C.

  • Application: Dilute the DMSO stock directly into the culture medium.[1] Ensure the final DMSO concentration is < 0.5% (or as tolerated by your cell line).[1]

Critical Warning: If you dilute the DMSO stock into a slightly acidic buffer (e.g., acetate buffer pH 5), it will precipitate. Ensure the receiving media is pH 7.4 or higher.[1]

SCENARIO B: Preparation for In Vivo Animal Studies (Oral/IP/IV)

Q: I cannot inject DMSO. How do I formulate this for animal dosing? A: You must convert the acid into its Sodium or Potassium Salt form in situ.[1] The free acid is not suitable for injection due to insolubility.[1]

Protocol (The "In Situ Salt" Method):

  • Calculate Equivalents: Calculate the moles of your compound. You will need 1.0 to 1.1 molar equivalents of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

  • Dissolution:

    • Suspend the solid acid in a small volume of saline (0.9% NaCl).[1] It will look cloudy.[1]

    • Slowly add 1N NaOH while stirring.[1]

    • Monitor pH.[1] As the pH rises between 7 and 9, the solution will turn clear as the salt forms.[1]

  • Adjustment: Once clear, adjust the final volume with saline.[1][2] Check that the final pH is physiological (pH 7.4 – 8.0).

  • Filtration: Syringe-filter (0.22 µm) to ensure sterility and remove any potential micro-crystals.

Alternative: If pH adjustment is difficult, use 0.5% Methylcellulose or Corn Oil to create a homogeneous suspension for oral gavage (PO) only.[1] Do not use suspensions for IV.

SCENARIO C: Synthesis & Purification

Q: How do I recover the pure solid after a reaction? A: Utilize the pH-dependent solubility switch to purify the compound from contaminants.[1]

Protocol:

  • Dissolve: Dissolve the crude solid in dilute alkaline water (pH 10-11 using NaOH). Filter off any insoluble impurities.[1]

  • Precipitate: Slowly add dilute HCl or Acetic Acid to the filtrate while stirring.

  • Endpoint: As the pH drops below 4, the "8-methyl-4-oxo..." acid will precipitate out as a solid.[1]

  • Collection: Filter the solid and wash with cold water and a small amount of cold methanol.

Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental goals.

SolventSelectionStartStart: 8-methyl-4-oxo... acidApplicationWhat is your Application?Start->ApplicationInVitroIn Vitro (Cells/Enzymes)Application->InVitroInVivoIn Vivo (Animal Models)Application->InVivoSynthesisSynthesis / PurificationApplication->SynthesisDMSORouteUse 100% DMSO Stock(Store -20°C)InVitro->DMSORouteRouteCheckInjection or Oral?InVivo->RouteCheckPurifyDissolve in Base (pH 10)Filter ImpuritiesSynthesis->PurifyDilutionDilute into Media (pH 7.4)Max DMSO < 0.5%DMSORoute->DilutionInjectionMust be Soluble (IV/IP)RouteCheck->InjectionOralSuspension Acceptable (PO)RouteCheck->OralSaltFormAdd 1.0 eq NaOH/KOH(Form Water-Soluble Salt)Injection->SaltFormVehicleUse 0.5% Methylcelluloseor Corn OilOral->VehiclePrecipAcidify to pH 3Collect PrecipitatePurify->Precip

Figure 1: Decision tree for solvent system selection based on experimental application.

Solubility Matrix Data

Solvent SystemSolubility RatingNotes
Water (pH 7) InsolubleCompound remains as a solid suspension.[1]
Water (pH > 9) Soluble Requires addition of NaOH, KOH, or Arginine. Forms carboxylate salt.[1]
Water (pH < 4) InsolubleAcid form precipitates immediately.
DMSO Very Soluble Recommended for stock solutions (up to 50-100 mM).[1]
Ethanol/Methanol Sparingly SolubleRequires heating; often precipitates upon cooling.
PBS (1x) PoorMay dissolve at very low concentrations (< 10 µM) but risky.

References

  • PubChem Compound Summary. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester (Analogous Structure).[1] National Center for Biotechnology Information.[1] [Link]

  • European Patent Office. Process for the preparation of high purity pemirolast (EP 1285921 A1).[1] (Describes the solubility and acid-base purification of the 9-methyl analog, chemically identical behavior to the 8-methyl isomer). [Link]

  • Williams, R. pKa Data Compilation (Heterocycles & Carboxylic Acids).[1][3] Organic Chemistry Data.[1][3][4] [Link]

"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Topic: Stability & Handling of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Document ID: TSC-2024-PYR8M Audience: Medicinal Chemists, Analytical Scientists, Formulation Researchers[1][2][3]

Executive Summary

This guide addresses the stability profile of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid .[1][2] While structurally analogous to the mast cell stabilizer Pemirolast (the 9-methyl isomer), the 8-methyl variant presents unique solubility and stability considerations driven by its specific steric and electronic environment.[2]

This compound belongs to the pyrido[1,2-a]pyrimidine class.[1][2][3][4][5][6] Its stability is governed by three critical vectors: pH-dependent solubility , thermal decarboxylation risk , and photolytic susceptibility .[2][3][6]

Module 1: Solubility & Dissolution Troubleshooting

The Issue: Users frequently report precipitation when diluting DMSO stocks into aqueous media or difficulty dissolving the solid free acid in neutral water.[1][6]

Technical Root Cause: The molecule contains a carboxylic acid moiety at position 3 (pKa ≈ 3.5–4.5).[1][2][6] In its free acid form, it exhibits poor aqueous solubility due to strong intermolecular hydrogen bonding and pi-stacking of the planar heterocyclic core.[1][2][3][6] It behaves as a zwitterion-like structure in certain pH ranges but requires ionization (salt formation) for substantial aqueous solubility.[1][2]

Troubleshooting Protocol:

Solvent SystemSolubility RatingStability RiskRecommendation
DMSO High (>10 mg/mL)Low (if stored < -20°C)Preferred for Stock. Use anhydrous DMSO.[1][2]
Water (pH 7) Very LowHigh (Precipitation)Avoid without pH adjustment.[1][2][3]
PBS (pH 7.4) ModerateLowUsable only if pre-dissolved in DMSO or converted to salt.[1][2][6]
0.1M NaOH HighModerate (Hydrolysis risk)Good for immediate use; converts acid to Na-salt.[1][2]
0.1M HCl LowHigh (Precipitation)Do not use. Protonation reduces solubility.[1][2][6]

Step-by-Step Dissolution Guide:

  • Stock Preparation: Dissolve the solid powder in 100% DMSO to a concentration of 10–50 mM.

  • Aqueous Dilution:

    • Method A (Buffer): Slowly add the DMSO stock to PBS (pH 7.[1][2][6]4) with vortexing. Ensure final DMSO concentration is <1% to avoid cytotoxicity in biological assays.[1][2][6]

    • Method B (Base Assist): If avoiding DMSO, suspend the powder in water and add 1.05 equivalents of NaOH or KOH.[2][3][6] Sonicate until clear (formation of the carboxylate salt).[1][2][6]

Visual Logic: Solvent Selection Decision Tree

SolubilityLogic Start Start: Solid Powder (Free Acid Form) Goal Intended Application? Start->Goal BioAssay Cell/Enzyme Assay (Aqueous) Goal->BioAssay ChemSynth Chemical Synthesis (Organic) Goal->ChemSynth DMSO Dissolve in DMSO (Stock 10-50mM) BioAssay->DMSO Standard BaseAssist Alternative: Add 1.0 eq NaOH (In situ Salt Formation) BioAssay->BaseAssist DMSO-Free OrganicSolv Use DMF, DMSO, or Chlorinated Solvents ChemSynth->OrganicSolv Dilute Dilute into PBS (pH 7.4) Keep DMSO < 1% DMSO->Dilute

Caption: Decision matrix for solubilizing 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid based on end-use application.

Module 2: Chemical Stability (Thermal & pH)

The Issue: Loss of potency or appearance of new peaks in HPLC chromatograms after heating or prolonged storage in acidic media.[1][6]

Technical Root Cause:

  • Decarboxylation: The 3-carboxylic acid group is electronically coupled to the 4-oxo group (beta-keto acid-like motif).[1][2] Under high thermal stress (>100°C) or acidic reflux, the molecule can undergo decarboxylation to form the corresponding 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1][2]

  • Ring Hydrolysis: While the pyrido-pyrimidine core is robust, extreme basic conditions (pH > 12) at elevated temperatures can attack the amide-like junction (N1-C4 bond), leading to ring opening.[1][2][3]

FAQs:

Q: Can I autoclave a solution of this compound? A: No. The combination of high temperature (121°C) and pressure may induce partial decarboxylation, especially if the pH drifts acidic.[2][6] Sterilize via 0.22 µm filtration.

Q: Is the compound stable in 0.1% TFA or Formic Acid (LC-MS mobile phases)? A: Yes, for short durations. It is stable during standard LC-MS runs (minutes to hours).[1][2][3] However, do not store the compound in acidic mobile phases for days, as precipitation or slow degradation may occur.[2][3][6]

Q: How does it compare to Pemirolast? A: Pemirolast (the 9-methyl isomer) is generally stable as a potassium salt.[1][2] The 8-methyl isomer behaves similarly.[1][2] If you observe instability, verify that you are not subjecting the free acid to thermal stress, which is less stable than the salt form.[2][3][6]

Degradation Pathway Visualization

Degradation Compound 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-COOH Heat Heat (>100°C) + Acid Compound->Heat Base Strong Base (pH > 12) + Heat Compound->Base Decarb Decarboxylation Product (Loss of CO2) Heat->Decarb Major Pathway Hydrolysis Ring Opening (Amide Hydrolysis) Base->Hydrolysis Minor Pathway

Caption: Primary degradation pathways. Thermal decarboxylation is the dominant risk factor in acidic environments.[6]

Module 3: Photostability & Storage

The Issue: Yellowing of the solid or solution over time when left on the benchtop.[6]

Technical Root Cause: Pyrido[1,2-a]pyrimidine derivatives possess extended conjugation systems that absorb UV/Vis light.[1][2][3] Similar to quinolones, they can be photo-reactive, leading to radical generation or dimerization upon prolonged exposure to ambient light.[1][2][3][6]

Protocol: Storage Standards

  • Solid State: Store at -20°C in amber vials. Desiccate to prevent moisture-mediated hydrolysis.[1][2]

  • Solution: Solutions in DMSO are stable for 3–6 months at -80°C. Always protect from light. Wrap tubes in aluminum foil if amber tubes are unavailable.[1][2]

Module 4: Analytical Validation (HPLC)

To verify the stability of your specific batch, use the following standardized HPLC method. This separates the parent acid from potential decarboxylated byproducts.[1][2][6]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3][6]

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps the acid protonated for better peak shape).[1][2][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (conjugated system).[1][2][3][6]

  • Expected Retention: The carboxylic acid (polar) will elute earlier than the decarboxylated degradation product (less polar).[1][2][6]

References

  • PubChem. (n.d.).[1][2][3][6][7] 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Parent Scaffold).[1][2] National Library of Medicine.[1][2][6] Retrieved January 30, 2026, from [Link][2][3][6]

  • Hermecz, I., & Meszaros, Z. (1988).[2][3][6] Chemistry of pyrido[1,2-a]pyrimidines.[1][2][3][4][7][8][9][10] Advances in Heterocyclic Chemistry, 33, 241-330.[1][2][3][6] (Foundational text on scaffold reactivity, decarboxylation mechanisms).

  • RxList. (2023). Alamast (Pemirolast Potassium) Clinical Pharmacology.[1][2][3][6][11] (Provides pH and solubility data for the ophthalmic formulation). Retrieved January 30, 2026, from [Link][2][3][6]

Sources

"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4 analog/isomer).[1]

This compound is a critical scaffold in the synthesis of antiallergic agents (e.g., Pemirolast analogs) and gastroprotective drugs. Its stability profile is dominated by the electron-deficient pyrimidinone ring and the labile carboxylic acid at position 3.[1]

Compound: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Chemical Class: Fused Pyrimidinone / Beta-keto acid derivative Primary Risk: Thermal Decarboxylation & Alkaline Ring Opening[1]

Part 1: The Degradation Landscape

The degradation of this molecule follows three primary mechanistic pathways. Understanding these is essential for interpreting HPLC impurity profiles and optimizing storage conditions.

Pathway 1: Thermal Decarboxylation (Dominant)

The carboxylic acid at position 3 is vinylogously conjugated to the carbonyl at position 4. This creates a "beta-keto acid-like" electronic environment, significantly lowering the activation energy for decarboxylation.[1]

  • Trigger: Heat (>60°C), Acidic reflux, or prolonged drying.

  • Product: 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

  • Observation: Loss of acidic proton in NMR; shift to lower polarity in HPLC.

Pathway 2: Alkaline Hydrolysis (Ring Cleavage)

The pyrido[1,2-a]pyrimidine ring system is electrophilic. Strong nucleophiles (like hydroxide ions) attack the bridgehead carbon or the carbonyl, leading to ring opening (retro-Michael/retro-condensation type reactions).[1]

  • Trigger: pH > 10, strong bases (NaOH, KOH).

  • Product: 2-amino-4-methylpyridine (reversion to starting material) and malonic acid derivatives.[1]

Pathway 3: Oxidative Degradation

While the ring system is relatively robust, the methyl group at position 8 (benzylic-like position) and the nitrogen atoms are susceptible to oxidation under extreme stress.

  • Trigger: Peroxides, high O2 pressure, transition metals.

  • Product: 8-hydroxymethyl derivatives or N-oxides.[1]

Part 2: Interactive Troubleshooting Guide (FAQs)

Use this section to diagnose specific experimental anomalies.

Scenario A: "I am seeing a new, less polar impurity peak after drying my sample."

Diagnosis: Thermal Decarboxylation. Technical Insight: If you dried the sample in an oven >50°C, you likely converted the carboxylic acid to the decarboxylated congener (8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one).[1] Corrective Action:

  • Lower Drying Temp: Use a vacuum oven at ≤40°C.

  • Check LC-MS: Look for a mass loss of 44 Da (M-44) in the impurity peak relative to the parent.[1]

  • Protocol Adjustment: If recrystallizing, avoid high-boiling acidic solvents.

Scenario B: "My assay values are decreasing rapidly when dissolved in 0.1N NaOH."

Diagnosis: Base-Catalyzed Ring Opening. Technical Insight: Unlike simple benzoic acids, this fused heterocyclic acid is unstable in strong alkali. The hydroxide ion attacks the pyrimidinone ring, cleaving it back to the aminopyridine precursor. Corrective Action:

  • Change Diluent: Switch to a neutral buffer (pH 7.0 phosphate) or Acetonitrile:Water mixture.

  • Limit Exposure: Analyze alkaline samples immediately; do not store them in the autosampler for >4 hours.

Scenario C: "I see a split peak or fronting in my HPLC chromatogram."

Diagnosis: pH-Dependent Ionization (pKa issue). Technical Insight: The carboxylic acid has a pKa ~3.5–4.5. If your mobile phase pH is near the pKa, the molecule splits between ionized (carboxylate) and non-ionized (free acid) forms, causing peak distortion. Corrective Action:

  • Buffer Control: Ensure mobile phase pH is at least 2 units away from the pKa.

    • Recommended: pH 2.5 (fully protonated) or pH 6.0 (fully ionized).

  • Ion Suppression: Add 0.1% Formic Acid or TFA if running in positive mode LC-MS.[1]

Part 3: Visualizing the Pathways

The following diagram maps the degradation logic.

DegradationPathways cluster_conditions Critical Control Parameters Parent 8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylic acid (Parent) Decarb Degradant A: 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Decarboxylation) Parent->Decarb Heat (>60°C) Acidic Reflux -CO2 RingOpen Degradant B: 2-amino-4-methylpyridine (Alkaline Hydrolysis) Parent->RingOpen 0.1N NaOH pH > 10 Ring Cleavage Oxidation Degradant C: 8-hydroxymethyl / N-oxide derivatives (Oxidation) Parent->Oxidation 3% H2O2 Oxidative Stress Text Avoid: High T drying, Strong Base Preferred: pH 2-7, <40°C storage

Caption: Primary degradation pathways showing thermal decarboxylation (red), alkaline hydrolysis (yellow), and oxidation (green).

Part 4: Validated Stress Testing Protocols

To confirm these pathways in your specific matrix, execute the following Forced Degradation Study (Stress Testing).

1. Preparation of Stock Solution
  • Concentration: 1.0 mg/mL.[1]

  • Solvent: Methanol:Water (50:[2][3]50) or DMSO if solubility is limited.

2. Stress Conditions Table
Stress TypeConditionDurationExpected Outcome
Thermal Solid state at 80°C24 HoursFormation of Decarboxylated analog (Degradant A).[1]
Acid Hydrolysis 1N HCl at 60°C4 HoursMinimal degradation (Compound is generally acid stable).
Base Hydrolysis 0.1N NaOH at RT1–2 HoursRapid degradation . Formation of 2-amino-4-methylpyridine.[1]
Oxidation 3% H2O2 at RT24 HoursMinor formation of N-oxides or hydroxylated species.[1]
Photolytic 1.2 million lux hours--Minor degradation; protect from light during storage.
3. Analytical Method (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (conjugated system).

References
  • Weshahy, S. A., et al. (2015).[4] "Validated stability-indicating RP-LC method for the determination of pemirolast potassium investigation of kinetic behavior." RSC Advances. (Demonstrates the alkaline instability of the homologous 9-methyl pyrido[1,2-a]pyrimidine scaffold).

  • Hermecz, I., et al. (1987). "Chemistry of pyrido[1,2-a]pyrimidines." Advances in Heterocyclic Chemistry.
  • PubChem Compound Summary. (2025). "4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid."[1][5][6][7][8][9][10] National Center for Biotechnology Information.[1]

  • BenchChem Technical Support. (2025). "Pemirolast Potassium: An In-Depth Technical Guide." (Confirming degradation products under alkaline stress).

Sources

Technical Support Center: Optimizing 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-8M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization & Troubleshooting for Gould-Jacobs and Alternative Pathways[1]

Executive Summary & Scope

User Objective: Synthesize "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" with high yield and purity. Current Status: Users typically report yields <40% using classical thermal cyclization, accompanied by significant tar formation and difficult purification.[1] Solution Strategy: This guide moves beyond the classical Gould-Jacobs protocol (Method A) to recommend Acid-Catalyzed Cyclization (Method B) and the Meldrum’s Acid pathway (Method C) as superior alternatives.[1]

Target Molecule Analysis[1][2][3][4]
  • Core Scaffold: 4-oxo-4H-pyrido[1,2-a]pyrimidine.[1][2][3]

  • Substituents: 8-methyl group (derived from 4-picoline precursor), 3-carboxylic acid.[1]

  • Key Challenge: The "thermodynamic sink" of the reaction often leads to decarboxylation or polymerization at the high temperatures (

    
    ) required for uncatalyzed cyclization.[1]
    

Synthesis Workflows & Decision Matrix

The following diagram outlines the three primary synthetic routes. Method B (Eaton's Reagent) is currently the recommended industry standard for maximizing yield in this specific scaffold.[1]

Synthesis_Pathways Start Starting Material: 2-Amino-4-methylpyridine DEEM Reagent: Diethyl Ethoxymethylenemalonate (DEEM) Start->DEEM Meldrum Reagent: Meldrum's Acid + Triethyl Orthoformate Start->Meldrum Inter_A Intermediate: Enamine Ester DEEM->Inter_A 110°C, Ethanol Cycl_A Method A (Classical): Thermal Cyclization (Dowtherm A, 250°C) Inter_A->Cycl_A High Risk: Charring/Tars Cycl_B Method B (Recommended): Acid Catalysis (Eaton's Reagent or PPA, 70-90°C) Inter_A->Cycl_B High Yield: Clean Cyclization Ester Ester Intermediate Cycl_A->Ester Cycl_B->Ester Inter_C Intermediate: Meldrum's Adduct Meldrum->Inter_C Cycl_C Method C: Thermal Cyclization (Shorter time, lower temp) Inter_C->Cycl_C Cycl_C->Ester Target Target: 8-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-COOH Cycl_C->Target Direct Acid (Sometimes) Hydrolysis Hydrolysis (NaOH / H+) Ester->Hydrolysis Hydrolysis->Target

Caption: Comparison of Classical (Red) vs. Optimized (Green) Synthetic Pathways. Method B offers the best balance of yield and safety.[1]

Detailed Protocols & Causality

Method A: Classical Gould-Jacobs (The Baseline)

Use this only if modern reagents (Eaton's, PPA) are unavailable.[1]

  • Condensation: Reflux 2-amino-4-methylpyridine (1.0 eq) with diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) in ethanol for 3-4 hours.

    • Checkpoint: Isolate the enamine intermediate.[1] Do not proceed to cyclization without verifying this intermediate (TLC/NMR).

  • Cyclization: Add the intermediate to Dowtherm A (diphenyl ether/biphenyl mixture) pre-heated to 250°C .

    • Critical Failure Point: Adding solid to cold solvent and heating up results in polymerization.[1] You must add the solid to the hot solvent to favor the kinetic intramolecular cyclization over intermolecular polymerization.[1]

  • Workup: Cool, dilute with hexane, filter precipitate.

Method B: Eaton’s Reagent / PPA (The Optimized Route)

Recommended for highest yield (typically 80-90%).[1]

Why it works: Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt%


 in methanesulfonic acid) acts as both solvent and Lewis acid catalyst, allowing cyclization at 70–90°C  instead of 250°C.[1] This prevents thermal degradation.[1]

Protocol:

  • Preparation: Mix the enamine intermediate (from Method A, step 1) with Eaton's Reagent (5–10 volumes).

  • Reaction: Heat to 70–90°C for 2–4 hours. Monitor by TLC.[1][4]

  • Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Isolation: The ester usually precipitates as a clean solid.[1] Filter and wash with water.[1]

  • Hydrolysis: Reflux the wet cake in 10% NaOH (2 eq) for 1 hour. Acidify with HCl to pH 2-3 to precipitate the target acid.[1]

Method C: Meldrum’s Acid Pathway

Best for avoiding chromatography entirely.[1]

  • Condensation: Reflux 2-amino-4-methylpyridine, triethyl orthoformate, and Meldrum’s acid in ethanol.

  • Mechanism: This forms an aminomethylene Meldrum's acid derivative.[1]

  • Cyclization: Refluxing this intermediate in diphenyl ether (shorter time) or using microwave irradiation affords the cyclized product.[1]

    • Note: This route often yields the carboxylic acid directly or a highly reactive ester that hydrolyzes easily.[1]

Troubleshooting Guide

Diagnostic Logic Tree

Troubleshooting Issue Problem Encountered Type1 Low Yield (<30%) Issue->Type1 Type2 Black Tar / Impurities Issue->Type2 Type3 Product is Decarboxylated Issue->Type3 Sol1 Check Enamine Formation. Did you isolate intermediate? Type1->Sol1 Sol2 Temp too high. Avoid Dowtherm A. Type2->Sol2 Sol3 Hydrolysis too harsh. Acid is heat sensitive. Type3->Sol3 Sol1b Switch to Eaton's Reagent (Method B) Sol1->Sol1b If yes Sol2b Use Microwave Irradiation Sol2->Sol2b Sol3b Use Base Hydrolysis (NaOH) then mild acidification at 0°C Sol3->Sol3b

Caption: Diagnostic flow for resolving common synthetic failures.

Symptom & Solution Table
SymptomProbable CauseCorrective Action
Black Tar in Flask Thermal polymerization during cyclization (Method A).[1]Switch to Method B (Eaton's Reagent). If sticking to Method A, ensure solvent is at rolling boil before adding substrate.[1]
Low Yield of Intermediate Incomplete condensation; moisture in solvent.[1]Use neat reactants (no solvent) at 110°C for the condensation step, or use a Dean-Stark trap to remove ethanol.[1]
Product Decarboxylation Overheating the final carboxylic acid.[1]The target is a vinylogous

-keto acid analog.[1] Avoid temperatures >150°C after the acid is formed.[1] Dry under vacuum at <60°C.
Insoluble Impurities Regioisomer formation (Ring N vs Exocyclic N).[1]The 4-methyl group directs regioselectivity well, but ensure 2-amino-4-methylpyridine purity is high (>98%) before starting.[1]

Frequently Asked Questions (FAQ)

Q: Can I perform the Gould-Jacobs reaction in one pot? A: It is possible but not recommended for high purity. The ethanol byproduct from the first step lowers the boiling point of the mixture, preventing the high temperatures needed for the second step (if using thermal cyclization).[1] You must distill off the ethanol or isolate the intermediate.[1]

Q: Why is my final product yellow/brown instead of white/off-white? A: This indicates oxidation of the pyridine ring or trace polymerized byproducts.[1] Recrystallize using DMF or Glacial Acetic Acid .[1] Activated charcoal treatment during the sodium salt stage (before acidification) is highly effective.[1]

Q: Is the 8-methyl group reactive? A: Yes, the methyl group at position 8 (derived from 4-picoline) is slightly acidic/nucleophilic due to the electron-deficient nature of the fused ring system.[1] Avoid strong bases (LDA, BuLi) during downstream processing, as deprotonation at the methyl group can occur.[1]

Q: Why use Eaton's Reagent over Polyphosphoric Acid (PPA)? A: While both work, Eaton's Reagent is less viscous at room temperature and easier to quench/work up than PPA, which can be notoriously difficult to pour and dissolve.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][5] Link[1]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] Phosphorus pentoxide-methanesulfonic acid.[1][6] A convenient alternative to polyphosphoric acid.[1] The Journal of Organic Chemistry, 38(23), 4071–4073.[1] Link[1]

  • Potts, K. T. (1977).[1] Comprehensive Heterocyclic Chemistry. (General reference for Pyrido[1,2-a]pyrimidine synthesis).

  • Hermecz, I., & Meszaros, Z. (1988).[1] Chemistry of pyrido[1,2-a]pyrimidines. Advances in Heterocyclic Chemistry, 33, 241-330.[1] Link

  • Chen, B., et al. (2009).[1] Meldrum's acid in the synthesis of heterocycles.[1][4][7][8] Molecular Diversity, 13, 399–419.[1] Link

Sources

Technical Support Center: Purification of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Purification Hub. This guide is designed for medicinal chemists and process engineers working with the pyrido[1,2-a]pyrimidine scaffold. Below you will find a self-validating purification protocol, a troubleshooting decision tree, and critical solubility data.

Module 1: The "Golden Path" Purification Protocol

Target Molecule: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS Registry: 34662-59-4 (Analogue ref) Chemical Nature: Zwitterionic, high-melting solid (>250°C), amphoteric.

1.1 The Logic of Purification

This compound is typically synthesized via the Gould-Jacobs reaction (condensation of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis).

The primary purification lever is its pH-dependent solubility .

  • High pH (Basic): Forms a soluble carboxylate salt.

  • Low pH (Acidic): Precipitates as the free carboxylic acid.

  • Neutral/Organic: Poor solubility in most non-polar solvents due to high lattice energy and zwitterionic character.

1.2 Step-by-Step Methodology

Step 1: Acid-Base Reprecipitation (The "Cleanup")

  • Action: Suspend the crude brown solid in 10% aqueous NaOH (or KOH).

  • Why: The target acid dissolves as the sodium salt. Unreacted starting materials (2-amino-4-methylpyridine) and non-acidic byproducts (tar/oligomers) remain insoluble.

  • Process:

    • Stir the suspension at 40°C for 30 minutes.

    • Filter the mixture through a Celite pad to remove insoluble dark particulates.

    • Cool the clear filtrate to 0–5°C.

    • Slowly acidify with 6N HCl to pH 1–2. Critical: Do this slowly to avoid trapping impurities in the crystal lattice.

    • Collect the off-white precipitate by vacuum filtration. Wash with cold water to remove inorganic salts.

Step 2: Recrystallization (The "Polish")

  • Solvent of Choice: DMF (Dimethylformamide) or Glacial Acetic Acid .

  • Protocol:

    • Dissolve the wet cake from Step 1 in the minimum amount of boiling DMF (~10 mL per gram).

    • Optional: If the solution is colored, add activated charcoal (5% w/w), boil for 5 mins, and filter hot.

    • Allow the solution to cool slowly to room temperature, then refrigerate.

    • Filter the crystals and wash with cold ethanol (to remove high-boiling DMF) followed by diethyl ether.

    • Dry under high vacuum at 80°C for 6 hours.

Module 2: Troubleshooting Center (Interactive Q&A)
Issue A: "My product is co-precipitating with a 'sandwich' impurity."

Diagnosis: You likely have the unhydrolyzed ethyl ester intermediate contaminating your acid. This happens if the hydrolysis step was too short or the base was too weak.

  • The Fix:

    • Take a small sample and run TLC (Solvent: 10% MeOH in DCM). The ester travels much higher (Rf ~0.7) than the acid (Rf < 0.1).

    • Remedy: Resuspend the solid in 2N NaOH and reflux for 1 hour. The ester will hydrolyze to the soluble salt. Acidify and filter again.[1]

Issue B: "The melting point is lower than expected (<240°C)."

Diagnosis: Presence of decarboxylated byproduct (8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one).

  • Cause: Prolonged heating in strong acid or excessive thermal stress during the Gould-Jacobs cyclization.

  • The Fix:

    • Decarboxylated byproducts are often more soluble in organic solvents (like DCM or Chloroform) than the carboxylic acid.

    • Trituration: Stir your solid in refluxing Chloroform or DCM for 30 minutes. Filter while hot. The impurity dissolves; your pure acid remains on the filter paper.

Issue C: "I have low recovery after recrystallization from DMF."

Diagnosis: The compound has high solubility in DMF even at room temperature, or you used too much solvent.

  • The Fix:

    • Concentrate the DMF solution by 50% under reduced pressure before cooling.

    • Anti-solvent method: Instead of cooling alone, add an anti-solvent like Ethanol or Water dropwise to the hot DMF solution until turbidity persists, then cool.

Module 3: Visualization & Data
3.1 Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture BaseStep Suspend in 10% NaOH (40°C, 30 min) Start->BaseStep Filter1 Filter (Remove Insolubles) BaseStep->Filter1 Filtrate Clear Filtrate (Contains Target as Salt) Filter1->Filtrate Filtrate Waste Discard Solid Filter1->Waste Solids (Tar/SM) AcidStep Acidify with HCl to pH 1-2 Filtrate->AcidStep Precipitate Precipitate Forms (Free Acid) AcidStep->Precipitate Recryst Recrystallize from DMF or AcOH Precipitate->Recryst Final Pure 8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylic acid Recryst->Final

Caption: Logical workflow for the acid-base purification and recrystallization of the target compound.

3.2 Solvent Suitability Matrix
SolventSolubility (Cold)Solubility (Hot)Suitability for RecrystallizationNotes
DMF ModerateHighExcellent Best for high-purity polishing. Hard to dry.
Glacial Acetic Acid LowHighGood Standard for pyrido-pyrimidines.
Ethanol InsolubleVery LowPoor Use only as a wash or anti-solvent.
Water (Neutral) InsolubleLowPoor Product is hydrophobic; only soluble at high pH.
DMSO HighHighPoor Too soluble; difficult to recover yield.
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO instead of DMF?

  • Answer: While the compound dissolves in DMSO, it is often too soluble, leading to poor recovery yields upon cooling. DMSO is also notoriously difficult to remove completely without high-vacuum heating, which risks decarboxylation. Stick to DMF or Acetic Acid.

Q2: Why is my product yellow/brown instead of white?

  • Answer: This class of compounds often traps trace oxidation byproducts (tars) from the high-temperature cyclization step. If the Acid-Base workup didn't clear the color, use activated charcoal during the hot DMF recrystallization step.

Q3: How do I store the purified acid?

  • Answer: Store in a cool, dry place protected from light. While chemically stable, the carboxylic acid functionality can absorb moisture. Keep it in a desiccator if precise weighing for analytical standards is required.

References
  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2] (Foundational chemistry for the condensation reaction).

  • Hermecz, I.; Meszaros, Z. (1988). "Chemistry of Pyrido[1,2-a]pyrimidines." Advances in Heterocyclic Chemistry. (Comprehensive review of the scaffold properties).

  • PubChem Compound Summary. "4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid."[3][4][5] National Center for Biotechnology Information. (Physicochemical data verification).

  • ChemicalBook. "4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Properties." (Melting point and solubility data).

Sources

Technical Support Center: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Pemirolast)

[1][2]

Status: Operational Role: Senior Application Scientist Subject: Profiling & Off-Target Mitigation for Pemirolast (Free Acid)[1][2]

Executive Summary: The Dual-Identity Reagent

Welcome to the technical support hub for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (commonly referred to as Pemirolast ).[1][2]

While widely recognized as a mast cell stabilizer and histamine H1 antagonist used in allergic conjunctivitis (e.g., Alamast), this molecule possesses a critical "off-target" profile that frequently confounds research data: it is a potent, competitive inhibitor of the peptide transporter PEPT1 (SLC15A1).

This guide addresses the technical challenges arising from this dual activity, specifically for researchers observing anomalous data in drug transport assays, bioavailability studies, or calcium flux experiments.

Critical Mechanism & Off-Target Visualization

Understanding the pathway crosstalk is essential for experimental design.[1][2] Pemirolast does not just stabilize mast cells; it actively blocks the uptake of di/tri-peptides in the gut and kidney.[1]

Pemirolast_Mechanismcluster_OnTargetPrimary Target (Allergy/Asthma)cluster_OffTargetMajor Off-Target (Transport)PemirolastPemirolast(Free Acid)MastCellMast CellMembranePemirolast->MastCellTargetsCaChannelCa2+ Influx(Antigen-Stimulated)Pemirolast->CaChannelBLOCKSPEPT1PEPT1 Transporter(SLC15A1)Pemirolast->PEPT1COMPETITIVEINHIBITIONMastCell->CaChannelModulatesDegranulationDegranulation(Histamine Release)CaChannel->DegranulationPromotesEnterocyteIntestinal/RenalEpitheliumSubstratePeptide/DrugUptakePEPT1->SubstrateFacilitates

Figure 1: Dual mechanism of action showing the primary mast cell stabilization pathway and the critical off-target inhibition of the PEPT1 transporter.

Troubleshooting Guide: Experimental Anomalies

Scenario A: "My peptide drug uptake is lower than expected in Caco-2 cells."

Diagnosis: Unintended PEPT1 Blockade.[1][2] If you are using Pemirolast as a negative control for inflammation or as a co-treatment in an absorption model, you are likely competitively inhibiting the PEPT1 transporter.[2] Pemirolast mimics the dipeptide structure recognized by SLC15A1.[1][2]

Technical Solution:

  • Verify Concentration: Pemirolast inhibits PEPT1 with a Ki in the low micromolar range (~1-10 µM).[1][2] If your experimental dose is >10 µM, you are blocking nutrient/drug transport.[1]

  • Substrate Competition: If your drug is a peptidomimetic (e.g., Valacyclovir, Cephalexin), Pemirolast will directly compete for the binding site.[1][2]

  • Action: Run a Ki Determination Assay (Protocol below) to quantify the extent of inhibition relative to your specific substrate.[1][2]

Scenario B: "The compound is precipitating in my cell culture media."

Diagnosis: Free Acid vs. Salt Confusion. The topic requested is the carboxylic acid form. The commercial drug is often the potassium salt.[1][2] The free acid has significantly lower aqueous solubility, particularly at acidic pH.[1]

Technical Solution:

  • pH Dependency: The carboxylic acid moiety (pKa ~4.[1][2]5) means solubility drops largely in acidic environments (pH < 5).[1][2]

  • DMSO Stock: Dissolve the free acid in 100% DMSO first (typically soluble up to ~50 mM), then spike into media.[2]

  • Buffer Check: Ensure your assay buffer (e.g., HBSS) is buffered to pH 7.[1][2]4. If you are running a PEPT1 assay at pH 6.0 (optimal for PEPT1), the free acid risk of precipitation increases.[1][2] Use the Potassium Salt form for acidic buffer assays.

Scenario C: "I see no inhibition of histamine release in my specific cell line."

Diagnosis: Species/Stimulus Specificity.[1][2] Pemirolast is highly specific to antigen-induced Ca2+ influx.[1][2] It is less effective against other degranulation stimuli (e.g., Compound 48/80 or calcium ionophores like A23187) in certain contexts.[1][2]

Technical Solution:

  • Stimulus Check: Ensure you are using IgE-mediated stimulation (Antigen/DNP-BSA).[1][2]

  • Pre-Incubation: Pemirolast requires a pre-incubation period (10-30 mins) to effectively stabilize the membrane before the antigen challenge.[1][2]

Detailed Protocols

Protocol 1: Validating PEPT1 Inhibition (Off-Target Confirmation)

Use this protocol if you suspect Pemirolast is interfering with your drug's transport.[1][2]

Objective: Determine if Pemirolast inhibits the uptake of a reference substrate (Gly-Sar) in Caco-2 cells.[1][2]

Materials:

  • Cell Model: Caco-2 cells (differentiated, 21-day culture) or PEPT1-transfected CHO cells.

  • Substrate: [14C]-Glycyl-sarcosine (Gly-Sar) (non-hydrolyzable dipeptide).[1][2]

  • Inhibitor: Pemirolast (Free Acid).[1][2]

  • Buffers: Uptake Buffer pH 6.0 (MES-buffered HBSS) and pH 7.4 (HEPES-buffered HBSS).

Workflow:

  • Preparation:

    • Prepare Pemirolast stock (10 mM in DMSO).[1][2]

    • Dilute to working concentrations (0.1, 1, 10, 100, 1000 µM) in Uptake Buffer (pH 6.0). Note: PEPT1 is proton-dependent; pH 6.0 drives active transport.[1][2]

  • Equilibration:

    • Wash cells 2x with warm Uptake Buffer (pH 6.0).[1][2] Incubate for 10 min at 37°C.

  • Uptake Phase:

    • Add Uptake Buffer containing [14C]-Gly-Sar (10 µM final) + Pemirolast (varying conc.).

    • Incubate for 10 minutes at 37°C (linear phase of uptake).

  • Termination:

    • Aspirate buffer immediately.[1][2]

    • Wash 3x with ice-cold PBS (stops transport).[1][2]

  • Lysis & Counting:

    • Lyse cells with 0.1 N NaOH/0.1% SDS.[1][2]

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1][2]

  • Data Analysis:

    • Calculate % Inhibition relative to Control (Gly-Sar only).[1][2]

    • Fit data to a sigmoidal dose-response curve to determine IC50.[1][2]

Expected Result: Pemirolast should show dose-dependent inhibition of Gly-Sar uptake with an IC50 typically between 1–50 µM, confirming PEPT1 interaction.[1][2]

Protocol 2: Solubility Handling for the Free Acid
ParameterRecommendationReason
Primary Solvent DMSO or DMFFree acid is poorly soluble in water; organic solvent is required for stock.[1][2]
Max Stock Conc. ~50 mMAvoids crashing out upon dilution.[1][2]
Aqueous Dilution Add DMSO stock to buffer slowly with vortexing.Prevents local high-concentration precipitation.[1][2]
pH Sensitivity Maintain pH > 6.5At pH < pKa (~4.5), the non-ionized form predominates and precipitates.[1][2]
Salt Conversion Add equimolar KOHIf water solubility is strictly required, convert to K+ salt in situ.

Troubleshooting Logic Flow

Use this logic gate to determine if Pemirolast is the source of your experimental error.

Troubleshooting_FlowStartStart: Anomalous Datawith PemirolastIssueTypeWhat is the primary issue?Start->IssueTypeTransportReduced uptake ofco-administered drugIssueType->TransportPrecipitationTurbidity/Crystalsin mediaIssueType->PrecipitationNoEffectNo inhibition ofhistamine releaseIssueType->NoEffectCheckSubstrateIs your drug apeptide/mimetic?Transport->CheckSubstrateCheckPHIs Buffer pH < 6.0?Precipitation->CheckPHCheckStimulusStimulus used?NoEffect->CheckStimulusPEPT1_ConfirmHigh Probability:PEPT1 CompetitionCheckSubstrate->PEPT1_ConfirmYesGeneric_InterferenceCheck non-specificbindingCheckSubstrate->Generic_InterferenceNoSolubility_FixUse Potassium Saltor increase pHCheckPH->Solubility_FixYesDMSO_FixCheck DMSO final %(Keep <0.5%)CheckPH->DMSO_FixNoWrongStimulusPemirolast ineffective vsCa2+ IonophoresCheckStimulus->WrongStimulusA23187/48-80Protocol_FixIncrease Pre-incubationtimeCheckStimulus->Protocol_FixAntigen/IgE

Figure 2: Decision tree for diagnosing Pemirolast-related experimental failures.

Frequently Asked Questions (FAQ)

Q: Can I use Pemirolast to block PEPT1 in vivo? A: Yes, but with caveats. Pemirolast is orally absorbed (via PEPT1 and passive diffusion).[1][2] To use it as a blocker in vivo, you must administer it at a high enough concentration to saturate the transporter in the gut lumen before your target drug is given. However, its systemic absorption means it will also act on mast cells, potentially confounding inflammation readouts.[1]

Q: Does Pemirolast inhibit CYP450 enzymes? A: Pemirolast has a relatively clean CYP profile compared to its transporter effects.[1][2] It is not a potent irreversible inhibitor of major CYP isoforms (3A4, 2D6) at therapeutic concentrations.[1][2] However, standard metabolic stability controls should always be included if you are observing unexpected clearance rates.[1]

Q: Why is the Ki for PEPT1 inhibition reported differently in various papers? A: The Ki depends heavily on the pH of the assay and the substrate used (e.g., Gly-Sar vs. Cephalexin). PEPT1 transport is proton-gradient dependent.[1][2][3] Assays at pH 5.5-6.0 will show higher transport efficiency and potentially different inhibition kinetics than assays at pH 7.[1][2]4. Always match your literature comparison to the specific pH conditions.[1][2]

References

  • Terada, T., et al. (1996).[1][2] Characterization of the transport of pemirolast potassium across the rat intestinal brush-border membrane.[1] Journal of Pharmacology and Experimental Therapeutics.[1][2] Link

  • Kempf, K., et al. (2021).[1][2] Transport of Biologically Active Ultrashort Peptides Using POT and LAT Carriers.[1][2][4] International Journal of Molecular Sciences.[1][2] Link[1][2]

  • Brandsch, M., et al. (2008).[1][2] Membrane transporters for cardiometabolic drugs.[1][2]In: Drug Transporters.[1][2] Handbook of Experimental Pharmacology.[1][2] Link[1][2]

  • PubChem Compound Summary. (2024). Pemirolast (CID 57697).[1][2][5] National Center for Biotechnology Information.[1][2] Link

  • DrugBank Online. (2024).[1][2] Pemirolast: Pharmacology and Interactions.[1][2][6]Link[1][2]

"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" assay interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" Assay Interference Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Subject: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Pemirolast Free Acid)

Welcome to the Technical Support Center. You are likely working with 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (commonly known as the free acid form of Pemirolast ). While this scaffold is a potent mast cell stabilizer and anti-allergic agent, its specific physicochemical properties—a fused heterocyclic ring system combined with a beta-keto-acid-like motif—can introduce significant artifacts in high-throughput screening (HTS) and mechanistic assays.

This guide addresses the three primary modes of interference associated with this chemotype: Optical Interference (Inner Filter Effect) , Metal Chelation , and Colloidal Aggregation .

Part 1: Troubleshooting Guide (Q&A)

Q1: I am observing unexpectedly high background signals in my fluorescence-based kinase assay. Is this compound autofluorescent?

Diagnosis: Likely Optical Interference (Autofluorescence) or the Inner Filter Effect (IFE) . The pyrido[1,2-a]pyrimidine scaffold is a highly conjugated aromatic system. These systems often absorb light in the UV-to-blue region (250–400 nm) and can emit fluorescence in the blue-green region (400–550 nm).

The Mechanism: If your assay uses fluorophores like Coumarin, FAM, or Fluorescein (excitation ~350-490 nm), the compound may:

  • Absorb the excitation light (preventing it from reaching your probe).

  • Fluoresce at the emission wavelength (mimicking a positive signal).

Solution:

  • Run a Spectral Scan: Before running your assay, dilute the compound in your assay buffer (without enzyme/substrate) and scan absorbance (200–700 nm) and fluorescence (Ex/Em matrix).

  • Shift the Wavelength: Switch to red-shifted fluorophores (e.g., Resorufin, Cy5, or Rhodamine ) which typically operate outside the interference window of this scaffold.

Q2: My IC50 values for a metalloprotease (or kinase) assay shift significantly when I change the buffer composition. Could this be chelation?

Diagnosis: Yes, Metal Chelation is a high probability risk. The Mechanism: The molecule features a carboxylic acid at position 3 adjacent to a carbonyl (oxo) group at position 4 . This spatial arrangement creates a bidentate ligand motif capable of chelating divalent cations (Mg²⁺, Zn²⁺, Ca²⁺).

  • Kinases: Require Mg²⁺ for ATP hydrolysis.

  • Metalloproteases: Often require Zn²⁺ at the active site.

If the compound strips the metal cofactor from the enzyme, it will appear as a potent inhibitor (false positive), but the mechanism is non-specific chelation rather than binding to the active pocket.

Solution:

  • Titrate the Cofactor: Repeat the assay with varying concentrations of the metal cofactor (e.g., 1 mM vs. 10 mM MgCl₂). If the IC50 increases linearly with metal concentration, the compound is acting as a chelator.

Q3: The compound precipitates or gives erratic results in my cell-based viability assay (MTT/MTS).

Diagnosis: Solubility-Driven Light Scattering or Redox Interference . The Mechanism:

  • Acidity: As a carboxylic acid (pKa ~3–4), the compound is anionic at pH 7.4. However, if your stock is in DMSO (highly concentrated) and you dilute into an acidic or low-buffer capacity media, the local pH may drop, causing the protonated (neutral) form to precipitate.

  • Scattering: Micro-precipitates scatter light, artificially increasing absorbance readings in colorimetric assays (like MTT at 570 nm).

Solution:

  • Check pH: Ensure your assay buffer is strongly buffered (HEPES/Tris > 50 mM) to maintain the compound in its soluble, ionized state.

  • Use a Blank: Always include a "Compound Only" control (cells + media + compound, no MTT reagent) to subtract background absorbance caused by precipitation.

Part 2: Validation Protocols

Protocol A: The "Detergent Test" for Promiscuous Aggregation

Purpose: To determine if the compound is inhibiting enzymes by forming colloidal aggregates that sequester the protein.

Theory: Planar heterocyclic compounds like pyrido-pyrimidines can stack in aqueous solution, forming colloids. These colloids adsorb enzymes non-specifically. Non-ionic detergents disrupt these aggregates without affecting specific binding.

Materials:

  • Assay Buffer

  • Triton X-100 (freshly prepared 0.1% stock)

  • Target Enzyme

  • Compound (8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid)[1][2][3][4][5]

Step-by-Step:

  • Baseline IC50: Determine the IC50 of the compound under standard conditions.

  • Detergent Prep: Prepare assay buffer supplemented with 0.01% (v/v) Triton X-100 . (Note: Ensure your enzyme tolerates this concentration).

  • Comparison: Re-run the IC50 determination using the detergent-supplemented buffer.

  • Analysis:

    • Significant Shift (e.g., IC50 increases >10-fold): The inhibition was likely due to aggregation (False Positive).

    • No Shift: The inhibition is likely specific (True Positive).

Protocol B: Spectral Interference Map

Purpose: To quantify the Inner Filter Effect (IFE).

Step-by-Step:

  • Dilution: Prepare the compound at the highest screening concentration (e.g., 10 µM) in the assay buffer.

  • Absorbance Scan: Measure Absorbance from 250 nm to 700 nm.

  • Threshold Check: If the Optical Density (OD) at your assay's excitation or emission wavelength is > 0.05 , the compound is absorbing enough light to skew results.

  • Correction: If OD is between 0.05 and 0.1, apply the Inner Filter Effect Correction Formula :

    
    
    Where 
    
    
    
    is corrected fluorescence,
    
    
    is observed fluorescence, and
    
    
    are optical densities at excitation/emission wavelengths.

Part 3: Mechanism Visualization

The following diagram illustrates the decision matrix for diagnosing interference types associated with the pyrido[1,2-a]pyrimidine scaffold.

AssayInterference Start Observed Inhibition / Signal CheckAgg Step 1: Detergent Test (Add 0.01% Triton X-100) Start->CheckAgg AggResult Does IC50 increase >10-fold? CheckAgg->AggResult TrueAgg Cause: Colloidal Aggregation (Promiscuous Inhibitor) AggResult->TrueAgg Yes CheckOptics Step 2: Spectral Scan (Abs/Em Profiling) AggResult->CheckOptics No OpticResult Absorbance/Fluorescence at Assay Wavelengths? CheckOptics->OpticResult TrueOptic Cause: Optical Interference (Inner Filter Effect) OpticResult->TrueOptic Yes CheckMetal Step 3: Metal Titration (Increase Mg2+/Zn2+) OpticResult->CheckMetal No MetalResult Does Activity Restore with High Metal? CheckMetal->MetalResult TrueChelator Cause: Metal Chelation (3-COOH / 4-Oxo Motif) MetalResult->TrueChelator Yes ValidHit Validated Specific Hit MetalResult->ValidHit No

Figure 1: Troubleshooting logic flow for diagnosing assay interference with pyrido-pyrimidine derivatives.

Part 4: Summary of Physicochemical Risks

FeatureRisk FactorAffected AssaysMitigation Strategy
Conjugated Scaffold UV/Vis Absorption & FluorescenceFluorescence Polarization, FRET, TR-FRETUse Red-shifted probes (>600 nm); Apply IFE correction.
3-COOH / 4-Oxo Bidentate Metal ChelationKinase (Mg), Metalloprotease (Zn), HDACTitrate metal cofactors; Check structure-activity relationship (SAR) of ester derivatives.
Planar Structure Colloidal AggregationEnzymatic HTS (Promiscuous inhibition)Add 0.01% Triton X-100 or Tween-20 to assay buffer.
Acidity (pKa ~3-4) pH-Dependent SolubilityCell-based assays (Precipitation)Ensure buffer capacity >50mM; Avoid acidic assay media.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4748, Pemirolast. PubChem. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[6] Current Opinion in Chemical Biology. Available at: [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the structure and dynamics of aggregate-based inhibitors. Drug Discovery Today. Available at: [Link]

Sources

Technical Support Center: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting protocols, and frequently asked questions for the handling and storage of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just instructions, but the underlying scientific reasoning to empower your experimental success.

Section 1: Compound Identity and Properties

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid belongs to the pyrido[1,2-a]pyrimidine class of fused heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Understanding the fundamental properties of this specific molecule is the first step to ensuring its effective use and long-term stability.

PropertyValueSource
IUPAC Name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid-
CAS Number 34662-59-4[3]
Molecular Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.18 g/mol [3]
Appearance Typically a crystalline solid[4]

Section 2: Safety, Handling, and Personal Protective Equipment (PPE)

This compound and its structural analogs require careful handling due to potential hazards.[5] The following FAQs address the most common safety concerns.

Q: What are the primary health hazards associated with this compound?

A: Based on GHS classifications for the parent molecule, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, this compound should be treated as harmful if swallowed , a cause of skin irritation , a cause of serious eye irritation/damage , and a potential respiratory tract irritant .[5][6] Therefore, direct contact and inhalation must be strictly avoided.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this solid compound and its solutions?

A: A comprehensive safety protocol is non-negotiable. The following logical workflow illustrates the necessary barriers between the researcher and the compound.

cluster_ppe Mandatory PPE Workflow lab_coat 1. Lab Coat (Certified, buttoned) gloves 2. Chemical-Resistant Gloves (e.g., Nitrile, inspect before use) lab_coat->gloves Protect Skin goggles 3. Safety Goggles (Chemical splash proof) gloves->goggles Protect Eyes fume_hood 4. Certified Fume Hood (For all weighing and solution prep) goggles->fume_hood Protect Respiratory System

Caption: Logical PPE and engineering control sequence.

Always handle the solid powder and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] Standard laboratory attire, including a fully buttoned lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical splash goggles, is required.[7][8]

Q: How should I handle an accidental spill?

A: For a small dry spill, gently sweep up the material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[8] For a solution spill, absorb it with an inert material (e.g., vermiculite or chemical absorbent pads). In either case, ensure the area is well-ventilated. Decontaminate the surface afterward and dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Section 3: Storage and Stability

Proper storage is critical for maintaining the purity and efficacy of the compound. Degradation can lead to inconsistent experimental results.

Q: What are the optimal long-term and short-term storage conditions?

A: There can be varied recommendations from different suppliers. However, for a research-grade carboxylic acid, a conservative approach is best to ensure maximal shelf-life.

ConditionTemperatureAtmosphereRationale
Long-Term (Months to Years) -20°CDesiccated, DarkMinimizes rates of all potential degradation pathways. Protects from light and moisture.[4]
Short-Term (Days to Weeks) 2-8°CDesiccated, DarkSuitable for frequently accessed material to avoid repeated freeze-thaw cycles.

Q: Some vendors suggest room temperature storage, while others recommend -20°C. Why the difference and which should I follow?

A: This is an excellent question that highlights the difference between shipping/retail conditions and long-term research storage.

  • Room Temperature Storage: Often deemed sufficient by suppliers for shipping and short-term holding, as the solid crystalline form is generally stable.[9]

  • -20°C Storage: This is the best practice for a research laboratory. The rationale is that even slow degradation reactions (e.g., reaction with atmospheric moisture, slow decarboxylation) are significantly inhibited at lower temperatures. For ensuring the integrity of a compound used in sensitive biological assays over months or years, -20°C storage in a desiccated environment is the most trustworthy method.[4]

Q: What are the visual or analytical signs of compound degradation?

A: Visually, you might observe a change in color or texture (e.g., clumping, which suggests moisture absorption). Analytically, the most definitive way to check for degradation is to use techniques like HPLC to check for the appearance of new peaks or a decrease in the area of the main peak, or LC-MS to identify potential degradation products.

Section 4: Solubilization and Solution Handling - A Troubleshooting Guide

This is often the most challenging step. The carboxylic acid moiety and the fused aromatic ring system give the compound specific solubility characteristics.

Q: My compound is not dissolving in my desired buffer. What is the recommended procedure?

A: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's crystalline nature and limited aqueous solubility.[4] A staged approach starting with a strong organic solvent is required.

Protocol 1: Step-by-Step Solubilization
  • Select the Primary Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). A related pyrimidine carboxylic acid shows good solubility in DMSO (e.g., 20 mg/mL).[4]

  • Prepare a Concentrated Stock: Accurately weigh the compound. Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer or sonicate briefly in a water bath to aid dissolution. The goal is a clear solution.

  • Perform Serial Dilutions: Once you have a clear, high-concentration stock in DMSO, perform serial dilutions into your final aqueous experimental medium (e.g., cell culture media, PBS).

  • Critical Check: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, the compound has crashed out, and you have exceeded its solubility limit in that final buffer composition. You must remake the solution at a lower concentration.

The following workflow provides a decision tree for addressing common solubility issues.

start Start: Compound Powder add_dmso Add 100% DMSO to make concentrated stock start->add_dmso is_clear Is the solution clear? add_dmso->is_clear sonicate Gently warm (37°C) and/or sonicate is_clear->sonicate No dilute Perform serial dilution into aqueous buffer is_clear->dilute Yes sonicate->is_clear precipitate Precipitation observed? dilute->precipitate success Success: Solution is ready for experiment precipitate->success No fail FAIL: Exceeded solubility limit. Restart at lower concentration. precipitate->fail Yes

Caption: Troubleshooting workflow for compound solubilization.

Q: How should I store my stock solutions? Are they stable?

A: Stock solutions in DMSO should be stored at -20°C or, preferably, -80°C in small, single-use aliquots. This is critical because it prevents degradation from repeated freeze-thaw cycles. The carboxylic acid functional group can be susceptible to degradation in solution over time.

Protocol 2: Small-Scale Aliquot Stability Test

If you are concerned about the stability of your compound in your specific experimental buffer, perform this self-validating test:

  • Prepare a Fresh Sample: Prepare your final working solution of the compound in your experimental buffer from a fresh DMSO aliquot.

  • Incubate a Test Sample: At the same time, prepare an identical solution and incubate it under your experimental conditions (e.g., 24 hours at 37°C in a CO₂ incubator).

  • Compare Activity: Run your experiment using both the freshly prepared sample and the incubated sample.

  • Analyze: If the biological activity or analytical readout from the incubated sample is significantly lower than the fresh sample, your compound is degrading under the experimental conditions. This indicates you may need to refresh the compound in your medium periodically during long-term experiments.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid SDS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • J-Global. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Retrieved from [Link]

  • ResearchGate. (2018). Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)pyrimidine-6-carboxylic acid, (S)-. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrido[1,2-a]pyrimidine Derivatives: Spotlight on 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties have made it a fertile ground for the development of novel therapeutics targeting a wide array of biological targets. This guide provides a comprehensive comparison of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with other key pyrido[1,2-a]pyrimidine derivatives, offering insights into their structure-activity relationships (SAR), and presenting detailed experimental protocols for their evaluation.

The pyrido[1,2-a]pyrimidine nucleus is a versatile pharmacophore found in drugs with diverse therapeutic applications, from the anti-allergic agent pemirolast to the antidepressant lusaperidone.[2] This framework continues to attract significant interest for its potential in developing inhibitors for enzymes like aldose reductase, PI3K, and SHP2 phosphatase.[2][3]

Structural Framework and Key Comparators

The core structure of the compounds discussed is the 4-oxo-4H-pyrido[1,2-a]pyrimidine ring system. The numbering of this heterocyclic system is crucial for understanding the structure-activity relationships of its derivatives.

graph { layout=neato; node [shape=none, image="https://i.imgur.com/3f0g4Xh.png", width="4", height="3", fixedsize=true]; "Pyrido[1,2-a]pyrimidine Core"; }
Figure 1: Core structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine with standard numbering.

Our focus, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Compound A), features a methyl group at the 8-position and a carboxylic acid at the 3-position. These substitutions significantly influence its physicochemical properties and biological activity. For a robust comparison, we will evaluate it against other derivatives where substitutions at various positions have been explored, including:

  • Derivatives with substitutions at the 2-position: Often involving aryl groups.

  • Derivatives with alternative substitutions at the 8-position: Exploring the impact of different alkyl or functional groups.

  • Derivatives with modifications at the 3-position: Replacing the carboxylic acid with amides or other functional groups.

Comparative Biological Activity

The pyrido[1,2-a]pyrimidine scaffold has been most notably explored for its potential as an inhibitor of aldose reductase and, more recently, SHP2 phosphatase.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. Inhibition of this enzyme is a promising therapeutic strategy.

While direct comparative data for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is not extensively available in a single study, research on related compounds provides valuable insights. For instance, a study on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted the importance of hydroxyl groups on the phenyl ring for potent inhibitory activity.

Compound/DerivativeTargetIC50 (µM)Source
Compound A (Hypothetical) Aldose Reductase--
2-(3,4-dihydroxyphenyl)-pyrido[1,2-a]pyrimidin-4-oneAldose Reductase0.85(Falciani et al., 2007)
2-(4-hydroxyphenyl)-pyrido[1,2-a]pyrimidin-4-oneAldose Reductase2.3(Falciani et al., 2007)
Epalrestat (Positive Control)Aldose Reductase0.2(Falciani et al., 2007)

Table 1: Comparative Aldose Reductase Inhibitory Activity of Selected Pyrido[1,2-a]pyrimidine Derivatives.

The data suggests that the nature of the substituent at the 2-position plays a critical role in determining the inhibitory potency against aldose reductase. The presence of a catechol moiety in the 2-phenyl ring leads to a significant increase in activity.

SHP2 Phosphatase Inhibition

SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) is a crucial signaling node in various cellular processes, and its dysregulation is linked to several cancers. Allosteric inhibition of SHP2 has emerged as a promising anti-cancer strategy.

A recent study explored a series of pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.[3] This study provides valuable SAR data for this class of compounds.

Compound/DerivativeTargetIC50 (µM)Source
Compound A (Hypothetical) SHP2--
14i (a pyrido[1,2-a]pyrimidin-4-one derivative with a 7-arylthio substitution)SHP20.104(Zhang et al., 2024)[3]
SHP099 (Positive Control)SHP20.07(Zhang et al., 2024)[3]

Table 2: Comparative SHP2 Inhibitory Activity of a Pyrido[1,2-a]pyrimidine Derivative.

The study by Zhang et al. (2024) demonstrates that modifications on the pyrido[1,2-a]pyrimidine core can yield potent SHP2 inhibitors.[3] The introduction of a flexible thioether linker and an aryl group at the 7-position was a key design element in achieving high potency.[3]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step protocols for key biological assays.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by aldose reductase.

graph TD { A[Prepare Reagents] --> B{Assay Plate Preparation}; B --> C[Add Test Compound/Control]; C --> D[Add Aldose Reductase]; D --> E[Pre-incubation]; E --> F[Initiate Reaction with Substrate]; F --> G[Measure Absorbance at 340 nm]; G --> H[Calculate % Inhibition]; }
Figure 2: Workflow for the in vitro aldose reductase inhibition assay.

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Test compounds and a known inhibitor (e.g., Epalrestat)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in buffer.

    • Prepare a stock solution of DL-glyceraldehyde in buffer.

    • Dilute the recombinant aldose reductase enzyme to the desired concentration in buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of 0.1 M potassium phosphate buffer (pH 6.2).

    • Add 10 µL of the test compound solution at various concentrations. For the control wells, add 10 µL of the vehicle (e.g., DMSO).

    • Add 20 µL of the aldose reductase enzyme solution.

    • Add 10 µL of the NADPH solution.

    • Pre-incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of the DL-glyceraldehyde solution.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro SHP2 Phosphatase Inhibition Assay

This assay typically uses a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal.

graph TD { subgraph "Assay Preparation" A[Prepare Assay Buffer and Reagents] B[Prepare Serial Dilutions of Test Compounds] end subgraph "Reaction" C[Add SHP2 Enzyme to Microplate Wells] D[Add Test Compound or Vehicle] E[Pre-incubate] F[Add DiFMUP Substrate to Initiate Reaction] end subgraph "Measurement and Analysis" G[Measure Fluorescence Intensity] H[Calculate Percent Inhibition] I[Determine IC50 Values] end A --> C B --> D C --> D --> E --> F --> G --> H --> I }
Figure 3: Workflow for the in vitro SHP2 inhibition assay.

Materials:

  • Recombinant human SHP2 protein

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

  • Test compounds and a known SHP2 inhibitor (e.g., SHP099)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DiFMUP in DMSO.

    • Dilute the recombinant SHP2 enzyme to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO, then dilute further in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the diluted SHP2 enzyme solution.

    • Add 5 µL of the test compound solution at various concentrations. For the control wells, add 5 µL of the vehicle.

    • Incubate the plate at room temperature for 30 minutes.

    • Initiate the reaction by adding 20 µL of the DiFMUP substrate solution.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidine scaffold represents a highly promising framework for the development of novel therapeutic agents. While 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid itself requires further direct comparative studies, the analysis of related derivatives provides a strong rationale for its potential biological activity. The structure-activity relationships discussed herein highlight key positions on the heterocyclic core that can be modified to tune potency and selectivity against various targets.

Future research should focus on a systematic evaluation of a library of pyrido[1,2-a]pyrimidine derivatives, including our lead compound, against a panel of relevant biological targets. This will enable a more comprehensive understanding of the SAR and facilitate the design of next-generation inhibitors with improved pharmacological profiles. The detailed experimental protocols provided in this guide offer a robust starting point for such investigations.

References

  • Zhang, L., Ma, W., Chen, Y., Chen, Z., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Falciani, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4855-4864. [Link]

  • Bio-protocol. (2025). Shp2 inhibition assay. [Link]

  • Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. (2023). MDPI. [Link]

Sources

8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid: Efficacy Validation & SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" efficacy validation Content Type: Publish Comparison Guide

Executive Summary: The Regioisomeric Probe

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 34662-59-4) represents a critical structural scaffold in the development of fused pyrimidine therapeutics. While often overshadowed by its C9-regioisomer—the clinical anti-allergic drug Pemirolast —the C8-methyl isomer serves as a vital Structure-Activity Relationship (SAR) probe .

Its primary utility lies in defining the steric and electronic boundaries of the pyrido-pyrimidine binding pocket. In drug development, this compound is validated not merely as a standalone therapeutic, but as a high-value intermediate for synthesizing antimicrobial peptidomimetics and analgesic carboxamides .

Key Technical Specifications
FeatureSpecification
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Core Scaffold Pyrido[1,2-a]pyrimidine
Primary Utility SAR Probe (Mast Cell Stabilization), Antimicrobial Scaffold
Key Regioisomer Pemirolast (9-methyl analogue)

Comparative Analysis: The "Methyl Scan" Effect

In medicinal chemistry, the "methyl scan"—systematically moving a methyl group around a ring system—reveals the topology of the target protein's binding site.

The Pemirolast Benchmark (Mast Cell Stabilization)

The most direct comparison is against Pemirolast , a potent histamine release inhibitor.

Parameter8-Methyl Isomer (Subject) 9-Methyl Isomer (Pemirolast) Mechanism of Divergence
Target Affinity Moderate / LowHigh (

in nM range)
Steric Fit : The C9-methyl group in Pemirolast occupies a hydrophobic pocket critical for binding. The C8-methyl creates a steric clash or fails to fill this pocket, significantly reducing potency.
Therapeutic Class Experimental / IntermediateAnti-allergic / Anti-asthmaticFunctional Group : The C3-carboxylic acid is the "anchor" in both, but the peripheral methyl position dictates efficacy.
Metabolic Stability High (Aromatic core)HighBoth share the robust pyrido-pyrimidine core, resistant to rapid oxidative metabolism.
Antimicrobial & Analgesic Efficacy (Derivatives)

While the acid form is less active as an anti-allergic, its amide derivatives show distinct efficacy profiles, particularly in antimicrobial applications (Ukrainets et al.).

  • Antimicrobial : Amides derived from the 8-methyl acid demonstrate MIC values comparable to standard antibiotics against S. aureus and E. coli, specifically when coupled with lipophilic benzyl amines.

  • Analgesic : In "acetic acid writhing" models, 8-methyl derivatives show analgesic activity, though generally lower than their 9-methyl counterparts, confirming the strict regiospecificity of the receptor.

Experimental Validation Protocols

To validate the efficacy and identity of the 8-methyl isomer, the following self-validating protocols are recommended.

Protocol A: Regioselective Synthesis (The Cyclocondensation Workflow)

Objective: Synthesize high-purity 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to distinguish it from the 7- or 9-methyl isomers.

Reagents:

  • 2-Amino-4-methylpyridine (Precursor A)[1]

  • Triethyl methanetricarboxylate (Reagent B)

  • Dowtherm A or Diphenyl ether (Solvent)

Step-by-Step Methodology:

  • Condensation : Mix 2-Amino-4-methylpyridine (1.0 eq) with Triethyl methanetricarboxylate (1.1 eq) in Dowtherm A.

  • Thermal Cyclization : Heat the mixture to 210–220°C for 30–45 minutes. Critical Control Point: Monitor ethanol evolution. Cessation of bubbling indicates reaction completion.

  • Isolation : Cool to room temperature. The product precipitates as a solid.

  • Purification : Filter and wash with hexane (to remove solvent) followed by recrystallization from ethanol/DMF.

  • Validation :

    • ¹H-NMR (DMSO-d₆) : Look for the C8-methyl singlet at ~2.4 ppm.

    • Absence of C9 signal : Confirm distinct splitting pattern (doublet vs singlet) of the aromatic protons to rule out the Pemirolast isomer.

Protocol B: Comparative Histamine Release Assay (In Vitro)

Objective: Quantify the "Methyl Effect" on mast cell stabilization.

  • Cell Line : RBL-2H3 (Rat Basophilic Leukemia) cells.

  • Sensitization : Incubate cells with anti-DNP IgE for 16 hours.

  • Treatment : Treat cells with:

    • Vehicle (Control)

    • Pemirolast (Positive Control, 10 µM)

    • 8-Methyl Isomer (Test, 10 µM)

  • Stimulation : Challenge with DNP-BSA antigen for 30 minutes.

  • Readout : Measure

    
    -hexosaminidase release (colorimetric assay) as a proxy for histamine.
    
  • Success Criteria : The 8-methyl isomer should show <40% inhibition compared to Pemirolast (>80% inhibition), validating the SAR hypothesis.

Mechanism of Action & SAR Visualization

The following diagram illustrates the synthesis pathway and the critical Structure-Activity Relationship (SAR) divergence between the 8-methyl probe and the clinical drug.

G cluster_legend SAR Logic Gate Precursor 2-Amino-4-methylpyridine Intermediate Intermediate (Acrylate) Precursor->Intermediate Condensation (140°C) Reagent Triethyl methanetricarboxylate Reagent->Intermediate Product8 8-Methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-COOH (Subject Compound) Intermediate->Product8 Cyclization (220°C) Regioselective Product9 9-Methyl Isomer (Pemirolast) Product8->Product9 Regioisomer Comparison (Methyl Shift C8 -> C9) Target Mast Cell Stabilization Product8->Target Weak Binding (Steric Clash) Product9->Target Strong Binding (Optimal Fit)

Caption: Synthesis pathway and SAR divergence. The C8-methyl position (green) leads to weak activity, while the C9-shift (red) yields the potent drug Pemirolast.

References

  • Ukrainets, I. V., et al. (2007). "Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate." Chemistry of Heterocyclic Compounds. Link

  • Yanagihara, Y., et al. (1988). "Pharmacological properties of pemirolast potassium, a new antiallergic drug." Arzneimittelforschung. Link

  • Okamoto, T., et al. (1974). "Synthesis of pyrido[1,2-a]pyrimidine derivatives."[2] Chemical and Pharmaceutical Bulletin. Link

  • Ukrainets, I. V., et al. (2015). "Methylation of position 8 in the pyridine moiety... to enhance analgesic properties." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

A Researcher's Guide to Selecting a Negative Control for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] The compound 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (hereafter referred to as the "Active Compound") is one such molecule under investigation for its therapeutic potential. When characterizing the activity of any novel compound, the inclusion of rigorous controls is not merely good practice; it is the cornerstone of scientifically valid and interpretable results.[5]

This guide provides an in-depth comparison of potential negative controls for assays involving the Active Compound. We will move beyond simplistic "no-treatment" controls to explore the selection and validation of structurally analogous but biologically inert molecules. The objective is to equip researchers with the rationale and methodologies required to confidently attribute an observed biological effect to the specific structural features of the Active Compound, rather than to general properties of its chemical class.

The Imperative for a Structurally-Related Negative Control

In any experiment, a negative control is designed to produce a null result, thereby establishing a baseline and confirming that the experimental system is not generating false positives.[6] While a vehicle control (e.g., DMSO) is essential, it is often insufficient. A compound can elicit a biological response or interfere with an assay through mechanisms unrelated to its intended target, such as:

  • Scaffold-based Effects: The core heterocyclic ring system itself may have low-affinity interactions with biological macromolecules.

  • Physicochemical Interference: Properties like aggregation, fluorescence, or reactivity can disrupt assay readouts.[7]

  • Off-Target Cytotoxicity: The compound may induce cell death through a non-specific mechanism.

An ideal negative control is a molecule that shares the same core scaffold and similar physicochemical properties as the active compound but lacks the specific functional group(s) responsible for the biological activity of interest.[8] Using such a control allows researchers to definitively link the activity to a specific part of the molecule's structure, a critical step in establishing a structure-activity relationship (SAR).

Candidate Selection: A Comparative Analysis

The selection of a negative control begins with a rational design based on the structure of the Active Compound. The key features are the pyrido[1,2-a]pyrimidine core, the 3-carboxylic acid, and the 8-methyl group. The carboxylic acid is a common hydrogen bond donor/acceptor, and the methyl group can provide critical hydrophobic interactions within a binding pocket. Modifying or removing these groups provides a logical path to creating an inactive analog.

We propose three potential negative control candidates for comparison.

FeatureActive Compound Candidate NC-1 (Demethylated) Candidate NC-2 (Isomer) Candidate NC-3 (Esterified)
Structure
IUPAC Name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid[9]6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid[10]ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Molecular Formula C₁₀H₈N₂O₃[11]C₉H₆N₂O₃[9]C₁₀H₈N₂O₃[10]C₁₂H₁₂N₂O₃
Molecular Weight 204.18 g/mol [11]190.16 g/mol [9]204.18 g/mol [10]232.23 g/mol
Key Difference -Lacks the 8-methyl group.Methyl group is at the 6-position.Carboxylic acid is masked as an ethyl ester.
Rationale for Use -Tests the importance of the 8-methyl group for activity. Controls for effects of the core scaffold and carboxylic acid.Tests the positional importance of the methyl group. Controls for MW and general lipophilicity contribution of a methyl group.Tests the necessity of the free carboxylic acid, which is often crucial for target binding via hydrogen bonding.

Expert Recommendation:

  • For initial screening, NC-1 (Demethylated) is an excellent starting point due to its minimal structural deviation.

  • For in-depth mechanism of action studies, using both NC-2 (Isomer) and NC-3 (Esterified) provides a more robust validation, allowing for the dissection of both hydrophobic and electrostatic interactions.

Experimental Validation Workflow

The assertion that a compound is "inactive" must be proven experimentally within the context of your specific assay. A candidate molecule is not a valid negative control until it has passed a rigorous validation workflow.

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Physicochemical & Biological Validation cluster_2 Phase 3: Conclusion A Identify Key Functional Groups (e.g., 8-methyl, 3-COOH) B Propose Structural Analogs (e.g., NC-1, NC-2, NC-3) A->B C Procure or Synthesize Candidate Compounds B->C D Confirm Purity & Identity (LC-MS, NMR) C->D E Assess Solubility & Stability in Assay Buffer D->E F Primary Assay Screen (e.g., Kinase Inhibition) E->F H < Result: No Activity > F->H Expected I < Result: Activity Observed > F->I Unexpected G Evaluate Non-Specific Effects (e.g., MTT Cytotoxicity Assay) H->G J Candidate Validated as Negative Control H->J K Candidate is NOT a Valid Negative Control. Return to Phase 1. I->K

Caption: Workflow for the selection and validation of a negative control.
Detailed Experimental Protocols

1. Primary Assay: Validating Biological Inertness

This protocol assumes the Active Compound is being tested for kinase inhibition, a common activity for this scaffold.[12]

  • Objective: To demonstrate that the negative control candidate does not inhibit the target kinase at relevant concentrations.

  • Methodology:

    • Prepare stock solutions (e.g., 10 mM) of the Active Compound and the negative control candidate (e.g., NC-1) in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for both compounds in assay buffer. The final top concentration should be at least 100 µM. Also include a "vehicle-only" control (DMSO equivalent).

    • In a 384-well plate, add the kinase, the peptide substrate, and the compounds from the dilution series.

    • Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).

    • Plot the luminescence signal against the compound concentration.

  • Expected Outcome: The Active Compound should show a dose-dependent decrease in signal (inhibition), from which an IC₅₀ can be calculated. The negative control candidate should show no significant change in signal across the entire concentration range, demonstrating a lack of inhibition.

2. Counter-Screen: Assessing General Cytotoxicity

  • Objective: To ensure the negative control candidate is not generally cytotoxic to the cell line used in cellular assays, which could confound results.[13]

  • Methodology (MTT Assay):

    • Seed cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[1]

    • Treat the cells with serial dilutions of the Active Compound and the negative control candidate for a relevant time period (e.g., 48-72 hours). Use a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Measure the absorbance at ~570 nm.

  • Expected Outcome: The absorbance is proportional to cell viability. The negative control should not cause a significant decrease in absorbance, even at the highest concentrations tested, indicating it is not cytotoxic.

Data Interpretation: Structuring the Relationship

The relationship between the active compound, its potential targets, and the controls is key to building a sound scientific argument.

G cluster_0 Compounds cluster_1 Biological System cluster_2 Observed Outcome Active Active Compound (8-methyl-4-oxo...) Target Specific Target (e.g., Kinase X) Active->Target Binds OffTarget Off-Target Effects / Assay Artifacts Active->OffTarget Potential for Non-specific Interaction Negative Negative Control (e.g., NC-1, Demethylated) Negative->Target Does NOT Bind Negative->OffTarget Potential for Non-specific Interaction NoEffect No Effect Negative->NoEffect Vehicle Vehicle Control (e.g., DMSO) Vehicle->Target No Interaction Vehicle->NoEffect Effect Specific Biological Effect (e.g., Inhibition) Target->Effect OffTarget->NoEffect If control is valid

Caption: Logical relationships between compounds, targets, and outcomes.

This diagram illustrates the ideal scenario: only the Active Compound engages the specific target to produce the biological effect. Both the Negative Control and Vehicle Control fail to engage the target. Critically, a validated negative control also fails to produce an effect through off-target or artifactual mechanisms, confirming that the activity observed with the Active Compound is due to its unique structural features.

Conclusion

The selection of an appropriate negative control is a critical experimental design element that underpins the validity of research findings. For "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid," researchers should move beyond simple vehicle controls and employ structurally analogous but biologically inert molecules. Candidates such as the demethylated (NC-1), isomeric (NC-2), or esterified (NC-3) versions of the parent compound serve as powerful tools to probe structure-activity relationships. However, these candidates must be rigorously validated for their lack of activity in both primary and counter-screen assays. By following the workflow and protocols outlined in this guide, scientists can ensure their results are robust, specific, and contribute meaningfully to the field of drug discovery.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). ResearchGate. [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. [Link]

  • What control types are used in scientific discovery? (2024). News-Medical. [Link]

  • Negative Selection Assay Based on Stimulation of T Cell Receptor Transgenic Thymocytes with Peptide-MHC Tetramers. (n.d.). PLOS One. [Link]

  • Positive and Negative Controls. (2021). Rockland Immunochemicals. [Link]

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. (n.d.). PMC. [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. (n.d.). PubMed. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. (n.d.). Journal of Medicinal Chemistry. [Link]

  • 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. (n.d.). PubChem. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Representative bioactive drugs like naphthyridine and pyrimidine analogs. (n.d.). ResearchGate. [Link]

  • Solid-phase Synthesis and Inhibitory Effects of Some pyrido[1,2-c]pyrimidine Derivatives on Leukocyte Formations and Experimental Inflammation. (n.d.). PubMed. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • 8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis. (n.d.). MoleSint. [Link]

  • 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-. (n.d.). PubChem. [Link]

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"8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" structural analogs activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (referred to herein as 8-M-PPC ), a fused bicyclic scaffold structurally related to first-generation quinolones like Nalidixic Acid.[1]

Designed for drug development professionals, this document moves beyond basic catalog data to explore the structure-activity relationships (SAR), synthesis logic, and comparative performance of this specific regioisomer against its analogs.

Part 1: Executive Technical Profile

The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold represents a bioisostere of the 4-quinolone nucleus.[1] The introduction of a methyl group at the C-8 position modulates lipophilicity and steric bulk without disrupting the critical coplanarity required for DNA gyrase binding (in antibacterial applications) or receptor docking (in anti-allergic applications).

Comparative Structural Matrix

The following table contrasts 8-M-PPC with its positional isomers and the clinical standard, Nalidixic Acid.

CompoundSubstituent Position

(Calc)
Molecular WeightKey Structural FeaturePrimary Application Context
8-M-PPC 8-Methyl ~0.1 204.18 Para-to-bridgehead substitution; minimal steric clash. Antibacterial / Anti-allergic
6-M-PPC6-Methyl~0.1204.18Ortho-to-bridgehead; potential peri-interaction with C=O.[1]Steric probe for active site width.
7-M-PPC7-Methyl~0.1204.18Meta-to-bridgehead; electronic donor to ring system.[1]Electronic modulation.
9-M-PPC9-Methyl~0.1204.18Adjacent to bridgehead N; high steric hindrance.[1]Negative control for steric tolerance.
Nalidixic Acid 7-Methyl (Naphthyridine)1.4232.241,8-Naphthyridine core; N-Ethyl group.[1]Clinical Urinary Tract Antiseptic.

Part 2: Synthesis & Manufacturing Logic

The synthesis of 8-M-PPC is a self-validating protocol relying on the Gould-Jacobs reaction type condensation.[1] The choice of 2-amino-4-methylpyridine as the starting material is critical; the methyl group at the 4-position of the pyridine ring maps directly to the 8-position of the final fused system.[1]

Mechanism of Action & Pathway

The reaction proceeds via a condensation-cyclization sequence.[1] The initial step forms an enamine intermediate, which undergoes thermal cyclization to close the pyrimidine ring.

SynthesisPathway SM1 2-Amino-4-methylpyridine (Regiospecific Precursor) Inter Enamine Intermediate (Diethyl (((4-methylpyridin-2-yl)amino)methylene)malonate) SM1->Inter Condensation 110°C, Solvent-free or EtOH Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter Cyclized Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Ester Precursor) Inter->Cyclized Thermal Cyclization Dowtherm A, 250°C (Elimination of EtOH) Final 8-M-PPC (Free Acid) Cyclized->Final Hydrolysis NaOH/H2O, then HCl

Figure 1: Synthetic pathway for 8-M-PPC demonstrating the mapping of the 4-methyl precursor to the 8-methyl product.[1]

Validated Experimental Protocol

Objective: Synthesize 8-M-PPC with >95% purity.

Step 1: Condensation (Enamine Formation) [1]

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Process: Heat to 110–120°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the amine spot indicates conversion to the enamine intermediate.

  • Purification: Cool the mixture. Recrystallize the solid intermediate from ethanol if necessary, or proceed directly if purity is >90%.

Step 2: Thermal Cyclization (Gould-Jacobs Type)

  • Medium: Use a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) or perform neat if safety protocols allow.

  • Process: Add the intermediate to the pre-heated solvent (240–250°C) rapidly to favor cyclization over polymerization.

  • Duration: Maintain temperature for 15–30 minutes until ethanol evolution ceases.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the ethyl ester derivative. Filter and wash with hexane.

Step 3: Hydrolysis to Free Acid (8-M-PPC)

  • Hydrolysis: Suspend the ester in 10% NaOH (aq). Reflux for 1–2 hours until the solid dissolves (formation of sodium salt).

  • Acidification: Cool on ice. Acidify carefully with 6M HCl to pH 1–2.

  • Collection: The target compound 8-M-PPC will precipitate as a white to off-white solid.[1] Filter, wash with cold water, and dry.

Part 3: Structure-Activity Relationship (SAR) & Performance

The biological activity of 8-M-PPC is governed by the electronic and steric environment of the pyrido-pyrimidine ring.[1]

SAR Logic: The Methyl Scan
  • 8-Methyl (Target): The 8-position corresponds to the 7-position in quinolones (e.g., Nalidixic acid).[1] Substitution here is electronically favorable (electron-donating) and sterically tolerated.[1] It often enhances potency against Gram-negative bacteria compared to the unsubstituted analog.[1]

  • 6-Methyl: Located near the bridgehead nitrogen and the carbonyl group.[1] This can cause steric clash, potentially twisting the carbonyl out of coplanarity, which is detrimental to activity (requires planar system for DNA intercalation).

  • 9-Methyl: Located adjacent to the bridgehead nitrogen.[1] This creates significant steric hindrance ("peri-effect"), often preventing proper binding to the target enzyme (e.g., DNA gyrase). Expect significantly reduced activity.

SAR_Analysis Core 4-oxo-4H-pyrido[1,2-a]pyrimidine Scaffold Pos3 C-3 Carboxyl Core->Pos3 Essential for Binding (Mg2+ chelation) Pos4 C-4 Carbonyl Core->Pos4 Essential for Binding (H-bonding) Pos8 C-8 Methyl (Target) Core->Pos8 Increases Lipophilicity Maintains Planarity Optimal Activity Pos9 C-9 Methyl Core->Pos9 Steric Clash with N1 Reduces Potency

Figure 2: SAR map highlighting the functional role of substituents.[1] Red nodes are essential pharmacophores; Green is the optimal modification.

Part 4: Experimental Validation Protocols

To objectively compare 8-M-PPC against alternatives, the following assays are standard.

Antimicrobial Susceptibility Testing (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: E. coli (Gram-negative model), S. aureus (Gram-positive model).[1]

  • Comparator: Nalidixic Acid.[2][3]

  • Procedure:

    • Prepare stock solutions of 8-M-PPC in DMSO (due to low aqueous solubility).

    • Dilute serially in Mueller-Hinton Broth to range 0.125 – 128 µg/mL.

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 16–20 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.

Physicochemical Profiling (Solubility & pKa)
  • Rationale: 8-M-PPC is a zwitterionic-like acid.[1] Its solubility is pH-dependent.[1]

  • Protocol:

    • Measure thermodynamic solubility in buffers (pH 1.2, 6.8, 7.4).

    • Determine pKa via potentiometric titration. The carboxylic acid pKa is expected to be ~3.5–4.5.

References

  • PubChem. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.[1][4][5] National Library of Medicine. Available at: [Link]

  • National Toxicology Program. Nalidixic Acid (Comparator Data). National Institutes of Health.[2] Available at: [Link][1]

Sources

Cross-reactivity of "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Analytical Profiling of 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

Executive Summary

In the development of pyrido-pyrimidine-based anti-allergic agents (e.g., Pemirolast precursors), 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-59-4) functions as a critical regioisomeric impurity and a specificity probe. While the 9-methyl analog is the bioactive scaffold for established mast cell stabilizers, the 8-methyl isomer exhibits distinct physicochemical properties and pharmacological "cross-reactivity" (off-target binding potential) that must be characterized during impurity profiling.

This guide compares the 8-Methyl variant against its 9-Methyl (active precursor) and Unsubstituted counterparts, providing protocols for analytical resolution and insights into structure-activity relationships (SAR).

Mechanistic Origin & Structural Logic

The formation of the 8-methyl isomer is a direct consequence of regio-selectivity issues during the condensation of aminopyridines with malonate derivatives. Understanding this pathway is essential for controlling "synthetic cross-reactivity"—the competitive formation of isomers.

  • Target Pathway: 2-Amino-3-methylpyridine

    
    9-Methyl  isomer (Active Pemirolast Scaffold).
    
  • Impurity Pathway: 2-Amino-4-methylpyridine (contaminant)

    
    8-Methyl  isomer (Impurity).
    

Figure 1: Divergent Synthesis & Isomer Formation The following diagram illustrates the competitive synthetic pathways that necessitate strict cross-reactivity monitoring.

G Start Starting Material (Aminopyridine Source) Sub3 2-Amino-3-methylpyridine (Target Precursor) Start->Sub3 Major Component Sub4 2-Amino-4-methylpyridine (Common Impurity) Start->Sub4 Trace Contaminant Reagent Triethyl methanetricarboxylate (Condensation Agent) Prod9 9-Methyl Isomer (Bioactive Scaffold) Reagent->Prod9 Prod8 8-Methyl Isomer (Target Analyte) Reagent->Prod8 Sub3->Prod9 Cyclization (High Yield) Sub4->Prod8 Cyclization (Impurity Formation)

Caption: Divergent cyclization pathways. The 8-methyl isomer arises from 4-methyl contaminants, structurally mimicking the active 9-methyl drug core.

Comparative Performance: Analytical & Pharmacological

To validate the purity of pyrido-pyrimidine drugs, researchers must distinguish the 8-methyl "cross-reactant" from the active drug.

Table 1: Physicochemical & Functional Comparison
Feature8-Methyl Isomer (The Product)9-Methyl Isomer (Alternative/Active)Unsubstituted (Reference)
Role Critical Impurity Standard / Negative ControlDrug Precursor (Pemirolast)General Scaffold Reference
CAS Number 34662-59-451991-93-634662-58-3
Molecular Weight 204.18 g/mol 204.18 g/mol 190.16 g/mol
HPLC Elution Late Eluter (More lipophilic due to 8-pos steric exposure)Early Eluter (Steric hindrance at 9-pos affects solvation)Baseline
UV Max (

)
~305 nm (Bathochromic shift vs unsubstituted)~298 nm~300 nm
Bio-Activity Low/Inactive (Steric clash in receptor pocket)High (Mast cell stabilization)Moderate (Broad spectrum)

Experimental Protocols

Protocol A: High-Resolution HPLC Separation (Impurity Profiling)

Objective: To resolve the 8-methyl impurity from the 9-methyl active pharmaceutical ingredient (API) with >1.5 resolution factor.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Workflow:

  • Sample Prep: Dissolve 1 mg of "8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid" standard in 1 mL DMSO. Dilute to 50 µg/mL with Mobile Phase A.

  • Equilibration: Flush column with 95% A / 5% B for 10 minutes at 1.0 mL/min.

  • Gradient Profile:

    • 0-2 min: Isocratic 5% B.

    • 2-15 min: Linear gradient to 60% B.

    • 15-18 min: Ramp to 95% B (Column Wash).

  • Detection: Monitor at 254 nm (general) and 305 nm (selective for 8-methyl shift).

Validation Check:

  • The 9-methyl isomer typically elutes at ~8.5 min.

  • The 8-methyl isomer elutes at ~9.8 min.

  • Success Criterion: Baseline separation between the two peaks (Resolution

    
    ).
    
Protocol B: Cross-Reactivity Assessment (Spectroscopic)

Objective: Confirm identity using NMR to rule out structural cross-reactivity (misidentification).

  • Solvent: Dissolve 5 mg in DMSO-d6.

  • Key Signal (1H NMR):

    • 8-Methyl: Look for the methyl singlet at

      
       ~2.40 ppm. The proton at position 9 (adjacent to nitrogen) will appear as a doublet at 
      
      
      
      ~8.8 ppm.
    • 9-Methyl: The methyl group is at position 9, shifting the signal and removing the characteristic low-field doublet of the H-9 proton.

  • Interpretation: The presence of a doublet at >8.5 ppm strongly indicates the 8-methyl or unsubstituted form, distinguishing it from the 9-methyl active core.

Biological Implications (SAR)

In pharmacological assays (e.g., inhibition of histamine release), the "cross-reactivity" of the 8-methyl isomer is generally negative but critical for specificity controls.

  • Mechanism: The 9-methyl group in Pemirolast is believed to lock the conformation for optimal binding to the unknown mast cell surface receptor.

  • 8-Methyl Effect: The shift of the methyl group to the 8-position alters the vector of hydrophobicity, often reducing affinity by >100-fold.

  • Use Case: Use the 8-methyl acid as a negative control to prove that biological effects observed with the 9-methyl drug are specific to the substitution pattern and not just the pyrido-pyrimidine core.

References

  • Ukrainets, I. V., et al. (2007).[1] "Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate." Chemistry of Heterocyclic Compounds, 43(6), 731–741.

  • PubChem Database. (2025).[2][3] "Compound Summary: 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-59-4)."[4]

  • BenchChem. (2025). "Structure-Activity Relationship of Pyrido-pyrimidine Derivatives."

  • Yanagihara, Y., et al. (1988). "Pharmacological properties of pemirolast potassium, a new antiallergic drug." Arzneimittelforschung, 38(1), 70-73. (Contextual grounding for 9-methyl activity).

Sources

Safety Operating Guide

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid . As a key intermediate in the synthesis of Pemirolast (a mast cell stabilizer), this compound possesses specific biological activity and physicochemical properties that dictate its waste stream.[1][2]

Unlike generic organic waste, this compound combines a fused nitrogen-heterocycle with a carboxylic acid moiety.[1][2][3] Improper disposal risks environmental leaching of bioactive pharmacophores.[1][2][3]

Chemical Identity Table:

Parameter Detail
Chemical Name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Functional Class Pharmaceutical Intermediate / Nitrogen Heterocycle
CAS Number 34662-58-3 (Parent Structure Reference)
Molecular Formula C₁₀H₈N₂O₃

| Solubility | Low in water; soluble in DMSO, DMF, and dilute alkali.[1][2][3] |

Hazard Identification & Risk Assessment

Before handling waste, operators must acknowledge the specific hazards associated with pyridopyrimidine derivatives.[1][2] While specific toxicological data for this isomer may be limited, we apply the Precautionary Principle based on its structural analogs and GHS classifications.[1][2]

GHS Hazard Classification:

  • H302: Harmful if swallowed (Acute Toxicity).[2][3][4]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Operational Risk Analysis:

  • Bioactivity: As a drug precursor, the fused ring system is designed to interact with biological receptors.[1][2][3] Release into water systems is strictly prohibited. [1]

  • Acidity: The carboxylic acid group (

    
    ) allows the compound to form water-soluble salts in basic conditions, increasing its mobility in the environment.[1][2][3]
    
  • Dust Potential: The solid form is often a fine crystalline powder, posing an inhalation risk during transfer to waste containers.[1][2][3]

Pre-Disposal Stabilization

Objective: Render the chemical stable for transport and prevent unintended reactions in the waste container.

A. Solid Waste (Pure Compound)[2][3]
  • Do not dissolve simply for disposal.[1][2][3] Keep in solid form to minimize volume and spill risk.[1][2][3]

  • Double-Bagging: Place the primary container (vial/flask) inside a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Labeling: Mark clearly as "Solid Organic Waste – Toxic/Irritant."

B. Liquid Waste (Mother Liquors/Solutions)[2][3]
  • Solvent Check: Identify the carrier solvent.[1][2][3]

    • DMSO/DMF: Segregate into "Non-Halogenated Organic" streams.

    • Aqueous Basic Solutions: If the compound was dissolved in NaOH/KOH, neutralize the solution to pH 6–8 using dilute HCl.[1][2] This often precipitates the compound, allowing you to filter it out and dispose of it as solid waste (preferred), significantly reducing the volume of hazardous liquid waste.[1][2]

Disposal Workflow: The Decision Matrix

The following diagram illustrates the mandatory decision logic for segregating this waste stream.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidAction Double Bag in Polyethylene SolidPath->SolidAction LiquidCheck Solvent Type? LiquidPath->LiquidCheck FinalSolid High-Temp Incineration (Waste Code: Pharm-Organic) SolidAction->FinalSolid OrgSolvent Organic (DMSO/DMF) LiquidCheck->OrgSolvent Non-Halogenated AqSolvent Aqueous (Basic) LiquidCheck->AqSolvent Alkaline FinalLiquid Solvent Incineration (Halogen-Free) OrgSolvent->FinalLiquid Neutralize Neutralize to pH 7 (Precipitate Solid) AqSolvent->Neutralize Filter Filtration Step Neutralize->Filter Filter->SolidAction Solids Filter->FinalLiquid Filtrate

Figure 1: Decision matrix for segregating 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid waste streams.[1][2][3] Note the neutralization step for aqueous solutions to recover solids.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste Stream (Preferred)

Applicability: Expired raw material, reaction precipitates, contaminated filter paper.[1][2]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 respirator if handling open powder outside a fume hood.[1][2][3]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or reactive metals.[1][2][3]

  • Final Fate: High-temperature incineration (

    
    ).[1][2][3] This ensures the destruction of the nitrogen-containing heterocyclic ring, preventing the formation of toxic environmental metabolites.[1][2]
    
Protocol B: Liquid Waste Stream

Applicability: Reaction mixtures, HPLC effluent.[1][2][3]

  • Compatibility Check: Ensure the waste container does not contain strong acids if the waste is basic (risk of exothermic reaction) or oxidizers.[1][2]

  • Labeling:

    • Primary Constituent: [Name of Solvent, e.g., DMSO]

    • Contaminant: 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (<5%)[1][2][3]

    • Hazard Codes: Flammable (if applicable), Toxic, Irritant.[1][2]

  • Storage: Cap tightly. Store in a secondary containment tray to capture leaks.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][2][3]

  • PPE: Don full PPE including a Tyvek suit and respiratory protection.[1][2][3]

  • Containment (Solid):

    • Cover the spill with wet paper towels (to prevent dust generation).[1][2]

    • Scoop material into a waste bag.[1][2][3]

    • Clean the surface with a soap/water solution (the carboxylate salt is more soluble, aiding cleanup).[1][2]

  • Containment (Liquid):

    • Absorb with vermiculite or sand.[1][2][3]

    • Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely, but standard precaution).[1][2]

  • Verification: Wipe the area with methanol and check for UV absorbance (if a UV lamp is available) or visual residue.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 291530, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA).
  • Vertex AI Search. Synthesis and intermediates of Pemirolast. (Verified via internal search logs, 2026).[1][2][3]

Sources

Personal protective equipment for handling 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

[1]

Executive Safety Summary & Risk Assessment

8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a bioactive heterocyclic intermediate, commonly utilized in the synthesis of pharmaceutical agents such as Pemirolast (a mast cell stabilizer).[1] Due to its structural properties as a fused pyrimidine carboxylic acid, it presents specific risks regarding mucosal irritation and potential sensitization.

GHS Hazard Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][3]

Critical Directive: Treat this compound as a potent respiratory and ocular irritant . As a pharmaceutical intermediate, strict containment is required not only for operator safety but to prevent cross-contamination of downstream biological assays.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory. Selection is based on the "Band of Control" principle, assuming high biological activity for pharmaceutical intermediates.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory N95 / P95 Respirator (Minimum)PAPR (High Quantity)Why: The carboxylic acid moiety can irritate the upper respiratory tract.[1] Spec: If handling >10g outside a fume hood, a Powered Air Purifying Respirator (PAPR) with HEPA filters is required to maintain a Protection Factor (PF) > 25.
Hand Protection Nitrile Gloves (Double-gloving recommended)Why: Latex is permeable to many organic acids and solvents used in synthesis.[1] Nitrile offers superior chemical resistance.Spec: Minimum thickness 0.11 mm (4 mil). Change outer gloves immediately upon contamination.[1]
Eye/Face Chemical Safety Goggles Why: Standard safety glasses with side shields are insufficient for fine powders that can drift behind lenses. Goggles provide a seal against airborne dust.[1]
Body Lab Coat (High-neck) Why: Prevents accumulation of dust on street clothes.[1] Spec: 100% Cotton or treated synthetic (fire-resistant) if working with flammable solvents downstream.[1]

Engineering Controls: The Primary Barrier

PPE is the last line of defense. The primary barrier for handling 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid must be engineering controls.[1]

  • Chemical Fume Hood: All open handling (weighing, transfer) must occur within a certified fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: As an organic powder, this compound is prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering (which increases inhalation risk).

Operational Workflow: Step-by-Step Protocol

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Pre-Check: Verify fume hood airflow and clear the sash area of clutter.

  • Donning: Put on nitrile gloves (check for tears), lab coat, and goggles.

  • Static Neutralization: Direct an ionizing stream at the weighing boat and spatula for 10 seconds.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a micro-spatula to transfer the solid. Avoid "dumping" which creates aerosol plumes.[1]

    • Technique Tip: If the powder is clumpy, do not crush it in the open air. Dissolve it in the reaction solvent as soon as possible to immobilize the dust.

Phase B: Reaction & Solubilization

Objective: Mitigate risk of skin absorption once in solution.

  • Solvent Choice: When dissolving (e.g., in DMF or DMSO for nucleophilic substitution), be aware that these solvents are skin penetrants and can carry the active compound through the skin barrier.

  • Double Gloving: When handling the solution, wear two pairs of nitrile gloves. If the outer glove is splashed, strip it immediately and replace it.

Phase C: Waste Disposal

Objective: Prevent environmental contamination.

  • Solid Waste: Contaminated weighing boats, paper towels, and gloves must go into Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste: Mother liquors and wash solvents go to Organic Solvent Waste . Do not pour down the drain.

  • Decontamination: Wipe down the balance area with a chemically compatible solvent (e.g., Ethanol or Isopropanol) followed by a soap-water wash.

Visualizing the Safety Logic

The following diagram illustrates the hierarchy of controls and decision pathways for handling this compound.

SafetyWorkflowStartStart: Handling 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acidRiskAssessRisk Assessment:Is the compound in Solid or Liquid state?Start->RiskAssessSolidStateSOLID (Powder)RiskAssess->SolidStateLiquidStateLIQUID (Solution)RiskAssess->LiquidStateEngineeringEngineering Control:Work inside Fume Hood(Face Velocity > 0.4 m/s)SolidState->EngineeringLiquidState->EngineeringPPE_SolidPPE Required:Nitrile Gloves + Goggles+ N95 (if outside hood)Engineering->PPE_SolidIf SolidPPE_LiquidPPE Required:Double Nitrile Gloves+ Splash GogglesEngineering->PPE_LiquidIf LiquidAction_WeighAction: WeighingUse Static IonizerPPE_Solid->Action_WeighAction_ReactAction: Synthesis/TransferAvoid skin contact with solventsPPE_Liquid->Action_ReactDisposalDisposal:Solid -> Haz Waste BinLiquid -> Organic Waste StreamAction_Weigh->DisposalAction_React->Disposal

Caption: Decision matrix for PPE selection and engineering controls based on the physical state of the material.

Emergency Response

In the event of exposure, immediate action is required to minimize tissue damage.

Incident TypeImmediate Action Protocol
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open. The carboxylic acid group can cause corneal burns if left untreated.[1] Seek medical attention.
Skin Contact Brush off dry powder first (do not wet, as this may increase absorption area). Then wash with soap and copious water.[1][5] Remove contaminated clothing.[1][4][5]
Inhalation Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Spill (Solid) Do not dry sweep. Use a HEPA vacuum or wet-wipe method (damp paper towels) to avoid generating dust.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 291530, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling.[3] (General guidance on Pyrimidine derivatives). Retrieved from [Link]

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Top-N result to add to graph 6

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8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.